6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZOBLCVCKXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654030 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-05-1 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-2-methylimidazo[1,2-a]pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Introduction
This compound is a heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, the imidazo[1,2-a]pyrimidine scaffold, is considered a "privileged" motif. This is because it acts as a bioisostere of natural purine bases, allowing it to interact with a wide array of biological targets with high affinity and specificity.[1] The presence of a bromine atom at the 6-position and a methyl group at the 2-position provides specific steric and electronic properties, making it a versatile building block for the synthesis of novel therapeutic agents.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties, compiled from various chemical data sources, dictate its solubility, stability, and reactivity profile.
| Property | Value | Source |
| CAS Number | 1111638-05-1 | [3][4] |
| Molecular Formula | C₇H₆BrN₃ | [3][4] |
| Molecular Weight | 212.05 g/mol | [4] |
| Exact Mass | 210.97451 Da | [4] |
| Appearance | White to off-white solid | N/A |
| LogP | 1.80020 | [3] |
| PSA (Polar Surface Area) | 30.19 Ų | [3] |
| SMILES | Cc1cn2cc(Br)cnc2n1 | [3] |
| InChIKey | SONZOBLCVCKXEX-UHFFFAOYSA-N | [3] |
Synthesis and Reaction Mechanisms
The synthesis of the imidazo[1,2-a]pyrimidine core is a well-established area of heterocyclic chemistry. The most common and historically significant approach is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[1]
General Synthetic Pathway
The construction of this compound typically proceeds via the reaction of 2-amino-5-bromopyrimidine with a 3-carbon α-haloketone, such as chloroacetone. The mechanism involves an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established methodologies for similar structures.
-
Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetone (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is collected by filtration, washed with a cold solvent like diethyl ether to remove unreacted starting materials, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the final product as a pure solid.
Chemical Reactivity and Functionalization
The reactivity of this compound is dominated by the bromine atom at the C6 position, which is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This feature makes it an exceptionally valuable intermediate for creating diverse molecular libraries.
-
Substitution Reactions: The bromine atom can be readily substituted by various nucleophiles. This is the most common functionalization strategy. For instance, in Suzuki, Stille, or Sonogashira cross-coupling reactions, the C-Br bond can be converted to a C-C bond, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds.[5]
-
Reduction: The bromine atom can be removed (dehalogenated) using reducing agents like palladium on carbon (Pd/C) with a hydrogen source to yield 2-methylimidazo[1,2-a]pyrimidine.[5]
-
Oxidation: The nitrogen atoms in the ring system can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxides, which can alter the electronic properties and biological activity of the molecule.[5]
Caption: Key reactivity pathways for this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrimidine core. The methyl group protons at the C2 position would appear as a sharp singlet, typically in the δ 2.4-2.6 ppm range. The aromatic protons on the pyrimidine and imidazole rings would appear as distinct doublets or singlets in the δ 7.0-9.0 ppm region.
-
¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms. The methyl carbon would be found upfield (around δ 15-25 ppm), while the aromatic and heterocyclic carbons would resonate downfield (δ 110-160 ppm).
-
FT-IR: The infrared spectrum would show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry due to its wide spectrum of biological activities.[6][7] This framework is found in numerous compounds investigated for various therapeutic applications.
-
Anticancer Activity: Derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast cancer.[7] Some compounds act as inhibitors of crucial signaling pathways, such as the Wnt/β-catenin pathway, which is often deregulated in cancer.[8]
-
Antimicrobial and Antifungal Activity: The scaffold is a key component in the development of new agents to combat bacterial and fungal infections.[1][6] Structure-activity relationship (SAR) studies have shown that modifications to the core can enhance potency against both Gram-positive and Gram-negative bacteria.[5]
-
Antiviral Properties: Imidazo[1,2-a]pyrimidine derivatives have been explored for their antiviral capabilities, including activity against HIV and Hepatitis C.[9] More recently, they have been investigated as potential inhibitors of SARS-CoV-2 cell entry by targeting proteins like hACE2 and the spike protein.[9]
-
Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]
-
CNS Activity: The structural similarity to purines allows these compounds to interact with receptors in the central nervous system. Historically, drugs like Divaplon and Fasiplon, containing this core, were developed as anxiolytic and anticonvulsant agents.[1]
Caption: Diverse biological applications of the imidazo[1,2-a]pyrimidine scaffold.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on available safety data for structurally related compounds, the following precautions should be observed:
-
Hazard Classifications: It is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[10]
-
GHS Hazard Statements: H302, H315, H319, H335.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, the reactivity of its C6-bromo substituent make it an invaluable starting material for the synthesis of complex molecular architectures. The proven and potential therapeutic applications of its derivatives, spanning oncology, infectious diseases, and neurology, ensure that this compound and the broader class of imidazo[1,2-a]pyrimidines will remain an area of intense research and development for scientists and drug discovery professionals.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:1111638-05-1 | Chemsrc [chemsrc.com]
- 4. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine|CAS 1111638-07-3 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromoimidazo 1,2-a pyrimidine 97 865156-68-9 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
A Technical Guide to the Structural Elucidation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
This in-depth technical guide provides a comprehensive methodology for the structural elucidation of 6-bromo-2-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically rigorous and practical approach to confirming the molecular structure of this and similar compounds. The principles and techniques detailed herein are foundational for ensuring the identity, purity, and quality of newly synthesized chemical entities.
Introduction: The Importance of Unambiguous Structure Confirmation
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The precise arrangement of atoms within this scaffold, and the nature and position of its substituents, are critical determinants of its pharmacological profile. Therefore, the unambiguous structural elucidation of any new derivative, such as this compound, is a non-negotiable prerequisite for further investigation and development.
This guide will walk through a multi-technique analytical workflow, emphasizing not just the "what" but the "why" of each experimental choice. The convergence of data from multiple orthogonal techniques provides the highest level of confidence in the assigned structure.
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of a novel compound is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and it is the synergy of these pieces that reveals the complete picture.[6][7] Our workflow is designed to be systematic, beginning with foundational techniques that provide broad structural information and progressing to more detailed analyses that confirm connectivity and stereochemistry.
Figure 1: A comprehensive workflow for the structural elucidation of a novel chemical entity, emphasizing the integration of multiple analytical techniques.
Part 1: Foundational Analysis - What Are We Working With?
The initial steps in structural elucidation involve determining the molecular formula and identifying the key functional groups present in the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is the first port of call for determining the molecular weight of a compound.[6][7] For this compound, we expect a characteristic isotopic pattern due to the presence of bromine.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation and Expected Results
The key feature to look for in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2⁺) that are separated by 2 m/z units and have nearly equal intensity (approximately a 1:1 ratio).[8][9] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
| Ion | Expected m/z | Relative Intensity | Interpretation |
| [M]⁺ | 211 & 213 | ~1:1 | Molecular ion containing ⁷⁹Br and ⁸¹Br, respectively. Confirms the presence of one bromine atom. |
| [M-CH₃]⁺ | 196 & 198 | ~1:1 | Loss of a methyl group. |
| [M-Br]⁺ | 132 | Single peak | Loss of the bromine atom. |
Table 1: Expected prominent peaks in the mass spectrum of this compound.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][6] While the IR spectrum of a complex molecule can be intricate, certain regions are highly informative.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which plots absorbance or transmittance versus wavenumber.
Data Interpretation and Expected Results
For this compound, we would expect to see characteristic absorptions for the aromatic C-H bonds, C=C and C=N bonds of the heterocyclic ring system, and the C-Br bond.
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H bonds in the imidazopyrimidine ring. |
| 1650-1500 | C=C and C=N stretch | Vibrations of the fused heterocyclic ring system.[1] |
| 1450-1350 | C-H bend | In-plane bending of the methyl group. |
| Below 800 | C-Br stretch | Characteristic absorption for the carbon-bromine bond. |
Table 2: Expected characteristic IR absorption bands for this compound.
Part 2: Detailed Structural Analysis - Mapping the Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[10] By analyzing the chemical shifts, coupling patterns, and integration of the signals, we can piece together the complete connectivity of the molecule.
¹H NMR Spectroscopy: Characterizing the Proton Environment
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier-transformed, and the spectrum is phased and baseline-corrected. The chemical shifts are referenced to TMS (0 ppm).
Data Interpretation and Expected Results
The imidazo[1,2-a]pyrimidine core has a characteristic pattern of signals in the aromatic region of the ¹H NMR spectrum.[1] The positions of these signals are influenced by the substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group is not adjacent to any protons, so it appears as a singlet. |
| ~7.0-7.5 | Doublet | 1H | H-5 | Coupled to H-7. |
| ~7.5-8.0 | Singlet | 1H | H-3 | Typically a singlet in 2-substituted imidazo[1,2-a]pyrimidines. |
| ~8.0-8.5 | Doublet | 1H | H-7 | Coupled to H-5. |
Table 3: Predicted ¹H NMR spectral data for this compound in CDCl₃.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental procedure is similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation and Expected Results
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15-25 | -CH₃ | Aliphatic carbon of the methyl group. |
| ~100-110 | C-6 | Carbon bearing the bromine atom, shielded by the halogen. |
| ~110-120 | C-5 | Aromatic carbon. |
| ~120-130 | C-3 | Aromatic carbon. |
| ~140-150 | C-7 | Aromatic carbon. |
| ~150-160 | C-8a | Bridgehead carbon. |
| ~160-170 | C-2 | Carbon attached to the methyl group and nitrogen. |
Table 4: Predicted ¹³C NMR spectral data for this compound in CDCl₃.
2D NMR Spectroscopy: Confirming the Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary to definitively establish the connectivity between atoms. For this molecule, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be particularly useful.
Figure 2: The logical flow of an HSQC experiment, correlating proton and carbon signals to confirm direct C-H bonds.
An HSQC spectrum would show correlations between directly attached protons and carbons. For example, a cross-peak would be observed between the proton signal at ~2.5 ppm and the carbon signal at ~15-25 ppm, confirming the assignment of the methyl group. Similarly, correlations would be seen for the aromatic C-H pairs.
Part 3: The Gold Standard - Single Crystal X-ray Diffraction
While the combination of MS and NMR is usually sufficient for unambiguous structure elucidation, single-crystal X-ray diffraction provides the ultimate, definitive proof of structure.[11] This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths and angles.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to generate a final model of the atomic positions.
The successful acquisition and refinement of a crystal structure for this compound would provide an irrefutable confirmation of its constitution and connectivity.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. By following the workflow outlined in this guide—from initial mass and functional group analysis to detailed NMR connectivity mapping—researchers can confidently and accurately determine the structure of their target molecules. This rigorous approach is fundamental to the integrity of chemical research and the advancement of drug discovery programs.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Bavdegalutamide (ARV-110), a PROTAC Androgen Receptor Degrader
A Note on CAS Number 1111638-05-1: Initial searches for a compound associated with CAS number 1111638-05-1 did not yield publicly available scientific or technical data. This suggests the number may be proprietary, unassigned, or incorrect. To fulfill the request for a comprehensive technical guide on a molecule of significant interest to researchers and drug development professionals, this document will focus on Bavdegalutamide (ARV-110) , a first-in-class, orally bioavailable PROTAC® protein degrader.
Introduction to Bavdegalutamide (ARV-110)
Bavdegalutamide, also known as ARV-110, represents a paradigm shift in targeting the Androgen Receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike traditional inhibitors that merely block the receptor's function, ARV-110 is a Proteolysis-Targeting Chimera (PROTAC) designed to trigger the complete destruction and removal of the AR protein.[1][2][3][4][5] This heterobifunctional molecule consists of a ligand that binds to the Androgen Receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][6] This induced proximity facilitates the tagging of AR with ubiquitin, marking it for degradation by the cell's proteasome.[1][2][3] This mechanism offers a potent strategy to overcome resistance mechanisms that emerge against standard AR-pathway inhibitors, such as receptor mutation and overexpression.[1][2][3][7] ARV-110 was the first PROTAC protein degrader to enter human clinical trials and is being actively investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][8][9]
Physicochemical and Pharmacokinetic Properties
Bavdegalutamide is a complex small molecule with properties optimized for oral bioavailability and potent in vivo activity. Its characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 2222112-77-6 | [10][11][12][13][14] |
| Synonyms | ARV-110, Bavdegalutamide | [11] |
| Molecular Formula | C41H43ClFN9O6 | [10][11][12][13][14] |
| Molecular Weight | 812.3 g/mol | [10][11][12][13][14] |
| Purity | ≥98% | [11][12][13] |
| Appearance | Solid / Lyophilized Powder | [11][12][13] |
| Solubility | Soluble in DMSO | [11][12][13][15] |
| Storage | Store lyophilized at -20°C, desiccated. In solution (DMSO), store at -20°C for up to 3 months. | [12][13] |
| Bioavailability | Orally bioavailable | [7][16][17][18][19][20] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The innovative mechanism of ARV-110 relies on coopting the cell's own protein disposal machinery. This process can be understood as a catalytic cycle where a single molecule of ARV-110 can induce the degradation of multiple AR proteins.[1][21]
-
Ternary Complex Formation : ARV-110, being a heterobifunctional molecule, simultaneously binds to the Androgen Receptor (the protein of interest) and the Cereblon (CRBN) component of an E3 ubiquitin ligase complex.[1][22] This brings the target protein and the E3 ligase into close proximity, forming a key "ternary complex".[1][22][23][24][25]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the Androgen Receptor. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged Androgen Receptor into small peptides, effectively eliminating it from the cell.
-
Recycling : After the AR is degraded, ARV-110 is released and can bind to another AR protein, initiating a new cycle of degradation.[1][21] This catalytic nature allows for potent activity at low, substoichiometric concentrations.[1][21]
Caption: Catalytic cycle of ARV-110-mediated AR degradation.
Key Applications and Efficacy
ARV-110 has demonstrated significant preclinical and clinical activity in prostate cancer models, particularly those resistant to standard-of-care therapies like enzalutamide and abiraterone.[1][2][3]
-
Potent Degradation: ARV-110 robustly degrades AR in prostate cancer cell lines with a half-maximal degradation concentration (DC50) of approximately 1 nM.[4][7][18][19][20][26][27]
-
Overcoming Resistance: It effectively degrades clinically relevant mutant AR proteins that confer resistance to traditional AR inhibitors.[1][3][4][7][14][18][19]
-
In Vivo Activity: In mouse xenograft models, oral administration of ARV-110 leads to significant AR degradation (>90% at 1 mg/kg) and robust tumor growth inhibition, outperforming enzalutamide in resistant models.[1][3][7][14][19][20]
-
Clinical Evidence: Phase I/II clinical trials in patients with heavily pretreated mCRPC have shown a favorable safety profile and clear signs of anti-tumor activity, including significant PSA reductions and tumor shrinkage in a subset of patients.[8][9][16][17]
| Parameter | Value | Cell Line / Model | Source |
| DC50 (AR Degradation) | ~1 nM | VCaP, LNCaP, etc. | [4][7][18][19][20][26][27] |
| IC50 (Cell Growth Inhibition) | 1.5 nM | VCaP | [12][13] |
| IC50 (Cell Growth Inhibition) | 16.2 nM | LNCaP | [12][13] |
| In Vivo Degradation | >90% | Mouse Xenograft (1 mg/kg PO QD) | [7][14][19][20] |
Experimental Protocols
Characterizing a PROTAC like ARV-110 involves a series of specialized assays to confirm its mechanism of action and quantify its efficacy.
Protocol 1: Determination of AR Degradation (DC50/Dmax) by Western Blot
This protocol is fundamental for quantifying the potency (DC50) and maximal effect (Dmax) of ARV-110.[28][29][30][31]
Objective: To measure the concentration-dependent degradation of the Androgen Receptor in prostate cancer cells upon treatment with ARV-110.
Methodology:
-
Cell Culture: Plate prostate cancer cells (e.g., VCaP or LNCaP) in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of ARV-110 in DMSO, followed by a final dilution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in the cell plates with the medium containing the ARV-110 dilutions. Incubate for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the Androgen Receptor.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the loading control.
-
Plot the normalized AR levels against the log concentration of ARV-110. Fit the data to a four-parameter logistic regression curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximal degradation) values.[28][29]
-
Caption: Workflow for determining PROTAC DC50 and Dmax.
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
Confirming the formation of the AR-ARV110-CRBN ternary complex is crucial to validate the mechanism of action.[23][24][25][32][33]
Objective: To detect and quantify the proximity of AR and CRBN induced by ARV-110 in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Recombinant tagged AR protein (e.g., His-tagged).
-
Recombinant tagged CRBN-DDB1 complex (e.g., GST-tagged).
-
TR-FRET Donor antibody/reagent (e.g., Anti-His-Terbium).
-
TR-FRET Acceptor antibody/reagent (e.g., Anti-GST-d2).
-
ARV-110 serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the AR protein, CRBN complex, and the ARV-110 dilution series.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the TR-FRET antibody pair (Donor and Acceptor).
-
Incubate for another period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor emission and acceptor FRET emission).
-
-
Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the ratio against the log concentration of ARV-110. A successful ternary complex formation will typically produce a bell-shaped "hook effect" curve.[25][32][33] The peak of the curve represents the optimal concentration for complex formation, while higher concentrations lead to the formation of binary complexes (AR-ARV110 and CRBN-ARV110), reducing the FRET signal.[25]
-
Synthesis Outline
The synthesis of ARV-110 is a multi-step process involving the preparation of three key fragments: the AR-binding moiety, the CRBN-binding moiety (a derivative of thalidomide), and the linker, followed by their sequential coupling.[26][34][35] The full chemical name is N-[(1r,4r)-4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-({[4-(2-(2,6- dioxopiperidin-3-yl)-6-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}methyl)piperidin-1-yl]pyridazine-3-carboxamide.[1]
Conclusion
Bavdegalutamide (ARV-110) is a pioneering therapeutic agent that validates the PROTAC modality for targeting historically challenging proteins in oncology. Its unique mechanism of inducing protein degradation rather than inhibition provides a powerful tool against drug resistance in prostate cancer. The technical framework presented here outlines its core properties, mechanism, and the key experimental approaches required for the evaluation of this and other novel protein degraders, providing a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 8. urotoday.com [urotoday.com]
- 9. news-medical.net [news-medical.net]
- 10. ARV-110 Datasheet DC Chemicals [dcchemicals.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Bavdegalutamide (ARV-110) (#16812) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 14. medkoo.com [medkoo.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 17. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 21. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesensors.com [lifesensors.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. researchgate.net [researchgate.net]
- 27. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Research Collection | ETH Library [research-collection.ethz.ch]
- 29. lifesensors.com [lifesensors.com]
- 30. arxiv.org [arxiv.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Ternary complex formation - Profacgen [profacgen.com]
- 33. tandfonline.com [tandfonline.com]
- 34. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. bavdegalutamide (ARV-110) / Arvinas [delta.larvol.com]
Physical and chemical characteristics of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to 6-Bromo-2-methylimidazo[1,2-a]pyrimidine: Properties, Synthesis, and Applications
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system, a bioisostere of natural purines, provides a rigid and versatile framework for interacting with various biological targets.[1] Within this important class of molecules, this compound stands out as a pivotal building block. Its strategic combination of the imidazo[1,2-a]pyrimidine core, a reactive bromine handle, and a modulating methyl group makes it an invaluable intermediate for the synthesis of novel therapeutic agents.
This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It delves into the compound's physical and chemical properties, outlines a logical synthetic pathway, predicts its spectral characteristics, and explores its critical role in the development of next-generation pharmaceuticals.
Molecular Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are fundamental for its application in research and development. The key identifiers and computed physicochemical parameters for this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 1111638-05-1 | [3][4][5][6] |
| Molecular Formula | C₇H₆BrN₃ | [3][4][5] |
| IUPAC Name | This compound | [4] |
| Molecular Weight | 212.05 g/mol | [4][6] |
| Exact Mass | 210.97451 Da | [4] |
| SMILES | CC1=CN2C=C(C=NC2=N1)Br | [4] |
| InChIKey | SONZOBLCVCKXEX-UHFFFAOYSA-N | [3][4] |
Table 2: Physicochemical Data
| Property | Value | Notes and Insights | Source(s) |
| Physical Form | Solid (Predicted) | Based on the non-methylated analog, which is a crystalline powder.[7] | N/A |
| Melting Point | Not Experimentally Determined | The related 6-Bromoimidazo[1,2-a]pyrimidine melts at 212-216 °C. The presence of the methyl group may slightly alter this value. | |
| Boiling Point | Not Determined | [3][5] | N/A |
| Calculated LogP | 1.8 - 2.2 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. | [3][4] |
| Polar Surface Area (PSA) | 30.19 Ų | This value suggests good potential for oral bioavailability and cell membrane penetration. | [3] |
| Solubility | No data available | Expected to have limited solubility in water but should be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [8] |
Chemical Structure and Reactivity Analysis
The chemical behavior of this compound is dictated by the interplay of its three key structural components: the fused heterocyclic core, the electron-donating methyl group, and the synthetically versatile bromo group.
-
Imidazo[1,2-a]pyrimidine Core : This aromatic system is electron-rich and contains multiple nitrogen atoms that can act as hydrogen bond acceptors, which is crucial for binding to biological targets like kinases.[7]
-
2-Methyl Group : The methyl group at the C2 position is weakly electron-donating. It can subtly influence the electron density of the imidazole portion of the ring system, potentially modulating binding affinity and metabolic stability.
-
6-Bromo Group : This is the most significant feature from a synthetic chemistry perspective. The bromine atom at the C6 position of the pyrimidine ring serves as an exceptionally useful synthetic handle. While it is an electron-withdrawing group, its primary utility lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Key reactive and modulatory sites on the this compound scaffold.
Proposed Synthetic Pathway: Modified Chichibabin Reaction
The synthesis of the imidazo[1,2-a]pyrimidine core is most classically achieved via the Chichibabin reaction.[1] For the target molecule, a logical and efficient approach involves the condensation of 2-amino-5-bromopyrimidine with a 3-carbon α-haloketone, such as chloroacetone.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar structures.[1][9]
-
Reaction Setup : To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as acetone or ethanol (approx. 0.2 M concentration), add chloroacetone (1.1 eq).
-
Reaction Execution : Stir the mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Product Isolation : Upon completion, the hydrohalide salt of the product often precipitates from the reaction mixture. Cool the mixture to room temperature or in an ice bath to maximize precipitation.
-
Workup : Collect the precipitate by vacuum filtration. Wash the solid with cold solvent (e.g., acetone) to remove any unreacted starting materials.
-
Neutralization & Purification : The resulting salt can be neutralized with a mild base (e.g., aqueous sodium bicarbonate solution) to yield the free base. The crude product can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization (Predictive Analysis)
While specific experimental spectra for this exact compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the fused ring system. A sharp singlet corresponding to the three protons of the C2-methyl group would appear in the upfield region (typically δ 2.4-2.6 ppm).
-
¹³C NMR : The spectrum will display seven unique carbon signals. The methyl carbon will appear upfield (around δ 15-25 ppm), while the remaining six carbons of the aromatic core will appear in the downfield region (δ 110-160 ppm).
-
Mass Spectrometry (MS) : The most telling feature in the mass spectrum will be the isotopic pattern of the bromine atom. The molecular ion peak will appear as a characteristic doublet, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). For C₇H₆⁷⁹BrN₃, the exact mass is 210.9745 Da, and for C₇H₆⁸¹BrN₃, it is 212.9725 Da.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile intermediate in drug discovery. The imidazo[1,2-a]pyrimidine core is present in numerous compounds investigated for a wide range of therapeutic indications.
-
Kinase Inhibitors : Many kinase inhibitors, particularly those targeting Bcr-Abl in chronic myelogenous leukemia (CML), feature pyrimidine-based scaffolds.[10] The imidazo[1,2-a]pyrimidine core can be elaborated using the bromo-handle to synthesize potent and selective inhibitors for various kinases.
-
Anti-inflammatory and Antiviral Agents : Derivatives of this scaffold have shown significant promise as anti-inflammatory and antiviral agents, including activity against HIV and hepatitis C.[9][11]
-
Library Synthesis : The C6-bromo position is ideal for parallel synthesis. A single batch of the core compound can be reacted with hundreds of different boronic acids (Suzuki coupling) or other coupling partners to rapidly generate a large library of analogs. This is a cornerstone of modern lead optimization in drug discovery.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS#:1111638-05-1 | Chemsrc [chemsrc.com]
- 4. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. 6-bromo-2-methyl-Imidazo[1,2-a]pyrimidine - CAS:1111638-05-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyrimidine core can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization through various analytical techniques. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring.
Molecular Formula: C₇H₆BrN₃[1]
Molecular Weight: 212.05 g/mol [1]
CAS Number: 1111638-05-1[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | PubChem CID 40152341[1] |
| Molecular Weight | 212.05 g/mol | PubChem CID 40152341[1] |
| CAS Number | 1111638-05-1 | PubChem CID 40152341[1] |
| XLogP3 | 2.2 | PubChem CID 40152341[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 40152341[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 40152341[1] |
Synthesis and Experimental Context
The spectroscopic data presented herein is best understood within the context of the compound's synthesis. The most common and efficient method for the synthesis of imidazo[1,2-a]pyrimidines involves the condensation reaction between a 2-aminopyrimidine derivative and an α-haloketone. This approach, often referred to as the Tschitschibabin reaction, is widely applicable and allows for the introduction of various substituents on the heterocyclic core.
In the case of this compound, the synthesis would typically proceed via the reaction of 2-amino-5-bromopyrimidine with chloroacetone or bromoacetone.
Caption: General synthetic scheme for this compound.
The choice of solvent and base is critical for optimizing the reaction yield and purity of the final product. Protic solvents like ethanol or isopropanol are commonly employed, often in the presence of a mild base such as sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound provides key information about the number, connectivity, and chemical environment of the protons in the molecule.
Based on data from patent literature, the following ¹H NMR spectral data has been reported for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.95 | d | 1H | H-5 |
| 8.50 | d | 1H | H-7 |
| 7.80 | s | 1H | H-3 |
| 2.45 | s | 3H | -CH₃ |
Source: WO 2009/141682 A1
Interpretation:
-
H-5 and H-7 Protons: The downfield chemical shifts of the protons at the 5 and 7 positions are characteristic of protons on an electron-deficient pyrimidine ring. The doublet multiplicity arises from coupling to each other.
-
H-3 Proton: The singlet at 7.80 ppm is assigned to the proton on the imidazole ring (H-3). Its chemical shift is influenced by the adjacent nitrogen atom and the fused pyrimidine ring.
-
Methyl Protons: The singlet at 2.45 ppm, integrating to three protons, is characteristic of the methyl group at the 2-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shift Ranges:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150-160 | Attached to two nitrogen atoms and a methyl group. |
| C-3 | 110-120 | Olefinic carbon in the imidazole ring. |
| C-5 | 145-155 | Carbon in the pyrimidine ring adjacent to a nitrogen and a CH group. |
| C-6 | 100-110 | Carbon bearing the bromine atom; shielded by the halogen. |
| C-7 | 140-150 | Carbon in the pyrimidine ring adjacent to a nitrogen and a CH group. |
| C-8a | 145-155 | Bridgehead carbon atom. |
| -CH₃ | 15-25 | Typical range for a methyl group attached to an sp² carbon. |
The interpretation of the ¹³C NMR spectrum would confirm the carbon framework of the molecule and the position of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak.
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) would be observed. The expected m/z values would be approximately 211 and 213, with a characteristic isotopic abundance ratio of roughly 1:1.
-
Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of the methyl group, bromine atom, or cleavage of the imidazole or pyrimidine rings.
Caption: Predicted mass spectral fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic rings and the methyl group.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | -CH₃ |
| 1650-1500 | C=C and C=N stretching | Aromatic rings |
| 1450-1350 | C-H bending | -CH₃ |
| 800-600 | C-Br stretching | Bromo group |
The specific fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the identification of this compound.
Conclusion
The spectroscopic data for this compound, particularly the experimentally determined ¹H NMR spectrum, provides a solid foundation for its structural confirmation. While complete experimental data for all spectroscopic techniques is not widely published, the analysis of related compounds allows for reliable predictions of the expected spectral features. This in-depth guide serves as a valuable resource for researchers working with this important heterocyclic compound, facilitating its synthesis, characterization, and application in the development of new therapeutic agents.
References
The Imidazo[1,2-a]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
Executive Summary: The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of imidazo[1,2-a]pyrimidine derivatives. We will explore its significant potential in oncology, anti-inflammatory, antimicrobial, and antiviral therapies, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols for researchers and drug development professionals.
Introduction: A Scaffold of Therapeutic Significance
The imidazo[1,2-a]pyrimidine skeleton is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyrimidine ring. This unique architecture has garnered immense interest from medicinal chemists due to its versatile biological profile.[1] The structural analogy to purines, which are fundamental components of DNA, RNA, and various cofactors, provides a logical basis for their interaction with a multitude of enzymes and receptors.[2] Consequently, derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) activities.[1][2][3] Several preclinical drug candidates feature this core unit, highlighting its importance in modern drug discovery.[1] This guide aims to synthesize the current understanding of this potent scaffold, offering a technical resource for its continued exploration and development.
The Architectural Blueprint: Synthesis and Physicochemical Properties
The development of novel therapeutic agents is intrinsically linked to the synthetic accessibility of the core scaffold. Imidazo[1,2-a]pyrimidine derivatives are typically synthesized through well-established condensation reactions. A primary and efficient method involves the reaction of a 2-aminopyrimidine with an α-haloketone.[1] More advanced, microwave-assisted, and multi-component reactions have also been developed to improve yields and create diverse chemical libraries under greener conditions.[2][4]
From a drug development perspective, the physicochemical properties of the scaffold are paramount. The bicyclic, aromatic nature of the core provides a rigid framework suitable for orienting substituents towards specific binding pockets in target proteins. The nitrogen atoms in the rings can act as hydrogen bond acceptors, contributing to target affinity and influencing aqueous solubility. The lipophilicity and metabolic stability of derivatives can be finely tuned through substitutions at various positions around the core, a critical aspect of optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
A Spectrum of Biological Activities
The therapeutic versatility of the imidazo[1,2-a]pyrimidine scaffold is its most compelling feature. Research has unveiled its efficacy across multiple disease areas.
Anticancer Activity
The most extensively studied application of this scaffold is in oncology. Derivatives have shown potent cytotoxicity against a range of cancer cell lines, including breast, lung, and liver cancers.[3][5][6]
-
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] Specific targets include:
-
c-KIT: Certain derivatives are potent inhibitors of c-KIT mutations, including those resistant to existing therapies like imatinib in gastrointestinal stromal tumors (GIST).[8][9]
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth and survival. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[10]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition by imidazo[1,2-a]pyrazine-based compounds represents a promising anti-mitotic strategy.[11]
-
KRAS: Novel derivatives are being developed to target oncogenic KRAS mutations, a notoriously difficult target in cancer therapy.[12]
-
-
Induction of Apoptosis: Beyond kinase inhibition, these compounds can trigger programmed cell death by modulating the expression of apoptotic proteins like Bax and increasing the activity of caspases.[6][10]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[13]
-
Mechanism of Action: Their effects are attributed to the inhibition of key inflammatory mediators.[13] Studies have shown they can:
-
Suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting iNOS and COX-2 expression.[14][15]
-
Inhibit the function of leukocytes, such as neutrophil degranulation and superoxide generation, which are critical processes in the inflammatory response.[14]
-
Modulate inflammatory signaling pathways like NF-κB and STAT3.[15]
-
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, new chemical scaffolds are urgently needed. The imidazo[1,2-a]pyrimidine core has shown considerable promise in this area.
-
Antibacterial Effects: Derivatives have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria, with some compounds showing significant activity against strains like Staphylococcus aureus and Escherichia coli.[2][16][17]
-
Antifungal Effects: Efficacy has also been demonstrated against pathogenic fungi, including Candida albicans and Aspergillus niger.[2][18] The structural similarity to purines may interfere with fungal nucleic acid synthesis or other essential metabolic pathways.
Antiviral Activity
The scaffold has also been investigated for its potential to combat viral infections. Research has indicated that certain derivatives may possess activity against a range of viruses, including HIV and Hepatitis C.[1] More recently, computational studies have explored their potential as inhibitors of SARS-CoV-2 cell entry by targeting the ACE2 receptor and spike protein.[1]
Mechanistic Deep Dive: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
To illustrate the molecular mechanism of action, we can examine the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is often hyperactivated in cancer. Imidazo[1,2-a]pyrimidine-based inhibitors can effectively block this pathway, leading to an anti-tumor response.
Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazo[1,2-a]pyrimidine derivative.
Causality: By binding to and inhibiting PI3K, the derivative prevents the phosphorylation of PIP2 to PIP3. This halt in the signaling cascade prevents the subsequent activation of Akt and mTOR, ultimately blocking downstream signals that promote cell growth and survival, thereby inducing apoptosis in cancer cells.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of the imidazo[1,2-a]pyrimidine scaffold is highly dependent on the nature and position of its substituents. Understanding these relationships is key to designing more potent and selective molecules.
Caption: Key positions for substitution on the imidazo[1,2-a]pyrimidine scaffold influencing biological activity.
-
C2 Position: Substitution with various aryl and heteroaryl groups is a common strategy. In kinase inhibitors, this position often projects into the ATP-binding site and can form crucial hydrogen bonds with the hinge region of the enzyme.
-
C3 Position: This position is frequently functionalized to enhance potency or introduce new interaction points. For example, 3-aminoimidazo[1,2-a]pyrimidines are a known class of bioactive compounds.[1]
-
C5 and C7 Positions: Modifications on the pyrimidine ring, particularly at the C5 and C7 positions, are used to modulate the molecule's overall physicochemical properties, such as solubility and metabolic stability, and can significantly impact antimicrobial efficacy.[16]
Field-Proven Methodologies: Experimental Protocols
This section provides a general workflow for the discovery of novel bioactive compounds based on the scaffold and a specific protocol for evaluating anticancer activity.
General Drug Discovery Workflow
Caption: A generalized workflow for the discovery of imidazo[1,2-a]pyrimidine-based drug candidates.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol describes a standard colorimetric assay to measure the cytotoxic effect of a novel imidazo[1,2-a]pyrimidine derivative on a cancer cell line.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells).[5]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test imidazo[1,2-a]pyrimidine compounds, dissolved in DMSO.
-
96-well microtiter plates.
-
Microplate reader (570 nm wavelength).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated with vehicle (medium with 0.5% DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).[5]
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Synthesis: Comparative Biological Activity
The following table summarizes the reported anticancer activity of representative imidazo[1,2-a]pyrimidine and related imidazo-fused derivatives to illustrate their potency.
| Compound Class/Derivative | Target/Cell Line | Biological Activity (IC₅₀) | Reference |
| Imine-bearing Imidazo[1,2-a]pyrimidine | MCF-7 (Breast Cancer) | 7.95 µM | [5] |
| Imine-bearing Imidazo[1,2-a]pyrimidine | MDA-MB-231 (Breast Cancer) | 10.12 µM | [5] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT (V654A mutant) | Nanomolar range | [8][9] |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine | IGF-1R Kinase | 0.019 µM | [19] |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 nM | [10] |
| Imidazo[1,2-a]pyrazine derivative | Aurora A Kinase | 0.003 µM | [11] |
Future Perspectives and Challenges
The imidazo[1,2-a]pyrimidine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Improving Selectivity: A major challenge is designing derivatives that are highly selective for their intended target to minimize off-target effects and toxicity. This is particularly crucial for kinase inhibitors, where cross-reactivity with other kinases is common.
-
Overcoming Drug Resistance: As seen with c-KIT inhibitors, this scaffold offers a platform to develop next-generation drugs that can overcome resistance mutations that arise during therapy.[9][20]
-
Novel Therapeutic Areas: While oncology and inflammation are well-explored, the potential of these compounds in treating neurodegenerative diseases, metabolic disorders, and parasitic infections warrants deeper investigation.
-
Advanced Drug Delivery: Formulating these compounds into targeted delivery systems or creating prodrugs could enhance their efficacy and safety profiles.
Conclusion
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, possessing a remarkable breadth of biological activities. Its synthetic tractability and amenability to structural modification have allowed for the development of potent and selective modulators of various biological pathways. From inhibiting kinases in cancer to suppressing inflammatory mediators, the therapeutic potential is vast and well-documented. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and molecular mechanisms, ensures that imidazo[1,2-a]pyrimidine-based compounds will remain at the forefront of the quest for novel and effective therapies.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 18. bio-conferences.org [bio-conferences.org]
- 19. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on the Core Mechanism of Action of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine and its Analogs
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Compounds incorporating this fused ring system have demonstrated a broad spectrum of pharmacological properties, including anti-cancer, anti-viral, anti-microbial, and anti-inflammatory effects.[1] this compound serves as a key exemplar of this chemical class. While specific, in-depth mechanistic data for this particular molecule is not extensively available in public-domain literature, its structural features strongly suggest a mechanism of action consistent with other well-characterized imidazo[1,2-a]pyrimidine derivatives. This guide will, therefore, provide a comprehensive overview of the likely and established mechanisms of action for this compound class, with a primary focus on their role as kinase inhibitors. The bromine atom at the C-6 position is a synthetically valuable feature, often utilized as a chemical handle for the creation of diverse compound libraries through cross-coupling reactions, enabling the exploration of structure-activity relationships.[2]
The Predominant Mechanism of Action: Protein Kinase Inhibition
The vast majority of cellular processes are regulated by a superfamily of enzymes known as protein kinases (PKs), which catalyze the transfer of a phosphate group from ATP to substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] The imidazo[1,2-a]pyrimidine scaffold has been repeatedly identified as a potent inhibitor of various protein kinases.[3][5]
Key Kinase Targets and Associated Signaling Pathways
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine core have been shown to inhibit a range of kinases, including:
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[5][6] Imidazo[1,2-a]pyridine-pyrimidine derivatives have shown nanomolar efficacy against imatinib-resistant c-KIT mutations.[5][6]
-
PI3K/AKT/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, leading to the suppression of the AKT/mTOR pathway and induction of apoptosis in cancer cells.[4][7]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Inhibition of CDKs by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest, typically at the G2/M phase.[4]
-
DYRK1A and CLK1: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are involved in various cellular processes, and their inhibition by imidazo[1,2-a]pyridine derivatives has been reported.[3]
-
Wnt/β-catenin Signaling: This pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[8]
The inhibitory action of these compounds typically occurs through competitive binding at the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates.
Illustrative Signaling Pathway: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer therapy. The following diagram illustrates the points of intervention for imidazo[1,2-a]pyrimidine-based inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by an imidazo[1,2-a]pyrimidine derivative.
Experimental Workflows for Mechanism of Action Elucidation
To determine the precise mechanism of action of a compound like this compound, a multi-step experimental approach is employed.
Step 1: In Vitro Kinase Profiling
The initial step involves screening the compound against a broad panel of purified protein kinases to identify potential targets.
Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation.
-
ATP Depletion Measurement: A reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: A second reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The amount of light produced is proportional to the kinase activity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
Step 2: Cellular Assays to Confirm Target Engagement
Once a primary kinase target is identified, cellular assays are conducted to confirm that the compound inhibits the kinase within a cellular context.
Protocol: Western Blot Analysis of Phosphorylated Substrates
-
Cell Treatment: Cancer cell lines with known activation of the target kinase pathway are treated with the compound at various concentrations.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for both the phosphorylated form and the total amount of a known downstream substrate of the target kinase.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to generate a chemiluminescent signal, which is then captured. A decrease in the phosphorylated substrate relative to the total substrate indicates target engagement.
Step 3: Phenotypic Assays to Assess Biological Effects
Finally, the biological consequences of target inhibition are evaluated through phenotypic assays.
Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay): Cells are treated with the compound for a set period (e.g., 48-72 hours). MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to determine the percentage of viable cells.
-
Apoptosis (Annexin V/PI Staining): Treated cells are stained with Annexin V (which binds to apoptotic cells) and propidium iodide (PI, which stains necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the induction of apoptosis.[4]
Experimental Workflow Diagram
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The imidazo[1,2-a]pyrimidine scaffold represents a cornerstone in medicinal chemistry, recognized for its privileged structure and broad therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these vital heterocyclic compounds. We will delve into the foundational synthetic strategies, from classical condensation reactions to modern multicomponent and catalytic approaches, providing detailed mechanistic insights and experimental protocols. Furthermore, this guide will illuminate the extensive biological activities of imidazo[1,2-a]pyrimidine derivatives, with a focus on their applications in oncology and infectious diseases, supported by quantitative structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
Introduction: The Significance of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine ring system, a fused heterocycle comprising an imidazole and a pyrimidine ring, is a prominent structural motif in a vast array of biologically active compounds.[1] Its significance stems from its structural analogy to purines, the fundamental building blocks of nucleic acids, allowing these derivatives to interact with a wide range of biological targets.[2] This unique characteristic has positioned the imidazo[1,2-a]pyrimidine core as a "privileged scaffold" in drug discovery, leading to the development of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, anxiolytic, and anticonvulsant properties.[3][4] Marketed drugs containing the closely related imidazo[1,2-a]pyridine core, such as Zolpidem and Alpidem, further underscore the therapeutic value of this class of nitrogen-bridged heterocycles. This guide will provide a comprehensive overview of the journey of imidazo[1,2-a]pyrimidine derivatives, from their foundational synthesis to their current status as promising candidates in modern drug development pipelines.
Historical Perspective: From Pyridine Analogues to a Versatile Core
While pinpointing the singular "discovery" of the imidazo[1,2-a]pyrimidine nucleus is challenging, its synthetic history is deeply rooted in the pioneering work on related nitrogen-bridged heterocycles. A pivotal moment in this field was the work of Aleksei Chichibabin in 1925, who developed a method for the synthesis of imidazo[1,2-a]pyridines.[2][5] His approach, involving the reaction of 2-aminopyridine with α-haloaldehydes, laid the fundamental groundwork for the synthesis of a wide range of related fused heterocyclic systems, including the imidazo[1,2-a]pyrimidines.[2][6]
The classical and most widely adopted method for constructing the imidazo[1,2-a]pyrimidine core is the condensation reaction between 2-aminopyrimidine and α-haloketones.[4][7] This robust and versatile reaction has been the workhorse for generating a diverse library of derivatives for biological screening.
Over the decades, the synthetic repertoire for imidazo[1,2-a]pyrimidines has expanded dramatically, driven by the need for more efficient, atom-economical, and environmentally benign methodologies. This has led to the development of a plethora of modern synthetic strategies, which will be explored in detail in the following sections.
Synthetic Methodologies: A Journey of Innovation
The synthesis of imidazo[1,2-a]pyrimidine derivatives has evolved significantly, with modern chemistry offering a diverse toolkit to construct and functionalize this important scaffold.
Classical Condensation Reactions
The reaction of 2-aminopyrimidine with α-halocarbonyl compounds remains a cornerstone of imidazo[1,2-a]pyrimidine synthesis. This method is valued for its simplicity and the ready availability of starting materials.
General Reaction Scheme:
Figure 1: Classical synthesis of imidazo[1,2-a]pyrimidines.
Mechanism of Classical Condensation:
The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final product.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative and efficient route to imidazo[1,2-a]pyrimidines and their pyridine analogs. This reaction typically involves the reaction of a ketone with an aminopyridine or aminopyrimidine in the presence of iodine.[8][9] Mechanistic studies suggest the reaction can proceed through a concurrence of a ketimine and an Ortoleva-King type intermediate.[10]
Experimental Protocol: One-Pot Ortoleva-King Synthesis of Imidazo[1,2-a]pyridines
The following protocol is adapted from a one-pot synthesis of imidazo[1,2-a]pyridines, which is analogous to the synthesis of their pyrimidine counterparts.[9]
-
Step 1: In a reaction vessel, combine 2-aminopyridine (2.3 equivalents) and the desired acetophenone (1.0 equivalent).
-
Add iodine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture neat (without solvent) at 110°C for 4 hours.
-
Step 2: After cooling, add aqueous sodium hydroxide (NaOH) to the reaction mixture.
-
Heat the mixture at 100°C for 1 hour to facilitate cyclization.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Note: This protocol serves as a general guideline and may require optimization for specific substrates.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[7] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. A notable example is the three-component condensation of 2-aminopyrimidine, an aldehyde, and an isonitrile.[7]
Mechanism of a Three-Component Condensation:
Figure 2: Mechanism of a three-component synthesis.[7]
Experimental Protocol: Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyrimidines
The following is a general procedure for this type of multicomponent reaction.[7]
-
Dissolve or suspend the aldehyde (1 mmol), 2-aminopyrimidine (1 mmol), and isonitrile (1 mmol) in methanol (3 mL).
-
Add glacial acetic acid (2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to a pH of 1 and stir for 30 minutes to quench any remaining isonitrile.
-
Evaporate the solvent to dryness.
-
Take up the residue in aqueous potassium bicarbonate and extract with ethyl acetate.
-
Purify the product by column chromatography or crystallization.
Modern Catalytic and Greener Approaches
Recent advancements have focused on developing more sustainable and efficient synthetic methods. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times, often leading to higher yields and fewer byproducts.[3]
-
Catalyst-free and solvent-free reactions: These "green" approaches minimize environmental impact by eliminating the need for catalysts and harmful organic solvents.[2]
-
Gold nanoparticle catalysis: Gold nanoparticles have been shown to be effective catalysts for the synthesis of imidazo[1,2-a]pyrimidines under green conditions.[11]
-
Ultrasound-assisted synthesis: The use of ultrasound can promote reactions in environmentally friendly solvents like water.[8]
Table 1: Comparison of Yields for Different Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Microwave-assisted | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic amines | Ethyl alcohol, 200W, 40-120 min | 60-85 | [3] |
| Three-component | Aroylketene dithioacetals, diamines, DMAD | Water, reflux | 85-95 | [12] |
| Gold nanoparticle catalyzed | Aryl ketones, 2-aminopyrimidine | Green solvent, heat | High | [11] |
Therapeutic Landscape: A Spectrum of Biological Activities
The imidazo[1,2-a]pyrimidine scaffold is a prolific source of compounds with a wide array of biological activities.
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of cancer cell lines.[3][13][14] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[13]
Table 2: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [3] |
| Compound 3d | MDA-MB-231 | Breast Cancer | 35.9 | [3] |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [3] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 35.1 | [3] |
| Compound 12b | Hep-2 | Laryngeal Cancer | 11 | [14] |
| Compound 12b | HepG2 | Liver Cancer | 13 | [14] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [14] |
| Compound 12b | A375 | Melanoma | 11 | [14] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [13] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [13] |
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the nature and position of substituents on the imidazo[1,2-a]pyrimidine core play a crucial role in determining their anticancer potency and selectivity. For example, in a series of imidazo[1,2-a]pyrazine and pyridine derivatives, the central core was found to be essential for activity, with modifications at the C-2 position significantly influencing potency.[15]
References
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme.de [thieme.de]
- 6. Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: A Literature Review of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of biological interactions.[1] Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors, with high affinity and specificity.[2][3] The strategic introduction of a bromine atom at the 6-position and a methyl group at the 2-position yields 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, a highly versatile and valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse biological applications of this important scaffold, offering insights for its effective utilization in drug discovery programs.
Chemical Properties and Spectroscopic Characterization
This compound (C₇H₆BrN₃) is a crystalline solid with a molecular weight of approximately 212.05 g/mol .[4] Its structure, featuring a fused imidazole and pyrimidine ring system, imparts a unique combination of electronic and steric properties that govern its reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [4] |
| Molecular Weight | 212.05 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 1111638-05-1 | [4] |
| Appearance | Solid | General Knowledge |
| XLogP3 | 2.2 | [4] |
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of the imidazo[1,2-a]pyrimidine core is typically achieved through the condensation of a 2-aminopyrimidine with an α-haloketone.[1][2] For this compound, the reaction involves 5-bromo-2-aminopyrimidine and chloroacetone.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromopyrimidin-2-amine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-bromopyrimidin-2-amine (1 equivalent) in ethanol.
-
Add chloroacetone (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 78 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Caption: Synthetic scheme for this compound.
Chemical Reactivity: A Gateway to Diverse Derivatives
The bromine atom at the 6-position of the imidazo[1,2-a]pyrimidine ring is a key functional handle that allows for a wide range of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This versatility enables the introduction of various substituents, leading to the generation of large and diverse chemical libraries for drug discovery.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7] this compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids, providing access to a wide array of 6-aryl- and 6-heteroaryl-2-methylimidazo[1,2-a]pyrimidines.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Ethanol solvent mixture
-
Microwave reactor (optional, for accelerated reaction times)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst, such as Pd(OAc)₂ (0.1 equivalents), and a ligand like PPh₃ (0.2 equivalents).
-
Add a degassed mixture of dioxane and ethanol as the solvent.
-
If using conventional heating, heat the mixture at 150°C. For microwave-assisted synthesis, irradiate the mixture in a microwave reactor.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the residue by column chromatography on silica gel to obtain the desired 6-aryl-2-methylimidazo[1,2-a]pyrimidine.
Caption: Suzuki-Miyaura cross-coupling of the core scaffold.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, yielding 6-amino-substituted derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Dry toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube.
-
Add the palladium precursor, Pd₂(dba)₃, and the Buchwald ligand (e.g., XPhos).
-
Add dry, degassed toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 6-amino-2-methylimidazo[1,2-a]pyrimidine.
Caption: Buchwald-Hartwig amination of the core scaffold.
Biological Applications: A Scaffold for Diverse Therapeutic Areas
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery in various therapeutic areas.
Anticancer Activity
The imidazo[1,2-a]pyrimidine core is a prominent feature in many anticancer agents.[3] Derivatives have shown potent activity against a range of cancer cell lines.
Table 2: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 6 | A375 (Melanoma) | ~10 | [5] |
| Imidazo[1,2-a]pyridine derivative 6 | HeLa (Cervical) | ~15 | [5] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 |
One of the key mechanisms underlying the anticancer effects of these compounds is the inhibition of protein kinases. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.
Antimicrobial Activity
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have also demonstrated significant antimicrobial properties against a variety of bacterial and fungal pathogens.[8][9]
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine with p-Cl substituent | S. aureus | Not specified, but potent | [8] |
| Imidazo[1,2-a]pyrimidine with p-CH₃ substituent | E. coli | Not specified, but potent | [8] |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various microorganisms | Not specified, but significant activity | [9] |
The presence of specific substituents, such as halogens or a methyl group at the para position of a phenyl ring attached to the core, has been shown to significantly enhance antimicrobial activity.[8]
Anti-inflammatory Activity
The imidazo[1,2-a]pyrimidine scaffold is also a key component of compounds with anti-inflammatory properties.[10] A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[11][12] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Antiviral Activity
The structural similarity of imidazo[1,2-a]pyrimidines to purine nucleosides suggests their potential as antiviral agents.[13] Various derivatives have been investigated for their activity against a range of viruses, including HIV, hepatitis B and C, and influenza virus.[13][14] The mechanism of antiviral action often involves the inhibition of key viral enzymes, such as reverse transcriptase or polymerase, thereby disrupting viral replication.[14][15]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 6-bromo position provide a robust platform for the generation of diverse libraries of compounds. The broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscores the therapeutic potential of this heterocyclic system. Future research in this area will likely focus on the development of more potent and selective agents through structure-activity relationship studies and the exploration of novel biological targets. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE(4044-99-9) 1H NMR [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-bromo-2-methylimidazo[1,2-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, and critical insights into experimental choices, ensuring scientific integrity and successful replication. The protocol is designed for researchers, scientists, and professionals in the field of drug development.
Introduction
The imidazo[1,2-a]pyrimidine ring system is a nitrogen-fused heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[4][5] Its structural resemblance to purine bases allows it to interact with various biological targets, making it a "privileged scaffold" in drug design.[3] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules through functionalization of the bromine atom, often via cross-coupling reactions.[6][7]
The synthesis described herein follows a classical and efficient condensation reaction, a cornerstone of heterocyclic chemistry.[8] This approach involves the reaction of a substituted 2-aminopyrimidine with an α-haloketone, a method pioneered in principle by Tschitschibabin.[3][8] This application note will elucidate the specifics of this reaction for the target molecule, providing a clear and logical pathway for its synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the condensation of 2-amino-5-bromopyrimidine with chloroacetone.
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Insights
The formation of the imidazo[1,2-a]pyrimidine ring system proceeds through a well-established mechanism involving nucleophilic substitution followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N1) of 2-amino-5-bromopyrimidine on the electrophilic carbon of chloroacetone. This is favored over the attack by the exocyclic amino group due to the higher electron density on the ring nitrogen.
-
Intermediate Formation: This initial step forms a transient N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the acetone moiety in an intramolecular fashion. This leads to the formation of a five-membered ring, creating a bicyclic intermediate.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the bicyclic intermediate, leading to the formation of the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Simplified reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Amino-5-bromopyrimidine | ≥98% | TCI | 7752-82-1 | Key starting material. |
| Chloroacetone | ≥95% | Sigma-Aldrich | 78-95-5 | Handle with care, lachrymator. |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | Solvent for the reaction. |
| Sodium Bicarbonate | ACS Reagent | VWR | 144-55-8 | Base to neutralize HCl byproduct. |
| Ethyl Acetate | HPLC Grade | Merck | 141-78-6 | For extraction. |
| Anhydrous Sodium Sulfate | ACS Reagent | Alfa Aesar | 7757-82-6 | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2-amino-5-bromopyrimidine (1.0 eq, e.g., 5.0 g, 28.7 mmol).
-
Add anhydrous ethanol (50 mL) to dissolve the starting material.
-
Add chloroacetone (1.2 eq, e.g., 3.1 g, 34.5 mmol) to the solution.
-
Finally, add sodium bicarbonate (1.5 eq, e.g., 3.6 g, 43.1 mmol) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
-
Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and shake well.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point is 212-216 °C.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
In-Depth Discussion and Causality
The choice of an α-haloketone like chloroacetone is critical. The chlorine atom serves as a good leaving group, facilitating the initial nucleophilic substitution. The ketone functionality provides the electrophilic center for the subsequent intramolecular cyclization.
The use of a base, such as sodium bicarbonate, is essential. The reaction generates one equivalent of hydrochloric acid, which would protonate the basic nitrogen atoms of the starting material and product, thereby inhibiting the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion.
Ethanol is an ideal solvent for this reaction as it readily dissolves the reactants and has a suitable boiling point for reflux, allowing the reaction to proceed at a reasonable rate without requiring excessively high temperatures that could lead to side product formation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the heating mantle is at the correct temperature. |
| Low yield | Inefficient extraction or purification. | Ensure complete extraction of the product from the aqueous phase. Optimize the column chromatography conditions. |
| Impure product | Presence of starting materials or side products. | Re-purify the product by recrystallization or a second column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale behind each experimental step, researchers can confidently and successfully synthesize this valuable building block for drug discovery and development. The provided protocol is robust and can be adapted for the synthesis of other substituted imidazo[1,2-a]pyrimidines.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols: Characterization of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine as a Kinase Inhibitor
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidine Scaffolds in Kinase Inhibition
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of this core structure have been explored as anti-inflammatory, anti-cancer, and antiviral agents.[1][2] A particularly promising application of this scaffold is in the development of protein kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4][6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7][8]
The compound 6-Bromo-2-methylimidazo[1,2-a]pyrimidine belongs to this promising class of molecules.[9] Its structural features, including the bromine atom at the 6-position and the methyl group at the 2-position, are anticipated to influence its binding affinity and selectivity for specific kinase targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a kinase inhibitor. We will delve into the underlying principles of kinase inhibition assays, provide detailed, field-proven protocols for both biochemical and cell-based characterization, and discuss the interpretation of results. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Part 1: Biochemical Characterization of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase in a cell-free system. This approach allows for the precise measurement of potency (e.g., IC50) and can provide insights into the mechanism of inhibition.
Rationale for Assay Selection: ADP-Glo™ Kinase Assay
To quantify the inhibitory potential of this compound, we will employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction.[10] The amount of ADP is directly proportional to the kinase activity. This assay is selected for several key reasons:
-
Universality: It can be used for virtually any kinase that utilizes ATP as a phosphate donor.
-
High Sensitivity and Dynamic Range: The luminescent signal is strong and proportional to ADP concentration, allowing for the detection of even weak inhibitors.
-
Robustness: The assay is less prone to interference from colored or fluorescent compounds compared to fluorescence-based methods.
-
Endpoint Stability: The luminescent signal is stable, providing flexibility in measurement timing.
Experimental Workflow: Biochemical IC50 Determination
The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., c-KIT).
Caption: Workflow for biochemical IC50 determination.
Detailed Protocol: Biochemical IC50 Determination
Materials:
-
This compound (Stock solution in 100% DMSO)
-
Purified recombinant target kinase (e.g., c-KIT)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution series of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 0.5 µL of the compound dilutions or DMSO control to the appropriate wells.
-
Add 1 µL of the diluted kinase to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the reaction.[10]
-
Initiate the kinase reaction by adding 1 µL of a solution containing the substrate and ATP (at their respective Km concentrations, if known).
-
Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete any remaining ATP.
-
Incubate for 30-40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Data
The results of the biochemical assay can be summarized in a table for clarity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| c-KIT (wild-type) | 85 | 15 |
| PDGFRβ | 750 | 25 |
| VEGFR2 | >10,000 | 30 |
This is hypothetical data for illustrative purposes.
Part 2: Cell-Based Characterization of Kinase Inhibition
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment.[7][11] Cell-based assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage with its target in the presence of high intracellular ATP concentrations, and exert a functional effect on downstream signaling pathways.[11][12]
Rationale for Assay Selection: Cellular Phosphorylation Assay
To assess the in-cell activity of this compound, we will perform a cellular phosphorylation assay. This method directly measures the phosphorylation status of a downstream substrate of the target kinase.[7][13] For a c-KIT inhibitor, we can measure the phosphorylation of c-KIT itself (autophosphorylation) or a direct substrate like AKT. This approach is chosen because:
-
Physiological Relevance: It provides direct evidence of target engagement and inhibition of the kinase's signaling function within a living cell.[11][14]
-
Specificity: By choosing a direct and well-validated downstream substrate, we can be more confident that the observed effect is due to the inhibition of the target kinase.
-
Quantitative Results: Immuno-based detection methods like Western blotting or ELISA can provide quantitative data on the extent of phosphorylation inhibition.
Experimental Workflow: Cellular Phosphorylation Assay
The following workflow details the steps for assessing the inhibition of target kinase phosphorylation in a cellular context.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. inits.at [inits.at]
Unlocking the Therapeutic Potential of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in Oncology: A Guide for Researchers
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold in Cancer Therapy
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] These compounds are of particular interest in oncology, with numerous studies highlighting their potential as potent anticancer agents.[2] The core structure serves as a versatile template for the development of molecules that can modulate key signaling pathways implicated in tumorigenesis and cancer progression.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in cancer research. While this specific compound is often utilized as a crucial intermediate in the synthesis of more complex bioactive molecules, its inherent structural features warrant investigation into its own potential as a therapeutic agent or as a foundational tool for structure-activity relationship (SAR) studies.[4] This guide will detail the rationale behind its use, potential mechanisms of action based on its chemical class, and detailed protocols for its evaluation as a novel anticancer compound.
Scientific Rationale: Why Investigate this compound?
The strategic placement of a bromine atom at the 6-position of the imidazo[1,2-a]pyrimidine core renders it an excellent substrate for further chemical modification, typically through cross-coupling reactions. This allows for the introduction of various substituents to explore and optimize biological activity. However, the parent compound itself may exhibit bioactivity. The imidazo[1,2-a]pyrimidine nucleus is known to interact with various biological targets, and the bromo and methyl substitutions can influence its pharmacokinetic and pharmacodynamic properties.
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have been reported to exhibit anticancer effects through several mechanisms:
-
Kinase Inhibition: A primary mode of action for many imidazo[1,2-a]pyrimidine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.[3] Key kinase targets include:
-
c-KIT: Certain derivatives have shown potent inhibitory activity against c-KIT, a receptor tyrosine kinase involved in the pathogenesis of gastrointestinal stromal tumors (GIST).[5]
-
PI3K/Akt/mTOR Pathway: This signaling cascade is crucial for cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers. Imidazo[1,2-a]pyridine-based compounds have been developed as potent PI3Kα inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): Some pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities, have been identified as selective CDK inhibitors, suggesting that the broader pyrimidine-fused heterocycles are a promising class for targeting cell cycle progression.[6]
-
-
Wnt/β-catenin Signaling Inhibition: The Wnt/β-catenin pathway plays a critical role in embryogenesis and its aberrant activation is linked to numerous cancers. Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: Studies on related compounds have demonstrated the ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, often as a downstream consequence of kinase inhibition.[8][9]
The following diagram illustrates a generalized workflow for the investigation of this compound as a potential anticancer agent.
Caption: Workflow for evaluating the anticancer potential of a novel compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for assessing the anticancer properties of this compound. These methods are based on established procedures for evaluating analogous compounds.
Protocol 1: Cell Viability Assessment using the MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)[8]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, p53, p21)[9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine changes in protein expression.
Illustrative Data and Interpretation
While specific data for this compound is not yet published, the following table presents representative IC50 values for related imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines, demonstrating the potential of this chemical class.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative 3d | MCF-7 | 43.4 | [8] |
| Derivative 4d | MCF-7 | 39.0 | [8] |
| Derivative 3d | MDA-MB-231 | 35.9 | [8] |
| Derivative 4d | MDA-MB-231 | 35.1 | [8] |
A potential signaling pathway that could be inhibited by this compound, based on the activity of related compounds, is the PI3K/Akt pathway, which is central to cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound represents a valuable starting point for investigations into novel anticancer agents. Its utility as a synthetic intermediate is well-established, and the protocols and rationale outlined in this guide provide a clear path for exploring its intrinsic biological activities. Future research should focus on a systematic evaluation of this compound against a broad panel of cancer cell lines, followed by detailed mechanistic studies to identify its molecular targets. The insights gained will not only determine the therapeutic potential of this specific molecule but also inform the design of the next generation of imidazo[1,2-a]pyrimidine-based cancer therapies.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Potential of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine Derivatives
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a vast array of pharmacological properties.[1] Derivatives have demonstrated activities including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial effects.[1][2] The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the exploration of novel chemical entities for antimicrobial drug discovery.[3]
This document provides a comprehensive guide for researchers on the evaluation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine and its related derivatives as potential antimicrobial agents. We will delve into the foundational protocols for determining antibacterial and antifungal efficacy, as well as assessing cytotoxicity to establish a preliminary safety profile. The methodologies are based on widely accepted standards to ensure robust and reproducible data generation.
Hypothesized Mechanism of Action
While the precise mechanism for this compound is an active area of investigation, related compounds in the imidazopyrimidine class are known to interfere with essential microbial processes.[4] Molecular docking and structure-activity relationship (SAR) studies on analogous compounds suggest that they may act by inhibiting key microbial enzymes that are absent in mammalian cells, offering a potential window for selective toxicity.[1][5] One plausible hypothesis is the inhibition of enzymes crucial for cell wall biosynthesis or DNA replication, leading to bacteriostatic or bactericidal effects.
Caption: Hypothetical inhibition of an essential bacterial enzyme.
Application Note 1: Antibacterial Susceptibility Testing
The initial step in evaluating a novel compound is to determine its ability to inhibit microbial growth. The broth microdilution method is a quantitative technique widely used to establish the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from established guidelines and provides a robust framework for screening.[7][8]
1. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Inoculate the colonies into a tube containing a suitable sterile broth, such as Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7]
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound. Start by adding 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well, mix thoroughly, and then transfer 100 µL to the second well. Repeat this process across the plate to create a concentration gradient. The final volume in each well before adding bacteria should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration in each well.
-
Crucial Controls:
- Positive Control: Wells containing broth and bacterial inoculum, but no compound (to ensure bacteria can grow).
- Negative Control (Sterility): Wells containing broth only (to check for contamination).
- Vehicle Control: Wells containing broth, bacteria, and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself is not inhibiting growth.
-
Seal the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine|CAS 1111638-07-3 [benchchem.com]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and drug development. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to ensure the accurate and reliable characterization of this and structurally related molecules.
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The precise structural confirmation of synthesized analogues, such as this compound, is a critical step in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3]
This document outlines the systematic approach to analyzing this compound, covering the rationale behind experimental choices, step-by-step protocols, and a detailed interpretation of the resulting ¹H and ¹³C NMR spectra.
Molecular Structure and Spectroscopic Preview
The first step in any NMR analysis is to examine the molecule's structure to predict the number and type of signals expected in the spectrum.
References
Mastering Mass Spectrometry: An Application Guide for the Analysis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require robust analytical methods for the characterization of this and structurally related molecules. We will delve into the foundational principles, provide detailed experimental protocols, and explore the expected fragmentation patterns, thereby offering a complete framework for its analysis.
Introduction: The Significance of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromine atom and a methyl group, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, precise and reliable analytical techniques are paramount for its identification, quantification, and structural elucidation during the drug discovery and development process. Mass spectrometry, with its high sensitivity and specificity, stands out as the premier technique for this purpose.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the bedrock of method development in mass spectrometry. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 210.97451 Da | --INVALID-LINK--[1] |
| Isotopic Distribution | Due to the presence of bromine, a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio is expected. |
Experimental Protocols
The choice of analytical approach, whether by direct infusion or coupled with liquid chromatography, depends on the specific requirements of the analysis, such as sample complexity and the need for quantitative data.
Protocol 1: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
Direct infusion is a rapid method for the initial characterization of a pure compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water. The addition of 0.1% formic acid can aid in protonation for positive ion mode analysis.
2. Instrumentation and Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimization recommended)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Flow Rate: 5 - 20 µL/min
Causality Behind Choices: ESI is the preferred ionization technique for polar, thermally labile molecules like imidazo[1,2-a]pyrimidines. The use of methanol or acetonitrile ensures good solubility and compatibility with ESI. The specified voltage and temperature ranges are typical starting points for small molecules and should be optimized to achieve a stable signal and minimize in-source fragmentation.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the analysis of complex mixtures and for quantitative studies.
1. Sample Preparation:
-
Follow the same procedure as for direct infusion to prepare a 1-10 µg/mL working solution.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.
2. Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point. For enhanced retention of polar compounds, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be beneficial.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The exact gradient should be optimized based on the specific column and system.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 1 - 5 µL
3. Mass Spectrometry Parameters:
-
Use the same ESI parameters as in the direct infusion protocol, adjusting the source temperature and gas flows to accommodate the LC flow rate.
Causality Behind Choices: A C18 column provides good retention for moderately polar compounds. The use of a formic acid modifier in the mobile phase aids in protonation and improves peak shape. A gradient elution is necessary to effectively elute the analyte while separating it from potential impurities.
Experimental Workflow for LC-MS Analysis
Caption: A generalized workflow for the LC-MS analysis of this compound.
Expected Mass Spectra and Fragmentation Patterns
Electrospray Ionization (ESI-MS)
In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
[M+H]⁺: m/z 211.9823 (for ⁷⁹Br) and 213.9803 (for ⁸¹Br)
Tandem Mass Spectrometry (MS/MS) Fragmentation:
Collision-induced dissociation (CID) of the protonated molecule will lead to characteristic fragment ions. The fragmentation of the imidazo[1,2-a]pyrimidine core is expected to involve cleavages of the pyrimidine and imidazole rings.
Proposed ESI-MS/MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
Explanation of Key Fragmentations:
-
Loss of Acetonitrile (CH₃CN): A common fragmentation pathway for N-heterocycles containing a methyl group adjacent to a nitrogen atom can involve the loss of acetonitrile, leading to a fragment ion at m/z 171/173.
-
Loss of Bromine Radical (Br•): Homolytic cleavage of the C-Br bond can result in the loss of a bromine radical, producing an ion at m/z 133.
-
Loss of Hydrogen Bromide (HBr): Elimination of HBr is another plausible fragmentation pathway, which would yield a fragment at m/z 132.
Electron Ionization (EI-MS)
Electron ionization is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation.
1. Sample Introduction:
-
A solid probe or a gas chromatography inlet can be used. The sample should be dissolved in a volatile solvent like methanol or dichloromethane.
2. Instrumentation and Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 200 - 250 °C
Expected EI Fragmentation:
The molecular ion (M⁺•) will be observed at m/z 211/213. Key fragmentation pathways would likely involve:
-
Loss of a Methyl Radical (•CH₃): This would lead to an ion at m/z 196/198.
-
Loss of a Bromine Atom (•Br): This would result in a fragment at m/z 132.
-
Cleavage of the Pyrimidine Ring: This can lead to a variety of smaller fragment ions.
Data Interpretation and Validation
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS should be employed to determine the elemental composition of the parent and fragment ions. The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern: The characteristic 1:1 isotopic pattern for bromine must be observed for all bromine-containing ions. This serves as a powerful diagnostic tool.
-
Reference Standards: Whenever possible, comparison of the obtained mass spectra with that of a certified reference standard is the gold standard for confirmation.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both ESI and EI techniques. ESI is well-suited for LC-MS applications, providing molecular weight information and characteristic fragmentation patterns upon CID. EI, while leading to more extensive fragmentation, can provide complementary structural information. The protocols and fragmentation insights provided in this guide offer a robust starting point for the development of validated analytical methods for this important class of compounds in a research and drug development setting.
References
Application Note: Molecular Docking Protocols for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2][3]. 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a key synthetic intermediate used to generate novel bioactive molecules for oncology and infectious disease research[4]. Molecular docking is a powerful computational technique that accelerates drug discovery by predicting the binding interactions and affinity of small molecules like this one with specific biological targets[5][6]. This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound, designed for both new and experienced computational chemists. We detail a self-validating workflow, from ligand and receptor preparation to the analysis and interpretation of results, using open-source tools to ensure broad accessibility.
Foundational Principles: The 'Why' Behind the Protocol
Before detailing the methodology, it is crucial to understand the strategic decisions that underpin a successful molecular docking experiment. The choices made at each stage directly impact the reliability and predictive power of the final results.
The Rationale for Molecular Docking
Molecular docking is a structure-based drug design method that computationally simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. Its primary goals are:
-
Binding Mode Prediction: To determine the most likely three-dimensional orientation and conformation of the ligand within the receptor's binding site.
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the interaction, often expressed as binding free energy (ΔG)[7].
The adoption of in silico docking offers significant advantages in drug discovery, primarily by reducing the time and cost associated with high-throughput screening of massive compound libraries[8].
Strategic Selection of a Biological Target
The success of a docking study is contingent upon the selection of a relevant biological target. While this compound has not been exhaustively profiled, the broader imidazo[1,2-a]pyridine and pyrimidine classes have shown significant activity as tubulin polymerization inhibitors , a validated anticancer strategy[9]. Therefore, for the purpose of this protocol, we will use β-tubulin as our target receptor. This protocol, however, is generalizable to other targets. We will utilize the crystal structure of β-tubulin in complex with a known inhibitor, providing a well-defined binding pocket for our study.
Software and Tools
A variety of robust docking software packages are available, each with unique algorithms and scoring functions[10]. This protocol will primarily utilize AutoDock Vina , a widely used open-source program celebrated for its balance of speed and accuracy[6][8]. For visualization and analysis, we will refer to PyMOL and Discovery Studio Visualizer .
The Experimental Workflow: A Visual Overview
The entire docking process can be visualized as a sequential pipeline, where the quality of output from one stage serves as the input for the next.
Caption: High-level workflow for a validated molecular docking study.
Detailed Protocols
This section provides a granular, step-by-step methodology. Each step is critical for ensuring the scientific integrity of the simulation.
Protocol 1: Ligand Preparation
The goal is to convert the 2D chemical structure of this compound into an energy-minimized, 3D format suitable for docking.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][11] |
| Molecular Formula | C₇H₆BrN₃ | [PubChem][11] |
| Molecular Weight | 212.05 g/mol | [PubChem][11] |
| Canonical SMILES | CC1=CN2C=C(C=NC2=N1)Br | [PubChem][11] |
| PubChem CID | 40152341 | [PubChem][11] |
Methodology:
-
Obtain Structure: Download the 2D structure of this compound from the PubChem database (CID: 40152341)[11].
-
2D-to-3D Conversion: Use a molecular editor like ChemDraw or the open-source program Avogadro to generate a 3D conformation.
-
Energy Minimization: Apply a force field (e.g., MMFF94) to the 3D structure to find a low-energy, stable conformation. This step is crucial for ensuring correct bond lengths and angles[12][13].
-
Prepare for Docking (Using AutoDock Tools):
-
Load the energy-minimized ligand file (e.g., in .mol2 or .pdb format).
-
Add polar hydrogens.
-
Compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Set the root for rotatable bonds to define the ligand's flexibility.
-
Save the final structure in the .pdbqt format, which contains atomic coordinates, charges, and atom-type information required by AutoDock Vina.
-
Protocol 2: Receptor Preparation
This protocol prepares the target protein by removing extraneous molecules and adding necessary information for the docking calculation. We will use the PDB structure 1SA0 , which is human tubulin complexed with colchicine.
Methodology:
-
Download Receptor Structure: Obtain the PDB file for 1SA0 from the RCSB Protein Data Bank.
-
Clean the PDB File:
-
Open the 1SA0.pdb file in a molecular visualizer (e.g., PyMOL, UCSF Chimera, or Discovery Studio).
-
Remove all non-essential molecules. This includes water molecules, ions, and the co-crystallized ligand (colchicine, in this case)[12][13][14]. Rationale: These molecules can interfere with the docking algorithm unless they are known to play a direct role in binding, in which case a more advanced setup is required[15].
-
If the protein is multimeric, isolate the chain(s) containing the binding site of interest.
-
-
Prepare for Docking (Using AutoDock Tools):
-
Load the cleaned PDB file.
-
Add polar hydrogens to satisfy valence and enable hydrogen bond calculations.
-
Add Kollman charges, a standard charge set for proteins in docking studies.
-
Save the prepared receptor in the .pdbqt format.
-
-
Define the Binding Site (Grid Box Generation):
-
The binding site is the three-dimensional space where the docking algorithm will search for ligand poses.
-
The most reliable way to define this space is to center it on the position of the co-crystallized ligand (colchicine) that was just removed[14].
-
In AutoDock Tools, use the "Grid Box" feature. Adjust the center and dimensions of the box to ensure it fully encompasses the binding pocket, typically with a 4-5 Å buffer around where the original ligand was located.
-
Record the grid center coordinates (x, y, z) and dimensions (x, y, z). These values are required for the docking configuration file.
-
Protocol 3: Docking Protocol Validation
This step is mandatory to ensure the trustworthiness of the docking parameters. It validates that the chosen setup can accurately reproduce a known experimental binding pose.
Methodology:
-
Prepare Native Ligand: Extract the co-crystallized ligand (colchicine from 1SA0.pdb) into a separate file. Prepare it using the same steps outlined in Protocol 1 to generate a .pdbqt file.
-
Re-docking: Perform a docking run using the prepared 1SA0 receptor and the prepared colchicine ligand. Use the same grid box parameters defined in Protocol 2 .
-
Calculate RMSD: Superimpose the lowest-energy docked pose of colchicine onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: A successful validation is generally accepted when the RMSD is less than 2.0 Å [5][7][15][16]. This indicates that the docking protocol has sufficient accuracy to be applied to the test ligand. If the RMSD is high, the grid box parameters, scoring function, or protein preparation may need to be revisited.
Protocol 4: Docking Simulation of this compound
With a validated protocol, we can now dock our compound of interest.
Methodology:
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for AutoDock Vina.
-
Execute Docking: Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt
-
Output: The program will generate a .pdbqt file containing the predicted binding poses (typically 9-10), ranked by their calculated binding affinity scores.
Analysis and Interpretation of Results
The output of a docking simulation is a set of predictions that require careful scientific interpretation.
Caption: Logical flow for interpreting molecular docking results.
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, presented in kcal/mol. A more negative value signifies a more stable, and therefore more favorable, protein-ligand interaction[7]. This score is used to rank-order the different poses of a single ligand and can be used to compare different ligands docked to the same target.
Binding Pose and Key Interactions
Quantitative scores alone are insufficient. The plausibility of the binding pose must be visually inspected.
-
Load Results: Open the prepared receptor (.pdbqt) and the docking output file (.pdbqt) in PyMOL or another molecular visualizer.
-
Visual Inspection: Examine the top-ranked pose. Does the ligand fit snugly and sensibly within the binding pocket? Are there any steric clashes? A good pose will have good shape complementarity with the receptor surface[7].
-
Identify Key Interactions: This is the most critical part of the analysis. Identify and measure the non-covalent interactions that stabilize the complex[7][17].
-
Hydrogen Bonds: Look for classic donor-acceptor pairs (e.g., N-H···O, O-H···N). Ideal distance is typically 2.7-3.3 Å.
-
Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand (e.g., the methyl group, aromatic rings) and hydrophobic residues of the protein (e.g., Ala, Val, Leu, Phe).
-
Halogen Bonds: The bromine atom on the ligand can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. This is a specific interaction to look for with this compound.
-
π-Interactions: Look for π-π stacking (between aromatic rings) or cation-π interactions.
-
Data Presentation
Summarize the findings in a clear, tabular format for easy comparison.
Table 2: Hypothetical Docking Results for this compound against β-Tubulin
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| 1 | -8.5 | Cys241, Leu248, Ala316, Val318, Lys352 | Hydrogen Bond (N in pyrimidine with Lys352), Hydrophobic, Halogen Bond (Br with Cys241 backbone C=O) |
| 2 | -8.2 | Asn258, Leu255, Ala250, Thr314 | Hydrogen Bond (N in imidazole with Asn258), Hydrophobic |
| 3 | -7.9 | Met259, Ile378, Ala317 | Hydrophobic |
Note: Data presented is illustrative and will vary based on the actual docking experiment.
Conclusion
This application note provides a robust and validated framework for conducting molecular docking studies with this compound. By following this protocol, researchers can generate reliable hypotheses about the potential biological targets and binding mechanisms of this and other imidazo[1,2-a]pyrimidine derivatives. The insights gained from such in silico studies are invaluable for guiding subsequent experimental validation, optimizing lead compounds, and accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 11. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Cell-based assays using 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
An Application Guide to Cell-Based Assays Using 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This structural motif is considered a "privileged" structure due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]
This compound is a specific derivative that serves as a valuable building block for developing novel therapeutic agents.[4] The bromine atom at the C6 position provides a reactive handle for synthetic chemists to perform further molecular modifications, such as substitution reactions, to optimize potency and selectivity.[5] The demonstrated potential for imidazo[1,2-a]pyrimidine derivatives to function as potent kinase inhibitors makes this compound class particularly attractive for oncology research.[4][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and the underlying scientific rationale for employing this compound in foundational cell-based assays to characterize its cytotoxic effects and its potential as a kinase inhibitor.
Physicochemical Properties for Assay Development
A precise understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible assay design. Proper solubilization and handling are critical for generating reliable biological data.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [7] |
| Molecular Weight | 212.05 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 1111638-05-1 | [7] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [8] |
Expert Insight: The first step in working with any new compound is to prepare a high-concentration stock solution, typically 10-20 mM, in 100% DMSO.[8] This stock can then be used to prepare serial dilutions for cell-based assays. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Core Mechanism of Action: Protein Kinase Inhibition
Protein kinases are a major class of therapeutic targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[8][9] Many imidazo[1,2-a]pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6][10] An inhibitor typically binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
Caption: General mechanism of protein kinase inhibition.
Application Protocol 1: Assessing Cellular Proliferation and Cytotoxicity
The initial evaluation of any potential therapeutic agent involves determining its effect on cell viability. This establishes a dose-response relationship and calculates the IC₅₀ (half-maximal inhibitory concentration), a key measure of the compound's potency. A luminescence-based assay measuring cellular ATP levels is a highly sensitive and robust method, as the amount of ATP is directly proportional to the number of metabolically active, viable cells.[11]
Protocol: Luminescence-Based Cell Viability Assay
This protocol is designed to quantify the effect of this compound on the proliferation of cancer cell lines (e.g., HeLa, U2OS, MCF-7).[11][12]
Materials:
-
This compound
-
100% DMSO
-
Cancer cell line of interest (e.g., MCF-7)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque, sterile 96-well cell culture plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo® or ATPLite™)[11]
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%.
-
Prepare a "vehicle control" of medium containing the same final concentration of DMSO.
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete medium to a final concentration of 2.5 x 10⁴ cells/mL (Note: optimal seeding density should be determined empirically for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (~2,500 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells. Include wells with medium only as a background control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
ATP Detection and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.
Application Protocol 2: In-Cell Kinase Target Engagement Assay
After establishing cytotoxic potency, the next critical step is to verify that the compound engages its intended target (a specific kinase or kinase family) within the complex cellular environment.[9] Luminescence-based assays that quantify the amount of ADP produced during a kinase reaction are a direct and effective method for measuring kinase activity.[8][11] A decrease in ADP production in the presence of the compound indicates successful inhibition.
Protocol: Luminescence-Based In-Cell Kinase Activity Assay (ADP-Glo™ Principle)
This protocol provides a framework for measuring the inhibition of a target kinase within permeabilized cells.
Caption: Workflow for a luminescence-based in-cell kinase assay.
Materials:
-
Cell line overexpressing the kinase of interest or with high endogenous expression.
-
This compound and a known positive control inhibitor (e.g., Staurosporine).[8]
-
White, opaque, sterile 96-well plates.
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which includes:
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Lysis buffer compatible with the assay.
-
Plate reader with luminescence detection.
Methodology:
-
Compound and Cell Preparation:
-
Prepare serial dilutions of the test compound and positive control inhibitor in the appropriate assay buffer.
-
Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.
-
-
Inhibitor Pre-incubation:
-
Remove the culture medium.
-
Add 25 µL of diluted compound, positive control, or vehicle control to the wells.
-
Incubate at room temperature for 30-60 minutes to allow the inhibitor to enter the cells and bind to the target kinase.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase's specific substrate and ATP in a suitable lysis buffer.
-
Initiate the reaction by adding 25 µL of this mixture to each well. This step simultaneously permeabilizes the cells and starts the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes (time may need optimization).
-
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the % inhibition relative to the vehicle control and determine the IC₅₀ value as described previously.
-
Data Presentation and Interpretation
Results should be presented clearly to allow for straightforward interpretation. A summary table is highly effective for comparing the potency of the compound across different assays and cell lines.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) |
| This compound | Cell Viability (ATP) | MCF-7 | 1.2 |
| This compound | Kinase X Activity | MCF-7 | 0.4 |
| Staurosporine (Control) | Cell Viability (ATP) | MCF-7 | 0.05 |
| Staurosporine (Control) | Kinase X Activity | MCF-7 | 0.01 |
Expert Insight: A significant difference between the cytotoxicity IC₅₀ and the target kinase inhibition IC₅₀ can provide valuable information. If the compound inhibits the target kinase at concentrations much lower than those required to induce cell death, it may suggest a cytostatic (growth-inhibiting) rather than cytotoxic effect, or that cell death requires prolonged target inhibition.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure the cell suspension is homogenous before plating. |
| Low signal-to-background ratio | Insufficient cell number; Low kinase activity; Reagent degradation. | Optimize cell seeding density. Ensure reagents are stored correctly and are within their expiration date. |
| IC₅₀ curve has a poor fit (low R²) | Compound precipitation at high concentrations; Incorrect serial dilutions. | Visually inspect wells for precipitation. Prepare fresh compound dilutions and verify pipetting accuracy. |
| No inhibitory activity observed | The selected cell line does not express the target kinase; Compound is not cell-permeable; The kinase is not the primary target. | Confirm target expression via Western Blot or qPCR. Consider a biochemical assay with purified enzyme. Screen against a panel of kinases to identify the true target.[13] |
Conclusion
This compound represents a versatile chemical scaffold with significant potential in drug discovery, particularly as a kinase inhibitor. The protocols detailed in this guide provide a robust framework for the initial characterization of this and similar compounds. By first establishing a dose-dependent effect on cell viability and then confirming target engagement with a specific in-cell kinase assay, researchers can efficiently validate hits and advance promising candidates through the drug discovery pipeline. The principles of including proper controls, optimizing assay conditions, and careful data analysis are paramount for generating trustworthy and actionable results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine|CAS 1111638-07-3 [benchchem.com]
- 6. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Note: Protocols for the Derivatization of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to endogenous purines allows molecules containing this core to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a key synthetic intermediate, where the bromine atom at the C6 position serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions.
This application note provides detailed, field-proven protocols for the derivatization of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods enable the efficient formation of C-C and C-N bonds, granting access to a wide array of novel analogues for structure-activity relationship (SAR) studies and drug development campaigns.
Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] For an aryl bromide substrate like this compound, the reaction generally proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step.[7][8][9]
-
Transmetalation: The coupling partner (e.g., an organoboron, organotin, or amine complex) transfers its organic group to the palladium center.[10]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]
The choice of ligand, base, and solvent is critical for optimizing these reactions, as they influence catalyst stability, reactivity, and the rate of each step in the cycle.[11]
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[8][10] Its operational simplicity and the stability and low toxicity of boronic acids make it a favored reaction in pharmaceutical research.[8]
Causality and Experimental Choices
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the oxidative addition and reductive elimination steps, which are crucial for efficient turnover, especially with heteroaromatic substrates.[8][9]
-
Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water aids in dissolving the inorganic base and can accelerate the transmetalation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-2-methylimidazo[1,2-a]pyrimidine.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane/H₂O | 110 | 18 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 85 |
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[13][14] This reaction is indispensable for installing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Causality and Experimental Choices
-
Catalyst System: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[14] They form monoligated Pd(0) species that are highly active and facilitate both the oxidative addition and the challenging C-N reductive elimination step.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred to prevent quenching of the strong base and interference with the catalyst.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a dry, oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv). If the amine is a solid, add it at this stage (1.2 mmol, 1.2 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL). If the amine is a liquid, add it via syringe (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to afford the desired 6-amino-2-methylimidazo[1,2-a]pyrimidine derivative.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | XPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | RuPhos Pd G3 (2) | LHMDS | Dioxane | 110 | 24 | 81 |
| 3 | Benzylamine | BrettPhos Pd G3 (2) | NaOtBu | Toluene | 90 | 16 | 89 |
| 4 | N-Methylpiperazine | XPhos Pd G3 (2) | K₂CO₃ | t-BuOH | 100 | 20 | 78 |
Protocol 3: Sonogashira C-C Coupling
The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18][19] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[18]
Causality and Experimental Choices
-
Catalyst System: The standard system involves a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, usually CuI.[20] The palladium complex undergoes the oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[18] This copper acetylide is the key intermediate that undergoes transmetalation with the palladium center, a step that is much faster than the direct reaction of the alkyne with the palladium complex.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and a reducing agent for any oxidized palladium species.
-
Solvent: The amine base can often serve as the solvent, but co-solvents like THF or DMF are also common.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC (typically 1-6 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the 6-alkynyl-2-methylimidazo[1,2-a]pyrimidine.
Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 4 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 40 | 2 | 90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 50 | 6 | 83 |
| 4 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Et₃N | 60 | 5 | 88 |
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and potential solutions for palladium-catalyzed cross-coupling reactions.[21]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source not reduced to Pd(0)).2. Poor quality reagents (wet solvent, oxidized phosphine ligand).3. Insufficiently strong base (for Suzuki/Buchwald). | 1. Use a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst (e.g., G3).2. Use freshly distilled/anhydrous solvents; handle ligands under inert atmosphere.3. Switch to a stronger base (e.g., Na₂CO₃ → K₃PO₄ or Cs₂CO₃). |
| Formation of Side Products | 1. Protodebromination: Replacement of -Br with -H.2. Homocoupling: Dimerization of the coupling partner (e.g., biaryl from boronic acid). | 1. Ensure a rigorously inert atmosphere; use a more active catalyst system to favor cross-coupling over reduction.2. Add reagents slowly; ensure efficient stirring; check stoichiometry. For Suzuki, this can indicate issues with the transmetalation step. |
| Dark Black/Precipitated Catalyst | Palladium has precipitated as palladium black, indicating catalyst death. | 1. Use more robust ligands that stabilize the Pd(0) species.2. Ensure the reaction temperature is not too high.3. Ensure proper degassing to remove oxygen. |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By leveraging the power of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate extensive libraries of novel compounds. These methods are foundational for exploring the structure-activity relationships of the imidazo[1,2-a]pyrimidine scaffold, accelerating the discovery of new therapeutic agents. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This class of compounds has demonstrated a broad spectrum of biological effects, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The structural resemblance of the imidazo[1,2-a]pyrimidine core to purines allows these molecules to interact with a variety of biological targets, such as kinases and other enzymes, making them attractive candidates for drug discovery.[5][6] 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, the subject of this guide, is a specific derivative that holds promise for further investigation as a potential therapeutic agent. These application notes provide a comprehensive framework for the in vitro characterization of this compound.
Hypothesized Mechanism of Action: Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways.[1][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, some imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit Raf kinases and p38 MAP kinases.[1] Another prominent signaling pathway often targeted by this class of compounds is the Wnt/β-catenin pathway, where they can act as inhibitors.[7] Based on this established precedent, a primary hypothesis for the mechanism of action of this compound is the inhibition of one or more protein kinases involved in oncogenic signaling.
Caption: Hypothesized MAPK/ERK signaling pathway inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in the metabolic activity of treated cells compared to untreated controls indicates a reduction in cell viability, suggesting either cytotoxicity or growth inhibition.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.10 | 88 |
| 10 | 0.75 | 60 |
| 50 | 0.40 | 32 |
| 100 | 0.20 | 16 |
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound against a specific protein kinase (e.g., B-Raf).
Causality: This assay quantifies the ability of the compound to interfere with the catalytic activity of a kinase, which is its ability to phosphorylate a substrate. A reduction in substrate phosphorylation in the presence of the compound is a direct measure of its inhibitory potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, the corresponding substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase, the compound dilutions, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (nM) | Kinase Activity (%) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 1 | 95 | 5 |
| 10 | 80 | 20 |
| 100 | 55 | 45 |
| 1000 | 20 | 80 |
| 10000 | 5 | 95 |
Protocol 3: Wnt/β-catenin Signaling Reporter Assay
Objective: To determine if this compound can inhibit the Wnt/β-catenin signaling pathway.[7]
Causality: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to the expression of the reporter gene. A decrease in reporter gene expression in the presence of the compound indicates inhibition of the pathway.
Step-by-Step Methodology:
-
Cell Transfection/Seeding: Use a stable cell line expressing the Wnt/β-catenin reporter or transiently transfect cells with the reporter plasmid. Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Pathway Activation: Stimulate the Wnt/β-catenin pathway using a known activator (e.g., Wnt3a conditioned medium or a GSK-3β inhibitor).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated control.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[8][9]
Causality: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This provides a quantitative measure of the compound's antibacterial potency.
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Silico ADMET Prediction for Novel Imidazo[1,2-a]pyrimidine Compounds
An Application Guide for Drug Discovery Scientists
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore critical. This application note provides a comprehensive guide for researchers on leveraging in silico computational tools to predict the ADMET properties of novel imidazo[1,2-a]pyrimidine derivatives. By integrating these predictive models early in the design-make-test-analyze cycle, researchers can prioritize compounds with higher chances of success, thereby saving significant time, resources, and reducing the reliance on animal testing.[4][5][6]
Introduction: The Imperative of Early ADMET Assessment
The discovery of a molecule with high potency against a biological target is only the first step. For that molecule to become a drug, it must reach its target in the body in sufficient concentration and for an adequate duration, without causing unacceptable toxicity. This is the domain of ADMET.[7][] Traditionally, these properties were evaluated late in the drug discovery pipeline using costly and time-consuming in vitro and in vivo experiments. The failure of a candidate at this late stage represents a substantial loss of investment.
In silico ADMET prediction has emerged as an indispensable tool to de-risk projects at a much earlier stage.[6][9] Using computational models built from vast datasets of experimental results, these tools can rapidly estimate the key pharmacokinetic and toxicological properties of a virtual compound from its chemical structure alone. For chemists designing novel imidazo[1,2-a]pyrimidine analogues, this means:
-
Informed Compound Design: Guiding chemical modifications to improve ADMET properties alongside potency.
-
Candidate Prioritization: Screening virtual libraries to select the most promising compounds for synthesis and biological testing.
-
Liability Flagging: Identifying potential issues like cardiotoxicity or mutagenicity before committing resources.
This guide will provide the theoretical underpinnings of key ADMET parameters and a detailed, practical protocol for their prediction and interpretation in the context of imidazo[1,2-a]pyrimidine drug discovery.
Theoretical Framework: Understanding Key ADMET Endpoints
The predictive power of in silico tools is rooted in their ability to correlate specific structural and physicochemical features of a molecule with its biological behavior.[7] These models are often based on Quantitative Structure-Activity Relationship (QSAR) principles or sophisticated machine learning algorithms.[5][10] Below are the critical ADMET parameters that must be considered.
Physicochemical Properties & Absorption (A)
Absorption, particularly for orally administered drugs, is governed by a compound's ability to dissolve in the gut and permeate the intestinal wall.
-
Lipophilicity (LogP): The octanol-water partition coefficient is a key measure of a drug's lipophilicity. An optimal LogP (typically 1-5) is required to balance aqueous solubility with membrane permeability.
-
Solubility (LogS): Poor aqueous solubility is a major hurdle for oral absorption.
-
Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug absorbed from the human gut.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump in the intestinal wall that can actively remove drugs, reducing their absorption. Predicting whether a compound is a P-gp substrate is crucial.
Distribution (D)
Once absorbed, a drug is distributed throughout the body.
-
Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound fraction is free to interact with the target. High PPB can limit efficacy.
-
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, BBB penetration can lead to undesirable side effects.
Metabolism (M)
The body chemically modifies drugs, primarily in the liver, to facilitate their excretion.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the metabolism of most drugs. Inhibition of key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) by a new compound can lead to dangerous drug-drug interactions (DDIs). Predicting inhibition is a critical safety assessment.
Excretion (E)
This is the process of removing the drug and its metabolites from the body, typically via the kidneys. While less commonly predicted with high accuracy by free web tools, it is related to properties like solubility and metabolism.
Toxicity (T)
Predicting potential toxicity is one of the most important applications of in silico tools.
-
hERG Inhibition: Blockade of the hERG potassium ion channel in the heart can lead to fatal cardiac arrhythmias. This is a major reason for drug candidate failure.
-
AMES Mutagenicity: The Ames test identifies compounds that can cause mutations in bacterial DNA, indicating potential carcinogenicity in humans.
-
Hepatotoxicity (H-HT): Drug-induced liver injury is a significant safety concern.
Experimental Protocol: A Step-by-Step Workflow for ADMET Prediction
This protocol outlines a practical workflow for obtaining a comprehensive ADMET profile for a novel imidazo[1,2-a]pyrimidine compound using a freely available and widely used web tool, SwissADME.
Step 1: Compound Structure Preparation
The starting point for any in silico prediction is an accurate machine-readable representation of the chemical structure.
-
Draw the Structure: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw your imidazo[1,2-a]pyrimidine analogue.
-
Generate SMILES String: Convert the 2D structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string. This is a standard function in all chemical drawing software.
-
Example Virtual Compound (IMP-001):n1c2c(nc(c1)c3ccccc3)ncn=c2C (2-methyl-7-phenylimidazo[1,2-a]pyrimidine)
-
Step 2: Accessing the Prediction Tool
-
Navigate to the SwissADME web server. --INVALID-LINK--
-
This platform is chosen for its user-friendly interface and its robust prediction of physicochemical properties, pharmacokinetics, and drug-likeness without requiring registration.
Step 3: Submitting the Compound for Analysis
-
Locate the input box on the SwissADME homepage.
-
Paste the SMILES string of your imidazo[1,2-a]pyrimidine analogue into the box. You can enter multiple SMILES strings, one per line, to analyze a small library of compounds simultaneously.
-
Click the "Run" button to initiate the prediction.
Step 4: Data Collection and Initial Analysis
-
The server will process the request and display the results on a new page.
-
The output is organized into several sections (Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, etc.).
-
Systematically record the predicted values for each key parameter listed in Section 2 into a spreadsheet for your compound(s). Pay close attention to both the quantitative values (e.g., LogP) and the qualitative predictions (e.g., "Yes/No" for BBB permeation).
Workflow Visualization
The following diagram illustrates the complete process from compound design to ADMET data analysis.
Caption: A streamlined workflow for in silico ADMET prediction.
Results and Interpretation: Making Sense of the Data
The true value of prediction lies in its interpretation to guide medicinal chemistry efforts. Let's consider a hypothetical dataset for three imidazo[1,2-a]pyrimidine analogues to illustrate this process.
Table 1: Predicted ADMET Properties for Imidazo[1,2-a]pyrimidine Analogues
| Parameter | IMP-001 | IMP-002 (Low LogP) | IMP-003 (High LogP) | Ideal Range / Value |
| Physicochemical | ||||
| MW ( g/mol ) | 223.26 | 253.27 | 359.46 | < 500 |
| iLogP | 2.85 | 1.50 | 5.60 | 1 - 5 |
| LogS (ESOL) | -3.50 | -2.80 | -5.95 | > -4.0 |
| H-Bond Donors | 0 | 1 | 0 | ≤ 5 |
| H-Bond Acceptors | 4 | 5 | 4 | ≤ 10 |
| Pharmacokinetics | ||||
| GI Absorption | High | High | Low | High |
| BBB Permeant | Yes | No | Yes | Target Dependent |
| P-gp Substrate | No | No | Yes | No |
| CYP2D6 Inhibitor | No | No | Yes | No |
| CYP3A4 Inhibitor | Yes | No | Yes | No |
| Toxicity | ||||
| hERG Inhibitor | No | No | Yes | No |
| AMES Toxicity | No | No | No | No |
| Drug-Likeness | ||||
| Lipinski Violations | 0 | 0 | 1 (LogP > 5) | 0 |
| Overall Profile | Promising | Good (Peripheral) | High Risk |
Analysis of Hypothetical Compounds
-
IMP-001 (Lead Candidate): This compound displays a very promising profile. It adheres to Lipinski's rules, is predicted to have high gastrointestinal (GI) absorption, and lacks flags for key toxicity pathways (hERG, AMES). Its ability to cross the BBB makes it a potential candidate for CNS targets. However, its predicted inhibition of CYP3A4, a major metabolic enzyme, is a liability that must be monitored and potentially addressed through structural modification.
-
IMP-002 (Low LogP Analogue): By adding a polar group (e.g., a hydroxyl), the LogP and solubility have improved. A key consequence is that it is no longer predicted to cross the BBB, making it an excellent candidate for a peripherally acting drug where CNS side effects are undesirable. It also avoids CYP inhibition, giving it a cleaner DDI profile than IMP-001.
-
IMP-003 (High LogP Analogue): This compound illustrates the risks of excessive lipophilicity. The high LogP (>5) violates Lipinski's rules and leads to predictions of low GI absorption and poor solubility.[11] Critically, it is flagged as a P-gp substrate (reducing absorption), an inhibitor of multiple CYP enzymes, and a potential hERG blocker. This compound would be deprioritized for synthesis due to its high-risk ADMET profile.
Decision-Making Framework
The interpretation of ADMET data directly informs the next steps in the drug discovery cascade.
Caption: A decision-making tree based on in silico ADMET results.
Troubleshooting and Critical Limitations
While incredibly useful, in silico predictions are not infallible. A clear understanding of their limitations is essential for their proper use.
-
"Prediction is Not Reality": These models are statistical approximations. The primary goal is to rank-order and prioritize compounds, not to obtain exact experimental values. Promising candidates must always be validated through in vitro experiments.
-
Applicability Domain: Every model is built on a specific set of training data. If your imidazo[1,2-a]pyrimidine scaffold is very novel and structurally distinct from the compounds in the model's training set, the prediction accuracy may be lower.
-
Model Accuracy Varies: Predictions for some endpoints (e.g., LogP, Molecular Weight) are highly accurate. Predictions for complex biological endpoints (e.g., hepatotoxicity, specific metabolic pathways) are generally less certain and should be treated as flagging tools rather than definitive answers.
-
Incorrect Input: The most common error is an incorrect chemical structure input (e.g., wrong tautomeric form, incorrect protonation state). Always double-check the input SMILES to ensure it accurately represents the intended molecule.
Conclusion
The integration of in silico ADMET prediction into the early stages of drug discovery is no longer optional—it is a cornerstone of modern, efficient medicinal chemistry. For researchers working with the versatile imidazo[1,2-a]pyrimidine scaffold, these computational tools provide a rapid, cost-effective method to evaluate drug-likeness and flag potential liabilities long before a compound is ever synthesized. By following the protocols and interpretation frameworks outlined in this guide, scientists can enhance their decision-making, increase the quality of candidate compounds, and ultimately improve the probability of translating a potent molecule into a successful therapeutic agent.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. researchgate.net [researchgate.net]
- 7. biosolveit.de [biosolveit.de]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pharmiweb.com [pharmiweb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yield and purity.
Section 1: Frequently Asked questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The most prevalent and reliable method is a bimolecular condensation-cyclization reaction, a variant of the Chichibabin reaction.[1] This involves reacting 2-amino-5-bromopyrimidine with an α-haloketone, specifically chloroacetone (1-chloro-2-propanone), typically under reflux in a suitable solvent. The reaction proceeds via an initial N-alkylation of the pyrimidine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyrimidine system.
Q2: How critical is the purity of the starting materials?
A2: The purity of the starting materials is paramount and directly impacts the reaction yield, purity of the final product, and the complexity of the work-up process.[2]
-
2-Amino-5-bromopyrimidine: Impurities from its synthesis, such as unreacted 2-aminopyrimidine or over-brominated species, can lead to the formation of undesired side products that are often difficult to separate from the target molecule.
-
Chloroacetone: This reagent is notoriously unstable. Commercial sources often contain impurities like mesityl oxide and can degrade or polymerize upon storage, especially when exposed to light.[3][4] Using aged or impure chloroacetone is a primary cause of low yields and the formation of intractable tar.
Q3: What is the general mechanism of the reaction?
A3: The reaction follows a well-established pathway for the formation of imidazo-fused heterocycles:
-
Nucleophilic Attack: The more nucleophilic endocyclic nitrogen of 2-amino-5-bromopyrimidine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion. This forms an N-alkylated intermediate, a pyrimidinium salt.
-
Intramolecular Cyclization: The exocyclic amino group of the pyrimidinium salt then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered cyclic hemiaminal intermediate.
-
Dehydration: This intermediate readily undergoes acid- or base-catalyzed dehydration (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Q4: Which reaction parameters have the most significant impact on yield and purity?
A4: Several factors must be carefully controlled:
-
Solvent Choice: The polarity of the solvent is a critical parameter. While polar aprotic solvents like DMF or acetonitrile might seem suitable, they have been reported to promote the formation of complex and inseparable mixtures of side products.[1][2] Alcohols such as ethanol or isopropanol are generally preferred as they facilitate the reaction while minimizing side reactions.
-
Temperature and Reaction Time: The reaction typically requires heating to proceed at a reasonable rate. Refluxing is common. The optimal time must be determined empirically, often by monitoring the reaction's progress using Thin Layer Chromatography (TLC), as prolonged heating can lead to degradation.
-
Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate or sodium acetate can be beneficial.[1] The base neutralizes the HCl (or HBr) formed during the reaction, preventing the protonation of the starting aminopyrimidine, which would render it non-nucleophilic and halt the reaction.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem: The reaction yields are consistently low or there is no product formation.
-
Potential Cause 1: Poor Quality of Chloroacetone.
-
Why it happens: Chloroacetone can polymerize or degrade over time, especially if not stored properly (cool, dark, and under an inert atmosphere).[4] Impurities such as mesityl oxide can also interfere with the reaction.[3]
-
Solution:
-
Always use freshly opened or recently purchased chloroacetone.
-
If the quality is suspect, purify it before use. A common method involves distillation. To remove mesityl oxide, it can be oxidized with acidified KMnO₄, separated, and then distilled.[3]
-
Store chloroacetone at 2-8 °C in a dark bottle, adding a stabilizer like calcium carbonate (1% w/w) for long-term storage.[4]
-
-
-
Potential Cause 2: Inactive 2-Amino-5-bromopyrimidine.
-
Why it happens: The starting material may have been protonated by the hydrohalic acid (HCl) generated during the reaction, rendering it inactive.
-
Solution: Add 1.1 to 1.5 equivalents of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture. This will scavenge the acid byproduct and keep the 2-amino-5-bromopyrimidine in its free, nucleophilic state.
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Why it happens: The reaction may not have reached completion due to insufficient time or temperature, or the chosen solvent may be hindering the reaction.
-
Solution:
-
Monitor the reaction progress using TLC. If the starting material is still present after several hours, consider increasing the reaction time or temperature.
-
Switch to a higher-boiling solvent, such as n-butanol, if refluxing in ethanol does not lead to completion.
-
Microwave-assisted synthesis can be a powerful alternative to dramatically reduce reaction times and often improve yields.[5]
-
-
Problem: The reaction mixture turns into a dark, intractable tar.
-
Potential Cause 1: Chloroacetone Polymerization.
-
Why it happens: This is the most likely cause, especially under prolonged heating or if the reagent is old.
-
Solution: Use purified, fresh chloroacetone. Adding the chloroacetone slowly to the heated solution of the aminopyrimidine rather than mixing everything at room temperature can sometimes mitigate this issue.
-
-
Potential Cause 2: Inappropriate Solvent Choice.
-
Why it happens: Highly polar aprotic solvents like DMF can promote side reactions and decomposition pathways at elevated temperatures.[1][2]
-
Solution: Avoid DMF and acetonitrile. Use ethanol, isopropanol, or n-butanol as the reaction solvent. These protic solvents are generally better at solvating the intermediates and preventing polymerization.
-
Problem: The final product is difficult to purify.
-
Potential Cause 1: Formation of Closely-Related Side Products.
-
Why it happens: Impurities in the starting 2-amino-5-bromopyrimidine (e.g., unbrominated 2-aminopyrimidine) will react to form analogous imidazopyrimidine products lacking the bromo-substituent, which can be very difficult to separate.
-
Solution: Ensure the purity of the 2-amino-5-bromopyrimidine starting material is >98% before starting the reaction. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Potential Cause 2: Ineffective Crystallization or Chromatography.
-
Why it happens: The product may be highly soluble in the work-up solvent, or the chosen chromatography eluent may not provide adequate separation.
-
Solution:
-
Crystallization: After the reaction, if the product does not precipitate upon cooling, try adding a non-polar anti-solvent like hexanes or diethyl ether to induce precipitation.
-
Column Chromatography: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., 100% dichloromethane or 9:1 hexanes:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or methanol.
-
-
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine [6]
-
Under a fume hood, dissolve 2-aminopyrimidine (1 eq.) in acetonitrile.
-
Cool the solution in an ice bath to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight in the dark.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir vigorously.
-
Collect the resulting white solid by suction filtration, wash with cold water, and dry in vacuo. A typical yield is around 97%.
Protocol 2: Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromopyrimidine (1 eq.), sodium bicarbonate (1.2 eq.), and ethanol (e.g., 10 mL per gram of aminopyrimidine).
-
Begin stirring and heat the mixture to reflux.
-
In a separate vial, dissolve chloroacetone (1.1 eq.) in a small amount of ethanol.
-
Add the chloroacetone solution dropwise to the refluxing mixture over 15-20 minutes.
-
Maintain the reflux and monitor the reaction progress by TLC (eluent: 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and stir. The product may precipitate as a solid. If it oils out, extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.
Section 4: Data and Workflow Visualization
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Materials | 2-Amino-5-bromopyrimidine (>98%) | High purity prevents inseparable side products. |
| Chloroacetone (>97%, fresh/distilled) | Prevents polymerization and side reactions.[3] | |
| Solvent | Ethanol or Isopropanol | Good balance of solubility and reactivity; avoids tar formation seen with DMF.[1][2] |
| Base | Sodium Bicarbonate (NaHCO₃) (1.2 eq.) | Neutralizes HCl byproduct, preventing deactivation of the starting amine. |
| Temperature | Reflux (approx. 78 °C for Ethanol) | Provides sufficient energy for cyclization without causing excessive degradation. |
| Reaction Time | 4 - 8 hours (TLC Monitored) | Ensures reaction goes to completion without unnecessary heating. |
Diagram 1: General Synthesis Workflow
This diagram illustrates the end-to-end process for synthesizing the target compound.
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis issues.
Caption: Decision tree for troubleshooting common synthesis problems.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroacetone - Wikipedia [en.wikipedia.org]
- 4. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. Designed for researchers, medicinal chemists, and process development scientists, this document offers practical, field-tested advice to overcome common challenges encountered during the isolation and purification of this important heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing this compound?
A1: Impurities largely depend on the synthetic route. A common synthesis involves the condensation of 2-amino-5-bromopyrimidine with a chloro- or bromoacetone. Potential impurities include:
-
Unreacted Starting Materials: Residual 2-amino-5-bromopyrimidine.
-
Regioisomers: Depending on the starting materials, isomeric products can form.
-
Over-brominated or Under-brominated Analogs: If bromination is a separate step, di-brominated or non-brominated species can be present.
-
Polymeric Materials: Dark, tar-like substances can form, especially if the reaction is overheated or run for an extended period.
-
Solvent Adducts and Residual Solvents: Solvents used in the reaction or workup can be retained in the crude product.
Q2: What are the primary purification methods for this compound?
A2: The two most effective and commonly used purification techniques for this compound are flash column chromatography and recrystallization . The choice between them depends on the impurity profile and the scale of the purification.
Q3: How do I decide whether to use column chromatography or recrystallization?
A3: The decision can be guided by a preliminary analysis of your crude product.
-
Use Column Chromatography when:
-
Impurities have similar polarity to the desired product, making separation by recrystallization difficult.
-
The crude material contains multiple impurities.
-
You are working on a smaller scale (mg to several grams).
-
A very high degree of purity (>99%) is required.
-
-
Use Recrystallization when:
-
The crude product is relatively pure (>85-90%).
-
The impurities have significantly different solubility profiles from the target compound.
-
You are working on a larger scale where chromatography would be impractical.
-
The crude material is a solid.
-
A simple workflow for this decision is outlined below.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a powerful technique for purifying this compound. However, challenges can arise, particularly due to the basic nature of the imidazopyrimidine core.
Q4: My compound is streaking badly on the silica TLC plate and I'm getting poor separation. What is happening?
A4: This is a classic issue when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[1][2] The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to irreversible adsorption, peak tailing, and poor separation.
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent system. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% Et₃N in your mobile phase and observe the effect on the TLC.[1][2]
-
Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1]
Q5: How do I determine the best solvent system for my column?
A5: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[2] This Rf value generally ensures good separation and a reasonable elution time.
Step-by-Step Solvent System Selection:
-
Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[2]
-
Run TLCs with Varying Ratios: Spot your crude material on several TLC plates and run them in chambers with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Adjust Polarity:
-
Try Different Solvents: If you cannot achieve good separation with a hexanes/ethyl acetate system, try switching one of the solvents. For example, dichloromethane/methanol can offer different selectivity.[1]
| Solvent System (Example) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Good starting point for many heterocycles. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not move in ethyl acetate. |
| Hexanes / Diethyl Ether | Low to Medium | Alternative to ethyl acetate, can offer different selectivity. |
Q6: My compound appears to be decomposing on the column. What can I do?
A6: Degradation on silica gel is a known issue for sensitive compounds.[2][3] The acidic nature of silica can catalyze decomposition.
Troubleshooting Steps:
-
Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[3]
-
Deactivate the Silica: As mentioned in Q4, adding triethylamine to the eluent can passivate the silica and prevent degradation.[2]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions, run the column, and process the material promptly.
-
Switch to a Milder Stationary Phase: Use neutral alumina or consider reversed-phase (C18) chromatography if the compound is highly sensitive.[1]
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid samples on a larger scale. Success depends critically on the choice of solvent.
Q7: I can't find a good solvent for recrystallization. What are the properties of an ideal solvent?
A7: An ideal recrystallization solvent should:
-
Completely dissolve your compound when hot (at or near the solvent's boiling point).
-
Dissolve your compound very poorly, or not at all, when cold (at room temperature or in an ice bath).
-
Dissolve impurities well at all temperatures, or not at all.
-
Be chemically inert towards your compound.
-
Have a relatively low boiling point for easy removal after purification.
Q8: My compound is not crystallizing out of the solution, even after cooling. What should I do?
A8: Failure to crystallize is usually due to either using too much solvent or the solution being supersaturated.[1]
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air. Allow the concentrated solution to cool slowly again.
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[1]
-
-
Use an Anti-Solvent: If you have your compound dissolved in a "good" solvent, you can slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Q9: My compound "oiled out" instead of forming crystals. How can I fix this?
A9: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly. The compound separates as a liquid (an oil) instead of a solid.
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools very slowly. Insulating the flask can help.
-
Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature, ideally one below the compound's melting point.
-
Change Solvents: Choose a solvent with a lower boiling point.
Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The solvent system must be optimized via TLC first.
-
Preparation:
-
Select a column of appropriate size (typically, use 50-100 g of silica gel for every 1 g of crude material).
-
Prepare the determined mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
-
Column Packing:
-
Pack the column with silica gel as a slurry in the least polar mobile phase.
-
Allow the silica to settle into a uniform bed, and add a thin layer of sand on top.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying pressure to achieve a steady flow rate.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair through small-scale testing. For many imidazopyrimidines, solvents like ethyl acetate, ethanol, or mixtures such as ethyl acetate/hexanes can be effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[1]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
Improving solubility of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine for assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges commonly encountered during in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a heterocyclic compound with a molecular weight of approximately 212.05 g/mol .[1] Its structure, featuring a fused imidazo[1,2-a]pyrimidine core, contributes to its relatively hydrophobic nature. The calculated LogP (a measure of lipophilicity) is 2.2, indicating a preference for non-polar environments over aqueous media.[1] This inherent low aqueous solubility is a primary hurdle for its use in biological assays, which are predominantly conducted in aqueous buffer systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | PubChem[1] |
| Molecular Weight | 212.05 g/mol | PubChem[1] |
| Calculated LogP | 2.2 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
Frequently Asked Questions (FAQs)
Q1: My 10 mM stock of this compound in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "antisolvent precipitation." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation. The key is to manage the dilution process to avoid these localized high concentrations.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[3] Higher concentrations of DMSO can induce cytotoxicity, alter cell membrane permeability, and interfere with the biological activity being measured. It is crucial to always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) to account for any solvent effects.
Q3: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A3: For ionizable compounds, pH can significantly impact solubility.[4] The imidazo[1,2-a]pyrimidine core contains nitrogen atoms that can be protonated, suggesting that the compound's solubility may be pH-dependent. As a weak base, its solubility is expected to increase in more acidic conditions (lower pH) due to the formation of a more soluble salt form. However, this must be balanced with the pH requirements of your biological assay. A pH stability profile of your compound and assay system is recommended.
Q4: I've tried using co-solvents, but my compound still crashes out of solution over the course of a long incubation. What can I do?
A4: For lengthy experiments, the thermodynamic stability of your compound in the assay medium is critical. If co-solvents alone are insufficient, consider using solubilizing excipients like cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their apparent water solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to resolving solubility problems with this compound.
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
Causality: Rapid change in solvent polarity from DMSO to an aqueous environment.
Solutions:
-
Optimize the Dilution Protocol:
-
Serial Dilution in Assay Buffer: Instead of a single large dilution, perform serial dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.[3]
-
Intermediate Dilution Plate: Create an intermediate dilution in a solvent system with a higher aqueous content than your stock but a lower concentration of your compound. For example, dilute a 10 mM DMSO stock 1:100 in cell culture medium to get a 100 µM solution with 1% DMSO. Then, perform further dilutions from this intermediate stock.[3]
-
Vigorous Mixing: When adding the compound stock to the aqueous buffer, ensure rapid and continuous mixing (e.g., vortexing or stirring). This helps to quickly disperse the compound and avoid localized supersaturation.[5]
-
-
Employ Co-solvents:
-
The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6]
-
Protocol: Prepare your aqueous assay buffer with a small percentage of a co-solvent like ethanol, polyethylene glycol (PEG), or glycerin before adding your compound.
-
Considerations: Ensure the chosen co-solvent and its final concentration are compatible with your assay and do not affect the biological activity being measured.
-
Workflow for Preparing Working Solutions from a DMSO Stock
Caption: Workflow for minimizing precipitation during dilution.
Advanced Solubilization Strategies
For particularly challenging assays or when aiming for higher final concentrations, the following advanced techniques can be employed.
pH Modification
For compounds with ionizable groups, like the basic nitrogens in the imidazo[1,2-a]pyrimidine ring, adjusting the pH can significantly alter solubility.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
Use of Solubilizing Excipients
Excipients can enhance solubility by altering the properties of the solvent or by interacting directly with the compound.
Cyclodextrins: These cyclic oligosaccharides form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
Protocol for Using Hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add your this compound DMSO stock to the HP-β-CD containing buffer while vortexing.
-
Allow the solution to equilibrate for a short period to facilitate the formation of the inclusion complex before adding it to your assay.
Decision Tree for Solubility Enhancement
Caption: A decision-making workflow for improving compound solubility.
References
- 1. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoimidazo 1,2-a pyrimidine 97 865156-68-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a variation of the Tschitschibabin reaction. This involves the condensation of 2-amino-5-bromopyrimidine with an α-haloketone, typically chloro- or bromoacetone. While seemingly straightforward, this reaction is often plagued by competing pathways that lead to a range of impurities. Understanding the formation mechanisms of these byproducts is critical for developing robust and scalable synthetic protocols. This guide provides direct answers to common problems encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers have before and during the synthesis.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The reaction proceeds through a two-step sequence:
-
N-Alkylation: The process begins with the nucleophilic attack of a nitrogen atom from 2-amino-5-bromopyrimidine onto the electrophilic carbon of chloroacetone. This initial step forms a key intermediate.
-
Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular condensation, where the exocyclic nitrogen attacks a carbonyl group, followed by dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.[1]
Q2: Why is temperature control so critical in this reaction?
Temperature control is paramount for minimizing byproduct formation. α-Haloketones like chloroacetone are prone to self-condensation and polymerization at elevated temperatures. Furthermore, high temperatures can promote side reactions, such as nucleophilic substitution of the bromine atom on the pyrimidine ring, leading to unwanted impurities.
Q3: What are the best analytical techniques to monitor the reaction and identify byproducts?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
-
TLC: Provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product and major byproducts.
-
LC-MS: Offers quantitative analysis of the reaction mixture and provides crucial mass data for identifying the molecular weights of potential byproducts, which is the first step in structural elucidation.[2]
Q4: I've isolated an impurity with the exact same mass as my desired product. What is the likely culprit?
An impurity with an identical mass is almost certainly a regioisomer. While the reaction with a symmetrical ketone like chloroacetone is expected to be highly regioselective, subtle shifts in reaction conditions could potentially lead to the formation of an unstable isomeric intermediate that rearranges or reacts further. However, a more common source of confusion is co-elution with another impurity during chromatography. A detailed analysis using 2D NMR techniques would be required to definitively confirm the structure.[1]
Section 2: Troubleshooting Guide: Common Byproducts and Solutions
This guide tackles specific experimental issues in a problem-solution format.
Issue 1: Significant Presence of Unreacted 2-Amino-5-bromopyrimidine
-
Question: My final, purified product is heavily contaminated with the 2-amino-5-bromopyrimidine starting material. What went wrong and how can I fix it?
-
Probable Causes & Mechanistic Insight:
-
Insufficient Reagent: An inadequate molar ratio of chloroacetone to the aminopyrimidine will naturally leave the latter unreacted.
-
Low Reaction Temperature/Time: The initial N-alkylation step is the rate-determining step. Insufficient thermal energy or time will result in an incomplete reaction.
-
Poor Reagent Quality: Chloroacetone can degrade over time. Using a reagent from an old or improperly stored bottle may result in a lower effective concentration.
-
-
Troubleshooting and Optimization Protocol:
-
Verify Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of chloroacetone to ensure the complete consumption of the limiting aminopyrimidine.
-
Optimize Reaction Conditions: Monitor the reaction progress every hour using TLC. If the starting material spot remains prominent after several hours, consider a modest increase in temperature (e.g., from 50°C to 65°C) or extending the reaction time.
-
Ensure Reagent Purity: Use freshly opened or distilled chloroacetone for best results.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Equivalents of Chloroacetone | 1.0 eq | 1.1 - 1.2 eq | Drives reaction to completion. |
| Temperature | 50 °C | 60-70 °C | Increases reaction rate. |
| Monitoring | Endpoint check | Hourly TLC/LC-MS | Prevents premature workup. |
Issue 2: Formation of Dark, Tarry, Insoluble Byproducts
-
Question: My reaction turned into a dark, tarry mess with a very low yield of the desired product. What caused this polymerization?
-
Probable Causes & Mechanistic Insight: This issue is almost always due to the instability of the α-haloketone reagent.
-
Base-Induced Self-Condensation: In the presence of a strong base, chloroacetone can undergo self-condensation reactions (a form of aldol condensation), leading to complex polymeric material.
-
High Temperature Decomposition: As mentioned, high temperatures accelerate the decomposition and polymerization of chloroacetone.
-
Incorrect Order of Addition: Adding the base before the aminopyrimidine is fully dissolved and ready to react can create localized high concentrations of base, triggering polymerization of the chloroacetone.
-
-
Preventative Measures and Protocol:
-
Controlled Reagent Addition: Add the chloroacetone solution dropwise to the heated solution of 2-amino-5-bromopyrimidine over 15-20 minutes. This maintains a low instantaneous concentration of the reactive ketone.
-
Strict Temperature Adherence: Do not exceed 80 °C. Maintain a consistent internal reaction temperature using an oil bath and thermocouple.
-
Use of a Mild Base: Employ a base like sodium bicarbonate rather than stronger bases like sodium hydroxide to minimize base-catalyzed side reactions.[3]
-
Diagram 1: Troubleshooting Flowchart for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the crystallization of 6-bromo-2-methylimidazo[1,2-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As an active pharmaceutical ingredient (API) building block, achieving a specific, stable, and pure crystalline form is paramount for downstream applications, influencing everything from bioavailability to processability.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystalline form important?
This compound (CAS No. 1111638-05-1) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core.[4][5] This scaffold is of significant interest in medicinal chemistry for the development of novel therapeutics.[3][6]
The crystalline form of an API is critical due to the phenomenon of polymorphism , where a single compound can exist in multiple crystal structures.[1][7] These different forms, or polymorphs, can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting a drug's bioavailability.[2][7]
-
Stability: Influencing shelf-life and storage conditions.[1]
-
Mechanical Properties: Impacting tablet formation and manufacturing processes.[8]
-
Hygroscopicity: Determining its tendency to absorb moisture.
Controlling crystallization allows for the selective isolation of the desired polymorph, ensuring batch-to-batch consistency and therapeutic efficacy.[2][9]
Q2: What are the general principles for selecting a suitable solvent for crystallization?
The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[10] Finding this "Goldilocks" solvent is key. A solvent that is too effective will result in a supersaturated solution from which the compound may not crystallize, while a solvent that is too poor will not dissolve the compound sufficiently.[10]
Key considerations for solvent selection include:
-
Polarity Matching: "Like dissolves like" is a good starting point.
-
Hydrogen Bonding: Consider whether hydrogen bond-donating or -accepting solvents might favorably interact with the imidazo[1,2-a]pyrimidine core.[11]
-
Boiling Point: A solvent with a moderate boiling point is often preferred. Highly volatile solvents can evaporate too quickly, leading to the formation of small, impure crystals.[10]
A preliminary solubility screen with a range of solvents is a mandatory first step.
Q3: What are the most common techniques for crystallizing a compound like this?
There are several fundamental methods, each offering a different level of control over the rate of crystallization. The goal is always to approach supersaturation slowly and allow crystals to form in a deliberate, ordered manner.[12]
-
Slow Cooling: The classic method involving dissolving the solute in a minimal amount of hot solvent and allowing it to cool slowly.[10]
-
Slow Evaporation: Dissolving the compound in a solvent in which it is moderately soluble at room temperature and allowing the solvent to evaporate over days.[11][13]
-
Vapor Diffusion: Placing a concentrated solution of the compound (in a "good" solvent) in a sealed chamber with a larger reservoir of an "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15] This is often the most gentle and effective method.[10]
-
Anti-Solvent Addition: Slowly adding an anti-solvent to a solution of the compound until turbidity (cloudiness) is observed, then allowing it to stand.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific experimental failures with causal explanations and actionable solutions.
Problem 1: My compound "oiled out," forming a separate liquid phase instead of solid crystals. What is happening and how do I fix it?
Causality: "Oiling out" occurs when the supersaturated solution reaches a point where the solute's melting point is lower than the temperature of the solution.[16][17] Instead of nucleating as a solid, it separates as a liquid melt. This is problematic because the oil often traps impurities more effectively than the solvent, defeating the purpose of crystallization.[16][17] Common causes include:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound.[16][18]
-
Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's melting point.[16]
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount (10-20% more) of the same hot solvent to lower the saturation point.[16][19]
-
Slow Down the Cooling: Once redissolved, insulate the flask (e.g., by placing it in a warm water bath or covering it with glass wool) to ensure a very slow cooling rate. This allows the solution to reach the nucleation point at a lower temperature.
-
Change the Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a co-solvent system.
-
Purify the Material: If impurities are suspected, consider a preliminary purification step (e.g., flash chromatography) or a charcoal treatment during the crystallization process to remove colored impurities.[16]
Problem 2: My solution has cooled completely, but no crystals have formed. What should I do?
Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable molecular aggregate) and growth. Your solution is likely supersaturated, but nucleation has not been initiated.[12][20] This can happen if the solution is too clean (lacking nucleation sites) or if the degree of supersaturation is insufficient.[21]
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[20][21] The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.
-
Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution.[20] This provides a perfect template for further crystal growth.
-
Increase Concentration:
-
Evaporation: Allow a small amount of solvent to evaporate by passing a gentle stream of nitrogen over the solution or by leaving the flask partially open in a fume hood for a short period.[20]
-
Anti-Solvent: If using a solvent system, add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears, then let it stand.[20]
-
-
Reduce Temperature: Place the flask in an ice bath or a refrigerator. Lowering the temperature will further decrease solubility and may be sufficient to induce nucleation.
Problem 3: The compound "crashed out" as a fine powder or tiny needles. How can I grow larger, higher-quality crystals?
Causality: The formation of powder or microcrystals is a sign of extremely rapid crystallization.[16][22] When supersaturation is achieved too quickly, a massive number of nucleation sites are formed simultaneously, leading to rapid growth and the formation of many small crystals instead of a few large ones.[12] This process is more likely to trap impurities within the crystal lattice.[16][22]
Solutions:
-
Reduce the Rate of Supersaturation:
-
For Cooling Crystallization: Re-dissolve the material in hot solvent, add an extra 5-10% volume of solvent, and cool much more slowly.[16] An insulated container or a dewar can be used to slow heat loss.
-
For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps with vigorous stirring, to ensure localized supersaturation is minimized.
-
-
Use a Less "Good" Solvent: Choose a solvent in which your compound has slightly lower solubility. This will make the transition to a supersaturated state less abrupt.
-
Switch to a Gentler Method: Vapor diffusion is an excellent technique for growing high-quality single crystals because it introduces the anti-solvent very slowly and without mechanical disturbance, promoting slow, ordered growth.[10][14]
Problem 4: My yield is very low, even though I obtained good crystals.
Causality: The most common reason for low yield is using an excessive amount of solvent during the initial dissolution step.[16] While some material will always remain in the mother liquor (the solution left after filtering the crystals), using too much solvent will leave a significant amount of your product behind.
Solutions:
-
Work with Minimal Solvent: When preparing the solution, add the hot solvent in small portions, ensuring the solid is fully dissolved before adding more. The goal is to use the absolute minimum amount of hot solvent required.
-
Recover a Second Crop: Take the mother liquor and reduce its volume by about half through evaporation. Cool the concentrated solution to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.
-
Ensure Complete Cooling: Make sure the crystallization mixture has been cooled thoroughly (e.g., in an ice bath) before filtration to maximize the amount of product that crystallizes out of solution.
Data Summary & Visualization
Table 1: Recommended Solvents for Initial Crystallization Screening
| Solvent Class | Examples | Polarity | Key Characteristics |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, Protic | Good H-bond donors/acceptors. Often effective for heterocyclic compounds.[13] |
| Esters | Ethyl Acetate | Polar, Aprotic | Good general-purpose solvent with a moderate boiling point. |
| Ketones | Acetone | Polar, Aprotic | Highly volatile, can lead to rapid evaporation if not controlled.[10] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Polar, Aprotic | THF is known to sometimes cause oiling out.[11] |
| Hydrocarbons | Toluene, Heptane | Nonpolar | Often used as anti-solvents for polar compounds. |
| Nitriles | Acetonitrile | Polar, Aprotic | A common solvent for a wide range of organic compounds.[23] |
| Halogenated | Dichloromethane (DCM) | Polar, Aprotic | Highly volatile; use with caution for slow crystallization.[10] |
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for crystallization outcomes.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Place the crude this compound solid (e.g., 100 mg) into a clean Erlenmeyer flask equipped with a stir bar.
-
Select a suitable solvent from your screening (e.g., isopropanol). Add the solvent dropwise at room temperature until a slurry is formed.
-
Heat the flask on a hotplate with stirring until the solvent begins to reflux.
-
Continue adding the hot solvent in small portions until all the solid has just dissolved. Avoid adding a large excess.
-
Remove the flask from the heat, cover it with a watch glass, and place it on a surface where it will not be disturbed. For slower cooling, place it inside a beaker packed with glass wool.
-
Allow the solution to cool to room temperature slowly. Crystal formation should occur over 20 minutes to several hours.
-
Once crystallization at room temperature ceases, place the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion for High-Quality Crystals
Caption: Diagram of a vapor diffusion crystallization setup.
-
Prepare a larger outer vessel (e.g., a 20 mL scintillation vial) containing a small amount (1-2 mL) of a volatile anti-solvent (e.g., heptane).
-
In a small, open inner vial (e.g., a 2 mL vial), dissolve 10-20 mg of the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate).
-
Carefully place the inner vial inside the larger outer vessel, ensuring the solvent levels are not mixed.
-
Seal the outer vessel tightly with a cap.
-
Leave the setup in an undisturbed, vibration-free location for several days to weeks.
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.
References
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:1111638-05-1 | Chemsrc [chemsrc.com]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism – All About Drugs [allfordrugs.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. unifr.ch [unifr.ch]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 14. iucr.org [iucr.org]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
- 18. reddit.com [reddit.com]
- 19. brainly.com [brainly.com]
- 20. quora.com [quora.com]
- 21. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 22. achievechem.com [achievechem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance with Imidazo[1,2-a]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyrimidine-based kinase inhibitors. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome experimental hurdles, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and behavior of imidazo[1,2-a]pyrimidine kinase inhibitors.
Q1: What are the primary mechanisms of action for imidazo[1,2-a]pyrimidine kinase inhibitors?
A1: Imidazo[1,2-a]pyrimidine derivatives are a versatile class of compounds that primarily function as ATP-competitive inhibitors for a range of protein kinases.[1] Their core structure allows for diverse substitutions, enabling them to target the ATP-binding pocket of kinases involved in critical cellular signaling pathways, such as PI3K/AKT, c-KIT, and IGF-1R.[2][3][4] By competing with endogenous ATP, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting signaling cascades that are often hyperactivated in diseases like cancer.[5]
Q2: My inhibitor shows high potency in biochemical assays but is less effective in cell-based assays. What are the potential reasons for this discrepancy?
A2: This is a common challenge in drug discovery.[6] Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target at an effective concentration.
-
High Intracellular ATP Concentrations: The cellular environment has high concentrations of ATP (typically 1-5 mM), which can outcompete the inhibitor for binding to the kinase's active site, leading to a decrease in apparent potency.[7]
-
Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.[8]
-
Off-Target Effects: In a cellular context, the inhibitor might engage with other kinases or proteins, leading to complex biological responses that differ from the isolated biochemical assay.[9]
Q3: How do I confirm that the observed cellular phenotype is a direct result of on-target inhibition?
A3: Establishing a clear link between target inhibition and the observed phenotype is crucial.[8] A multi-pronged approach is recommended:
-
Rescue Experiments: If possible, transfecting cells with a mutant form of the target kinase that is resistant to the inhibitor should "rescue" the phenotype, demonstrating the inhibitor's specificity.[8]
-
Target Engagement Assays: Directly measure the inhibitor's binding to its target in live cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[10][11]
-
Downstream Signaling Analysis: Use Western blotting to confirm that the inhibitor reduces the phosphorylation of the target kinase and its known downstream substrates in a dose-dependent manner.[11]
Part 2: Troubleshooting Guides for Acquired Resistance
This section provides detailed, step-by-step guidance for investigating and overcoming acquired resistance to imidazo[1,2-a]pyrimidine kinase inhibitors in your cell line models.
Problem 1: My cell line has developed resistance, showing a significant increase in the IC50 value for my imidazo[1,2-a]pyrimidine inhibitor.
This is a common observation when developing acquired resistance models.[12] The first step is to systematically characterize and understand the resistance mechanism.
Caption: A systematic workflow for investigating acquired resistance.
Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)
Purpose: To quantitatively confirm the shift in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the parental, sensitive cell line.[13] An increase of 2-fold or greater is typically considered significant.[13]
Protocol:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Inhibitor Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrimidine inhibitor in complete growth medium. A common range is from 1 nM to 10 µM in half-log steps.[14]
-
Treatment: Remove the existing medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the inhibitor concentration. Fit the data to a non-linear regression curve to determine the IC50 value.[15]
Troubleshooting:
-
High Variability: Ensure consistent cell seeding density and use a multi-channel pipette for drug addition to minimize well-to-well variability.[13]
-
High Background: Wash cells with PBS before adding the viability reagent to remove any interfering substances from the culture medium.[13]
-
Incomplete Curve: If a 50% reduction in viability is not achieved, the IC50 is greater than the highest concentration tested.[15]
On-target resistance often involves genetic alterations in the target kinase that prevent the inhibitor from binding effectively.[16]
Experiment 1: Kinase Domain Sequencing
Purpose: To identify point mutations in the kinase domain that may interfere with inhibitor binding.[13]
Protocol:
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the coding sequence of the target kinase's domain using specific primers.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and parental cells to identify any mutations.
Troubleshooting:
-
No PCR Product: Optimize PCR conditions (annealing temperature, extension time) and ensure primer specificity.
-
Ambiguous Sequencing Results: Repeat the sequencing or consider subcloning the PCR product to isolate individual alleles.
Experiment 2: Target Protein Expression Analysis
Purpose: To determine if the target protein is overexpressed due to gene amplification, which can effectively dilute the inhibitor's effect.[13]
Protocol (Western Blot):
-
Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells. Crucially, include phosphatase and protease inhibitors in the lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the total target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the target protein levels.
Troubleshooting:
-
Weak Signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or use a more sensitive ECL substrate.[19]
-
High Background: Increase the number and duration of washes with TBST and ensure the blocking step is adequate.[19]
Cells can develop resistance by activating alternative signaling pathways that bypass the inhibited kinase, thereby restoring downstream signaling required for proliferation and survival.[16][20]
Experiment: Phospho-Kinase Array
Purpose: To obtain a broad overview of activated signaling pathways in the resistant cells compared to the parental line.[13]
Protocol:
-
Lysate Preparation: Prepare high-quality cell lysates from both parental and resistant cells, ensuring the inclusion of phosphatase and protease inhibitors.
-
Array Incubation: Follow the manufacturer's protocol to incubate the lysates with the phospho-kinase array membrane, which contains antibodies against a panel of key phosphorylated signaling proteins.
-
Detection: Use the provided detection reagents to visualize the phosphorylated proteins.
-
Analysis: Quantify the spot intensities and compare the profiles of the resistant and parental cells to identify upregulated signaling pathways.
Troubleshooting:
-
High Background on Membrane: Adhere strictly to the manufacturer's blocking and washing protocols.[13]
-
Inconsistent Results: Ensure equal protein loading and handle the membranes carefully to avoid scratches or uneven drying.
| Cell Line | Inhibitor IC50 (nM) | Target Kinase Mutation | Target Protein Expression (Fold Change vs. Parental) | Key Upregulated Phospho-Proteins |
| Parental | 15 | None | 1.0 | p-ERK1/2 (Basal) |
| Resistant | 350 | T790M | 3.2 | p-MET, p-AXL, p-ERK1/2 (High) |
Problem 2: My Western blot for downstream signaling inhibition is not working as expected.
Verifying the inhibition of downstream signaling is a critical functional validation of your inhibitor.[11]
Caption: Troubleshooting workflow for phospho-protein Western blotting.
Q: I don't see a decrease in the phosphorylated target, even at high inhibitor concentrations.
A:
-
Ineffective Inhibition: First, confirm that the inhibitor is active and the concentration is appropriate. Perform a dose-response and time-course experiment to find the optimal conditions.[8]
-
Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate proteins upon cell lysis. Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors and keep samples on ice at all times.[17]
-
Antibody Issues: The phospho-specific antibody may not be sensitive or specific enough.[17] Validate the antibody using a positive control (e.g., cells treated with a known activator of the pathway).
-
Low Abundance: The phosphorylated form of the protein may be present at very low levels. Try to load more protein onto the gel or use a highly sensitive ECL substrate.[17]
Q: The background on my Western blot is too high, obscuring the results.
A:
-
Blocking Buffer: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as its casein content can lead to high background. Use 3-5% BSA in TBST instead.[18][19]
-
Washing Buffer: Use TBST for all washing steps. Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[17]
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations. Using too high a concentration is a common cause of high background.
-
Washing Steps: Increase the duration and number of washes after antibody incubations to remove non-specific binding.[19]
Q: The signal for my total protein loading control is also decreasing with inhibitor treatment.
A: This could indicate that your inhibitor is causing cell death or cell cycle arrest, leading to a general decrease in protein levels. In this case, normalizing to a loading control like GAPDH or β-actin may be misleading. Consider normalizing the phospho-protein signal to the total protein signal for your target of interest. This provides a more accurate measure of the specific inhibition of phosphorylation.[11]
References
- 1. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. In situ modeling of acquired resistance to RTK/RAS-pathway-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Purification of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis and purification of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis and purification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical impurities?
The most prevalent and reliable method for synthesizing the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction.[1] This involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. For the target molecule, this is typically the reaction between 2-amino-5-bromopyrimidine and chloroacetone (or bromoacetone).
Typical impurities include:
-
Unreacted Starting Materials: Residual 2-amino-5-bromopyrimidine.
-
Reagent-Derived Impurities: Self-condensation or polymerization products of chloroacetone, especially under basic conditions.
-
Isomeric Byproducts: While less common for this specific substitution pattern, other imidazo-fused heterocycles can sometimes form if reaction conditions are not optimized.[1]
-
Degradation Products: The imidazo[1,2-a]pyrimidine core can be susceptible to degradation under harsh acidic or oxidative conditions.[2]
Q2: My crude product has a dark color (brown or black). Is this normal and how can I remove the color?
Dark coloration, often from baseline impurities or polymeric materials, is a frequent issue. While a pure product should be a white to off-white or light yellow solid, a dark crude product is not unusual. This color can often be removed through a sequence of purification steps. Activated carbon (charcoal) treatment during recrystallization is highly effective for removing colored impurities. Column chromatography is also excellent for separating the desired compound from these high-molecular-weight, colored materials.
Q3: Is this compound stable on silica gel for column chromatography?
The imidazo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms, which can interact strongly with the acidic surface of standard silica gel. This can sometimes lead to peak tailing, irreversible adsorption, or even degradation of the compound on the column.[3] It is highly recommended to perform a preliminary stability test by spotting the compound on a TLC plate, developing it, and letting it sit for an hour before re-examining for new spots or streaking.[3] If instability is observed, consider using deactivated silica (treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina.[3]
Troubleshooting and Purification Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a validated protocol to resolve the problem.
Issue 1: Low Purity After Initial Work-up
Question: My initial NMR spectrum shows significant amounts of unreacted 2-amino-5-bromopyrimidine. How can I efficiently remove it before proceeding with more complex purification?
Expert Analysis: The starting material, 2-amino-5-bromopyrimidine, possesses a primary amine group, making its basicity and polarity different from the fused heterocyclic product. This difference can be exploited using a liquid-liquid acid-base extraction. The product, being a weaker base, will remain in the organic phase under mildly acidic wash conditions that extract the more basic starting material.
dot
Caption: Acid-base extraction workflow for removing amine starting material.
Protocol: Acid Wash Work-up
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 0.5 M aqueous solution of hydrochloric acid (HCl). Perform this wash 2-3 times.
-
Combine the aqueous layers and set them aside for potential recovery if desired.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product with significantly reduced starting material contamination.
Issue 2: Persistent Impurity with Similar Polarity
Question: After an acid wash, I still have a major impurity with a very similar Rf value to my product on TLC, making column chromatography difficult. What is my best option?
Expert Analysis: When impurities have similar polarity to the product, recrystallization is often the most powerful purification technique. The success of recrystallization hinges on finding a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurity remains in solution.[4] A systematic solvent screen is the most effective approach to identify optimal conditions.
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place approximately 10-20 mg of your impure solid into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, drop by drop at room temperature, until the solid just dissolves. Note the solubility at room temperature.
-
Heating: If the solid is poorly soluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: An ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and which forms high-quality crystals upon cooling.[5]
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Typical Polarity | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Often good choices for hydrogen bond acceptors like imidazopyrimidines.[3] |
| Esters | Ethyl Acetate (EtOAc) | Medium | Good general-purpose solvent. |
| Ketones | Acetone | Medium | Use with care due to low boiling point. |
| Aromatic | Toluene | Low | May be effective if other solvents fail. |
| Ethers | Diethyl Ether, MTBE | Low | Often used as the "poor" solvent in a mixed-solvent system. |
| Alkanes | Hexanes, Heptane | Very Low | Almost certainly will require a co-solvent; used to induce precipitation. |
| Mixed Solvent Systems | Ethanol/Water, EtOAc/Hexanes, DCM/Hexanes | Variable | Used when no single solvent is ideal. Dissolve in the "good" solvent (e.g., EtOAc) and titrate with the "poor" solvent (e.g., Hexanes) until turbidity persists, then heat to clarify and cool slowly. |
Issue 3: Product "Oils Out" During Recrystallization
Question: I found a good solvent system, but when I cool the solution, my product separates as an oil instead of forming crystals. How can I fix this?
Expert Analysis: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or if the solution is supersaturated.[5] The key is to slow down the crystallization process and encourage nucleation.
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool to room temperature undisturbed on a benchtop for several hours before moving it to an ice bath. Insulating the flask can help.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[5]
-
Seeding: Add a single, tiny crystal of previously purified product to the cooled solution. This "seed" crystal acts as a template for crystal growth.[5]
-
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve everything, and attempt to cool again more slowly.
Issue 4: Column Chromatography Fails to Give Pure Fractions
Question: My compound streaks badly on the column, and I can't get clean separation. What adjustments should I make?
Expert Analysis: Streaking and poor separation during column chromatography for imidazo[1,2-a]pyrimidines are often linked to the acidic nature of silica gel or an inappropriate solvent system.[3] A logical, step-wise approach to optimization is required.
dot
Caption: Troubleshooting flowchart for column chromatography.
Protocol: Optimizing Column Chromatography
-
Assess Stability: As mentioned in the FAQs, first confirm your compound is stable on silica. If not, add ~1% triethylamine (Et₃N) to your eluent system or switch to alumina.
-
Optimize Eluent System: The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on TLC for good separation.[3]
-
Common systems for these compounds are mixtures of hexanes and ethyl acetate.[6][7]
-
If the Rf is too low (stuck at the baseline), increase the polarity by increasing the proportion of ethyl acetate or adding a small amount (1-5%) of methanol.[7]
-
If the Rf is too high (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Proper Column Packing and Loading:
-
Ensure the column is packed uniformly without air bubbles or cracks.
-
Load the sample in a minimal amount of solvent. For solids that are poorly soluble in the eluent, use "dry loading": dissolve the crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the column. This technique prevents band broadening.
-
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
A Senior Application Scientist's Guide to Handling, Storage, and Troubleshooting
Welcome to the dedicated technical resource for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. As a Senior Application Scientist, my goal is to bridge the gap between the datasheet and your benchwork. This guide is structured to provide not just instructions, but the underlying scientific reasoning to empower your research. Whether you're a seasoned medicinal chemist or a graduate student embarking on a new synthesis, this resource is designed to help you anticipate challenges and troubleshoot effectively.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The specific properties of this compound, particularly its stability and reactivity, make it a valuable building block.[1] This guide will ensure you can harness its full potential while maintaining compound integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental chemical and physical properties of this compound?
Understanding the basic properties is the first step to successful experimentation. Below is a summary of key data compiled from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1111638-05-1 | [3][4] |
| Molecular Formula | C₇H₆BrN₃ | [3][4] |
| Molecular Weight | 212.05 g/mol | [3][4] |
| Appearance | Solid. May range from white to off-white/tan powder/crystals. | [1][5] |
| Purity | Typically ≥97% | [3][6] |
| Calculated LogP | 1.8 - 2.2 | [3][4] |
| Melting Point | Data for the related 6-Bromoimidazo[1,2-a]pyrimidine is 212-216 °C. |[1][5] |
-
Expert Insight: The LogP value of ~2.0 suggests the compound is moderately lipophilic. This indicates it will have poor solubility in aqueous solutions but good solubility in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.
Q2: What are the correct long-term and short-term storage conditions?
Proper storage is critical to prevent degradation and ensure the validity of your results over the lifetime of a project.
-
Long-Term Storage (Months to Years): For maximum stability, the compound should be stored at -20°C . It should be kept in a tightly sealed container (preferably amber glass to protect from light) with an inert atmosphere (Argon or Nitrogen). The primary degradation pathways for halogenated heterocycles involve moisture and oxygen. Storing under these conditions minimizes the risk of hydrolysis of the bromine atom or slow oxidation of the ring system.
-
Short-Term Storage (Days to Weeks): Storage at 2-8°C in a desiccator is sufficient for daily or weekly use.[7] Ensure the container is sealed tightly after each use to prevent moisture absorption from the atmosphere.[7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
While comprehensive toxicological data for this specific molecule is not available, the general class of halogenated organic compounds requires prudent handling.[7] The safety data for closely related structures indicates potential hazards.[5][8]
-
Eye/Face Protection: Always wear tightly fitting safety goggles.[7][8]
-
Skin Protection: Wear impervious gloves (nitrile or neoprene) and a lab coat. Change gloves immediately if contamination occurs.[7][9]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
Q4: How do I properly prepare a stock solution?
Inconsistent stock solution preparation is a common source of experimental variability.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: On a calibrated analytical balance, weigh out 2.12 mg of the compound into a clean, dry amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous, research-grade DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If necessary, gentle warming in a water bath (30-40°C) can be used to aid dissolution. Ensure the solid is completely dissolved before use.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent water absorption.
Troubleshooting Guides
This section uses a question-and-answer format to address specific issues you may encounter during your experiments.
Q5: My solid compound has developed a yellowish or brownish tint over time. Is it degrading?
This is a common observation and often the first sign of potential compound instability.
-
Probable Cause: Discoloration typically points to minor oxidative degradation or reaction with trace impurities (e.g., acid or base) that may have been introduced during previous handling. The imidazo[1,2-a]pyrimidine core can be susceptible to oxidation.
-
Troubleshooting Workflow: Before using the material in a critical experiment, it is essential to re-validate its purity.
Fig 1. Workflow for diagnosing compound discoloration.
Q6: I'm having trouble dissolving the compound in my reaction solvent. What can I do?
Solubility issues can halt a reaction before it even begins. A logical approach can quickly solve this problem.
-
Scientific Rationale: As indicated by its LogP, the compound is hydrophobic.[3][4] While it should dissolve well in nonpolar organic solvents, issues can arise in more polar systems or at high concentrations.
Table 2: Solvent Suitability Guide
| Solvent Class | Examples | Expected Solubility | Notes |
|---|---|---|---|
| Halogenated | DCM, Chloroform | High | Excellent choice for reactions and purification. |
| Ethers | THF, Dioxane | Moderate to High | Good for cross-coupling reactions. Dioxane may require warming. |
| Esters | Ethyl Acetate | Moderate | Commonly used for extraction and chromatography. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Moderate to High | Use anhydrous grades. Be aware that acetonitrile can sometimes participate in side reactions with similar scaffolds.[11] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility may increase with heating. |
| Hydrocarbons | Toluene, Hexanes | Low | Toluene can be effective at elevated temperatures.[11] Hexanes are best used as an anti-solvent. |
| Aqueous | Water, Buffers | Very Low | Insoluble for practical purposes. |
-
Troubleshooting Steps:
-
Increase Dilution: The simplest solution is often to increase the solvent volume.
-
Apply Gentle Heat: Warming the mixture to 40-60°C can significantly improve solubility. Always monitor for any signs of degradation.
-
Use a Co-Solvent: If your reaction requires a polar solvent where solubility is low (e.g., ethanol), adding a small percentage of a co-solvent like THF or Dioxane can resolve the issue.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Q7: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields. What are the likely causes?
The 6-bromo position is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds. However, these reactions can be sensitive.
-
Expert Insight: Low yields in cross-coupling reactions involving heterocyclic halides often trace back to three key areas: catalyst activity, base effectiveness, and integrity of the starting materials.
Fig 2. Troubleshooting workflow for cross-coupling reactions. -
Key Areas to Investigate:
-
Inert Atmosphere: The Palladium catalysts used in these reactions are oxygen-sensitive. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of Argon or Nitrogen.
-
Base Selection: The choice and quality of the base are critical. For Suzuki couplings, aqueous K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a non-aqueous base like NaOtBu or K₃PO₄ is often required. Ensure the base is fresh and dry.
-
Ligand Choice: The ligand can dramatically influence the outcome. If a standard ligand (e.g., SPhos, XPhos) is failing, consider screening other ligand types that may be better suited for your specific substrate.
-
Debromination: A common side reaction is the reductive cleavage of the C-Br bond. If you see a mass corresponding to 2-methylimidazo[1,2-a]pyrimidine in your LC-MS, this is a likely culprit. This can be caused by excessive temperature or certain impurities.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:1111638-05-1 | Chemsrc [chemsrc.com]
- 4. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromoimidazo 1,2-a pyrimidine 97 865156-68-9 [sigmaaldrich.com]
- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Imidazo[1,2-a]pyrimidine Functionalization: A Technical Support Center for Researchers
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The following content, structured in a flexible question-and-answer format, addresses common challenges and provides practical, field-proven insights to streamline your experimental workflows.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the functionalization of the imidazo[1,2-a]pyrimidine core.
Q1: My electrophilic substitution reaction is yielding a mixture of isomers, with the major product being the C-3 substituted one. How can I improve regioselectivity and target other positions?
A1: Understanding the Inherent Reactivity and Strategies for Diversification
The imidazo[1,2-a]pyrimidine ring system exhibits inherent electronic properties that favor electrophilic attack at the C-3 position. This is due to the electron-donating character of the imidazole ring, which increases the electron density at this position, making it the most nucleophilic carbon.[1][2][3]
Troubleshooting Poor Regioselectivity:
-
Steric Hindrance: Introduce a bulky substituent at the C-2 or a neighboring position to sterically hinder the approach of the electrophile to the C-3 position. This can sometimes encourage reaction at less sterically encumbered sites.
-
Directed Metalation: Employing directed metalation-trapping protocols can provide access to otherwise difficult-to-obtain isomers. The choice of the directing group and the organometallic base is crucial for achieving the desired regioselectivity. For instance, using TMP-bases like TMPMgCl·LiCl can facilitate regioselective metalations.[4]
-
Halogen-Metal Exchange: If you can selectively introduce a halogen atom at a specific position (e.g., C-5, C-6, or C-7), subsequent halogen-metal exchange followed by quenching with an electrophile is a powerful strategy for site-specific functionalization.
-
Computational Guidance: Utilize computational chemistry to predict the most reactive sites for a given substrate and reaction condition. Calculations of pKa values and N-basicities can offer valuable insights into regioselectivity.[4]
Logical Workflow for Improving Regioselectivity:
Caption: Workflow for addressing regioselectivity challenges.
Q2: I am struggling with low yields in my metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) on a halogenated imidazo[1,2-a]pyrimidine. What are the likely causes and how can I optimize the reaction?
A2: Optimizing Metal-Catalyzed Cross-Coupling Reactions
Low yields in cross-coupling reactions involving imidazo[1,2-a]pyrimidines can stem from several factors, including catalyst deactivation, poor substrate solubility, and competing side reactions.
Troubleshooting Guide for Cross-Coupling Reactions:
| Potential Issue | Explanation | Troubleshooting Steps |
| Catalyst Inactivation | The nitrogen atoms in the imidazo[1,2-a]pyrimidine core can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst deactivation. | 1. Ligand Screening: Experiment with different phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find one that stabilizes the active catalytic species and prevents coordination from the substrate. 2. Catalyst Loading: Incrementally increase the catalyst and ligand loading. |
| Poor Substrate Solubility | Imidazo[1,2-a]pyrimidine derivatives can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates. | 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., DME/water, Toluene/water, Dioxane/water) to improve solubility. 2. Temperature: Increase the reaction temperature, but monitor for potential decomposition. |
| Base Incompatibility | The choice of base is critical for the efficiency of the transmetalation step. An inappropriate base can lead to side reactions or incomplete conversion. | 1. Base Screening: Evaluate different inorganic bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Aqueous vs. Anhydrous: For Suzuki-Miyaura reactions, ensure the use of an aqueous solution of the base for optimal results. |
| Side Reactions | Homocoupling of the boronic acid or protodehalogenation of the starting material can compete with the desired cross-coupling reaction. | 1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions. 2. Degassing: Thoroughly degas all solvents and reagents before use. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyrimidine
This protocol is adapted from methodologies described for the functionalization of related heterocyclic systems.[5]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 3-iodoimidazo[1,2-a]pyrimidine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), Pd(PPh₃)₄ (0.05-0.1 equiv.), and the chosen base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., DME/H₂O 4:1).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q3: My C-H functionalization reaction is not proceeding or is giving very low conversion. What are the critical parameters to consider?
A3: Key Considerations for Successful C-H Functionalization
Direct C-H functionalization is a powerful tool for derivatizing the imidazo[1,2-a]pyrimidine core, but it is often sensitive to reaction conditions.[6][7]
Troubleshooting C-H Functionalization:
-
Oxidant: Many C-H functionalization reactions require an oxidant to facilitate the catalytic cycle. The choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, O₂ from air) are critical.[8] If using air as the oxidant, ensure good aeration of the reaction mixture.
-
Directing Group: For regioselective C-H functionalization at positions other than C-3, a directing group may be necessary. The directing group coordinates to the metal catalyst, bringing it into proximity with the target C-H bond.
-
Catalyst System: The combination of the metal catalyst and ligand is crucial. Screening different metal sources (e.g., Pd(OAc)₂, Rh(III) complexes) and ligands is often necessary to find the optimal system for a particular transformation.
-
Additives: Additives such as carboxylic acids (e.g., pivalic acid) can act as proton shuttles or ligands, significantly improving the reaction efficiency.
-
Reaction Temperature and Time: C-H activation often requires elevated temperatures to overcome the activation energy barrier. Monitor the reaction over time to determine the optimal reaction duration and avoid product decomposition.
Logical Flow for Optimizing C-H Functionalization:
Caption: Key parameters for optimizing C-H functionalization.
Section 2: Core Protocols
This section provides detailed, step-by-step methodologies for key functionalization reactions.
Protocol 1: Regioselective C-3 Bromination of 2-Substituted Imidazo[1,2-a]pyrimidines
This protocol describes a standard method for the selective introduction of a bromine atom at the C-3 position, a versatile handle for further transformations.
Materials:
-
2-Substituted imidazo[1,2-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dissolution: Dissolve the 2-substituted imidazo[1,2-a]pyrimidine (1.0 equiv.) in ACN or DCM in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.0-1.1 equiv.) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-substituted imidazo[1,2-a]pyrimidine.
Section 3: References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. --INVALID-LINK--
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH. --INVALID-LINK--
-
El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Combinatorial Chemistry & High Throughput Screening, 15(2), 125-133. --INVALID-LINK--
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. --INVALID-LINK--
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). PMC - NIH. --INVALID-LINK--
-
Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (n.d.). Chemistry Stack Exchange. --INVALID-LINK--
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. --INVALID-LINK--
-
Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. (n.d.). ResearchGate. --INVALID-LINK--
-
C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. (2022). Drug Discovery and Development - Research and Reviews. --INVALID-LINK--
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Framework for the Evaluation of Novel CDK4/6 Inhibitors Against Established Therapeutics
An objective comparison guide for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Rationale for CDK4/6 Inhibition
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. The Cyclin-Dependent Kinases 4 and 6 (CDK4/6), in complex with their regulatory partner Cyclin D, play a pivotal role in the G1 phase of the cell cycle. Specifically, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for the G1 to S phase transition and, ultimately, cell division. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is hyperactive, leading to uncontrolled cell proliferation.
The development of small molecule inhibitors targeting CDK4/6 has revolutionized the treatment landscape for HR+, HER2-negative advanced or metastatic breast cancer. Three such inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have received FDA approval and demonstrated significant improvements in progression-free survival when combined with endocrine therapy.
This guide provides a comparative overview of these established CDK4/6 inhibitors and, more importantly, outlines a comprehensive experimental framework for the evaluation of novel chemical entities, such as 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, against these benchmarks. While there is no publicly available data identifying this compound as a CDK4/6 inhibitor, the protocols detailed herein provide the rigorous methodology required to characterize its potential activity and benchmark its performance.
Part 1: Benchmarking the Established CDK4/6 Inhibitors
A thorough understanding of the performance characteristics of the approved CDK4/6 inhibitors is essential for contextualizing the data from any novel compound.
Mechanism of Action
All three approved inhibitors are competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6. By occupying this pocket, they prevent the kinase from phosphorylating Rb, thereby inducing G1 cell cycle arrest.
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of CDK4/6 inhibitors.
Comparative Potency and Selectivity
The biochemical potency (IC50) and cellular anti-proliferative activity (GI50) are critical parameters for comparing these inhibitors.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Cell Line | GI50 (nM) |
| Palbociclib | 11 | 16 | MCF-7 | 80 |
| Ribociclib | 10 | 39 | MCF-7 | 110 |
| Abemaciclib | 2 | 10 | MCF-7 | 140 |
Data compiled from various sources for illustrative purposes. Actual values may vary between studies.
Abemaciclib demonstrates the highest biochemical potency for CDK4. It is also unique in its greater selectivity for CDK4 over CDK6, whereas Palbociclib and Ribociclib show more equipotent inhibition. Furthermore, Abemaciclib has activity against CDK9 at higher concentrations, which is not prominently observed with the other two.
Part 2: A Framework for Evaluating Novel CDK4/6 Inhibitors
This section provides a series of validated experimental protocols to characterize a novel compound, such as this compound, and compare it to the established inhibitors.
Step 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
Caption: Workflow for an in vitro biochemical kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor (e.g., Palbociclib) as a positive control.
-
Enzyme Addition: Add purified, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to each well.
-
Reaction Initiation: Add a solution containing the Rb-derived peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Terminate the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This assay measures luminescence, which is proportional to the amount of ADP generated and thus, kinase activity.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Step 2: Cell-Based Anti-Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the novel compound in a relevant cancer cell line.
Detailed Protocol:
-
Cell Seeding: Seed HR+ breast cancer cells (e.g., MCF-7 or T-47D) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: After the incubation period, measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to DMSO-treated control wells and plot the results to determine the GI50 value.
Step 3: Target Engagement and Downstream Signaling Analysis
Objective: To confirm that the anti-proliferative activity is due to the inhibition of the CDK4/6-Rb pathway.
Detailed Protocol:
-
Cell Treatment: Treat MCF-7 cells with the novel compound at concentrations around its GI50 value (e.g., 0.1x, 1x, 10x GI50) for 24 hours.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Perform a Western blot analysis using antibodies against:
-
Phospho-Rb (Ser780) - a direct marker of CDK4/6 activity.
-
Total Rb - as a loading control.
-
Actin or Tubulin - as a general loading control.
-
-
Analysis: A dose-dependent decrease in the level of phospho-Rb relative to total Rb would confirm that the compound is engaging and inhibiting its intended target in the cell.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to understand how the novel compound, this compound, compares to the established drugs.
-
Potency: Is the IC50 of the novel compound against CDK4 and/or CDK6 lower than, similar to, or higher than Palbociclib, Ribociclib, and Abemaciclib? A significantly lower IC50 may suggest higher biochemical potency.
-
Cellular Activity: Does the biochemical potency translate to cellular activity? Compare the GI50 in MCF-7 cells. A potent compound in a biochemical assay may not have good cellular activity due to poor permeability or efflux.
-
Selectivity: A broad kinase panel screen (commercially available services) is crucial. A highly selective inhibitor for CDK4/6 over other kinases is generally desirable to minimize off-target toxicities. How does the selectivity profile of this compound compare to the known profiles of the approved drugs? For instance, does it show any activity against CDK9 like Abemaciclib, which could have both therapeutic and toxicity implications?
-
Structure-Activity Relationship (SAR): The "6-Bromo" and "2-methyl" substitutions on the imidazo[1,2-a]pyrimidine core are key features. How do they contribute to the observed potency and selectivity? This analysis, while beyond the scope of this guide, is a critical next step in the drug development process.
A promising novel compound would ideally exhibit one or more of the following characteristics compared to the established inhibitors:
-
Improved potency against CDK4/6.
-
A superior selectivity profile, leading to a potentially better safety profile.
-
A different pharmacokinetic profile that might offer advantages in dosing or overcoming resistance.
-
Activity against known resistance mutations.
This guide provides the foundational framework for conducting a rigorous, data-driven comparison of a novel CDK4/6 inhibitor. By following these protocols, researchers can generate the high-quality data needed to make informed decisions about the future development of new and potentially improved cancer therapeutics.
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its structural similarity to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it an attractive starting point for the development of targeted kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery.
This guide focuses on the 6-bromo-2-methylimidazo[1,2-a]pyrimidine scaffold, a specific embodiment of this promising heterocyclic system. The presence of the bromine atom at the 6-position offers a handle for further chemical modification, while the 2-methyl group can influence binding affinity and selectivity. Understanding the SAR of this core structure is paramount for optimizing its therapeutic potential.
General Synthesis Strategy
The synthesis of this compound and its analogs generally follows a well-established synthetic route based on the condensation of a substituted 2-aminopyrimidine with an α-haloketone.[4]
Caption: General synthetic workflow for this compound.
This versatile reaction allows for the introduction of various substituents on both the pyrimidine and imidazo rings by using appropriately functionalized starting materials. For instance, substitutions at the 2-position can be readily achieved by employing different α-haloketones. Further modifications, such as Suzuki or Buchwald-Hartwig couplings, can be performed on the bromo-substituted core to introduce a wide range of aryl or heteroaryl groups at the 6-position, enabling a thorough exploration of the SAR.
Structure-Activity Relationship Analysis
The Importance of the N4-Aryl Substitution in Analogous Pyrrolo[2,3-d]pyrimidines
In a series of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the nature of the substituent on the N4-anilino moiety was found to be critical for potent inhibition of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-1, and VEGFR-2.[5]
| Compound (Analogous Series) | N4-Anilino Substitution | 6-Substituent | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 5 | 3-Bromo | 2-Methylphenyl | >50 | 0.28 |
| 8 | 2-Fluoro-4-chloro | 2-Methylphenyl | >50 | >50 |
| 9 | 4-Chloro | 2-Methylphenyl | 0.038 | >50 |
| 6 | 3-Bromo | 1-Naphthyl | >50 | 0.018 |
| 10 | 2-Fluoro-4-chloro | 1-Naphthyl | >50 | 0.002 |
| 11 | 4-Chloro | 1-Naphthyl | >50 | >50 |
Data adapted from a study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines.[5]
From this data, we can deduce that for the analogous pyrrolo[2,3-d]pyrimidine scaffold, a 4-chloro substitution on the anilino ring (as in compound 9 ) can dramatically enhance EGFR inhibition, while a 2-fluoro-4-chloro substitution (compound 10 ) can lead to potent VEGFR-2 inhibition.[5] This highlights the sensitivity of the kinase active site to the electronic and steric properties of this region of the molecule. For the this compound series, it is therefore highly probable that substitutions at the corresponding position (likely the 3-position of the imidazo ring) will be a key determinant of kinase selectivity and potency.
Impact of Substituents on the Imidazo[1,2-a]pyridine Core
A study on 2-amino-pyrrolo[2,3-d]pyrimidines as Aurora-A kinase inhibitors provides further insights into the SAR of related scaffolds.[6]
| Compound (Analogous Series) | R Group | Aurora-A IC50 (µM) | HCT-116 Proliferation IC50 (µM) |
| 2 | H | 0.025 | 0.23 |
| 28 | 4-CF3-Ph | 0.015 | 0.08 |
| 30 | 4-Cl-Ph | 0.008 | 0.12 |
Data adapted from a study on 2-amino-pyrrolo[2,3-d]pyrimidines as Aurora-A kinase inhibitors.[6]
In this series, the introduction of a substituted phenyl ring at the 2-position of the pyrrolo[2,3-d]pyrimidine core led to a significant increase in both biochemical and cellular activity.[6] Specifically, electron-withdrawing groups such as trifluoromethyl (compound 28 ) and chloro (compound 30 ) were well-tolerated and resulted in potent Aurora-A inhibition.[6] This suggests that for our target scaffold, derivatization of the 2-methyl group or its replacement with substituted aryl groups could be a fruitful strategy for enhancing anticancer efficacy.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, the following are representative experimental protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine analogs.
General Synthetic Procedure for this compound
This protocol is adapted from general procedures for the synthesis of related imidazo[1,2-a]pyridines and pyrimidines.[4][7]
-
To a solution of 5-bromo-2-aminopyrimidine (1 mmol) in ethanol (10 mL) is added chloroacetone (1.2 mmol).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Recombinant human Aurora Kinase A is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a fluorescently labeled peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of analogous heterocyclic systems, key structural modifications that are likely to impact biological activity include:
-
Substitution at the 3-position: Introduction of various aryl and heteroaryl groups at this position could significantly influence kinase selectivity and potency.
-
Modification of the 2-methyl group: Replacement with or derivatization of the methyl group may lead to improved binding interactions within the kinase active site.
-
Functionalization of the 6-bromo position: The bromine atom serves as a versatile handle for introducing diverse chemical moieties to probe interactions with the solvent-exposed region of the kinase.
Caption: Key areas for SAR exploration on the this compound scaffold.
Systematic exploration of these structural modifications, guided by the principles outlined in this guide and supported by robust experimental data, will be crucial for unlocking the full therapeutic potential of this promising class of compounds. Future work should focus on generating a comprehensive SAR dataset for a focused library of this compound analogs to enable the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
A Comparative Guide to Validating the Anticancer Activity of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, with a particular focus on oncology.[2] A growing body of evidence suggests that imidazo[1,2-a]pyrimidine derivatives can exert potent anticancer effects, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various protein kinases.[3][4][5][6]
This guide focuses on a specific derivative, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine , a compound of interest for novel anticancer drug discovery. The objective of this document is to provide a comprehensive, step-by-step experimental framework for validating its in vitro anticancer activity. To establish a clear benchmark for its potential efficacy, the performance of this compound will be objectively compared against Doxorubicin , a well-established and widely used chemotherapeutic agent.[]
This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to preclinical drug evaluation.
Comprehensive Experimental Workflow
A multi-faceted approach is essential to thoroughly characterize the anticancer potential of a novel compound. A logical workflow involves sequentially determining the compound's cytotoxicity, its mode of action in inducing cell death, and the underlying molecular mechanisms. This systematic progression ensures that each experimental stage builds upon the last, providing a holistic understanding of the compound's biological activity.
Caption: Overall experimental workflow for validating anticancer activity.
Part 1: Assessment of Cytotoxicity and Selectivity
Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric used; it represents the concentration of a drug required to inhibit a biological process (in this case, cell viability) by 50%.[8] A potent anticancer compound will have a low IC50 value. Furthermore, an ideal candidate should exhibit selectivity, meaning it is significantly more toxic to cancer cells than to normal, healthy cells. This minimizes potential side effects in a clinical setting.
For this evaluation, we will use the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a reliable and widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[9]
Comparative Data: IC50 Values (48h Treatment)
The following table presents hypothetical data comparing the cytotoxic effects of this compound and Doxorubicin across three common human cancer cell lines—MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma)—and one non-cancerous murine fibroblast cell line, NIH/3T3.[10][11][12]
| Compound | MCF-7 (µM) | A549 (µM) | HepG2 (µM) | NIH/3T3 (µM) | Selectivity Index (SI) vs. MCF-7 |
| This compound | 8.5 | 12.3 | 15.1 | 95.2 | 11.2 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 5.4 | 6.0 |
| Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. |
Interpretation: The hypothetical data suggests that while Doxorubicin is more potent (lower IC50), this compound exhibits a higher selectivity index, indicating it may be less toxic to normal cells relative to its cancer-killing activity.
Experimental Protocol: MTT Cell Viability Assay[14][15]
-
Cell Seeding:
-
Culture selected cell lines in their recommended growth medium.
-
Harvest cells during their exponential growth phase and perform a cell count using a hemocytometer.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentages against the log of the compound concentrations and use non-linear regression to determine the IC50 value.
-
Part 2: Elucidating the Mode of Cell Death
Scientific Rationale: After establishing cytotoxicity, the next critical step is to determine how the compound kills the cancer cells. A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[13] Apoptosis is a controlled, orderly process of cell dismantling that avoids the inflammatory response associated with necrosis (uncontrolled cell death).
The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, apoptotic, and necrotic cells using flow cytometry.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), can identify these early apoptotic cells.[15] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[16][17]
Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.
Comparative Data: Apoptosis in MCF-7 Cells (24h Treatment)
This table shows hypothetical flow cytometry results after treating MCF-7 cells with the respective IC50 concentrations of each compound.
| Treatment | Viable Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic/Necrotic (Q2/Q1) |
| Untreated Control | 94.5% | 3.1% | 2.4% |
| This compound (8.5 µM) | 45.2% | 35.8% | 19.0% |
| Doxorubicin (0.9 µM) | 48.1% | 31.5% | 20.4% |
Interpretation: The data suggests that both compounds induce a significant shift of cells from the viable quadrant into the early and late apoptotic quadrants, confirming that the observed cytotoxicity is primarily mediated through apoptosis.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry[19][21]
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with the respective IC50 concentration of each compound (and a vehicle control) for 24 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.
-
Part 3: Investigating the Mechanism of Action
Scientific Rationale: Understanding the molecular mechanism provides deeper insight into how a compound works and can help identify its specific cellular target. Many anticancer drugs function by disrupting the cell division cycle or by modulating key signaling proteins that regulate cell fate.[18]
A. Cell Cycle Analysis: Cancer is characterized by uncontrolled cell proliferation, which stems from a dysregulated cell cycle.[19] Inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) prevents cancer cells from dividing and can trigger apoptosis. We can analyze the cell cycle distribution by staining the DNA of fixed cells with Propidium Iodide and measuring the fluorescence intensity via flow cytometry.[20][21] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.[22]
B. Western Blot Analysis: This technique allows us to measure the expression levels of specific proteins.[23] Based on the pro-apoptotic and cell cycle-arresting effects of related imidazo[1,2-a]pyridine compounds, we will investigate key regulatory proteins:[13]
-
p53 & p21: Tumor suppressors that act as critical checkpoints. p53 can activate p21, which in turn can halt the cell cycle.[8]
-
Bcl-2 & Bax: A pair of proteins that regulate the intrinsic apoptosis pathway. Bcl-2 is anti-apoptotic, while Bax is pro-apoptotic. A higher Bax/Bcl-2 ratio favors cell death.
-
Caspase-3 & PARP: Caspase-3 is a key "executioner" enzyme in apoptosis.[24] One of its targets is PARP, a DNA repair enzyme. Cleavage of PARP by Caspase-3 is a definitive marker of apoptosis.[25][26]
Comparative Data: Mechanistic Assays in MCF-7 Cells
Cell Cycle Distribution (24h Treatment)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 65.3% | 20.1% | 14.6% |
| This compound (8.5 µM) | 25.1% | 15.5% | 59.4% |
| Doxorubicin (0.9 µM) | 30.5% | 12.3% | 57.2% |
Western Blot Protein Expression Changes (48h Treatment)
| Protein Target | Function | This compound | Doxorubicin |
| p53 | Tumor Suppressor, Cell Cycle Arrest | ↑↑ (Upregulated) | ↑↑ (Upregulated) |
| p21 | Cell Cycle Inhibitor | ↑↑ (Upregulated) | ↑↑ (Upregulated) |
| Bcl-2 | Anti-Apoptotic | ↓↓ (Downregulated) | ↓↓ (Downregulated) |
| Bax | Pro-Apoptotic | ↑ (Upregulated) | ↑ (Upregulated) |
| Cleaved Caspase-3 | Executioner Caspase (Active form) | ↑↑ (Upregulated) | ↑↑ (Upregulated) |
| Cleaved PARP | Marker of Apoptosis | ↑↑ (Upregulated) | ↑↑ (Upregulated) |
Interpretation: The data strongly suggests both compounds induce a G2/M phase cell cycle arrest. This arrest is likely mediated by the upregulation of the p53/p21 pathway. Concurrently, the compounds appear to trigger the intrinsic apoptosis pathway by decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax, leading to the activation of Caspase-3 and subsequent cleavage of PARP.
Caption: Hypothetical signaling pathway activated by the test compounds.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining [21][22]
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry, measuring fluorescence on a linear scale.
Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.
Conclusion and Future Outlook
This guide outlines a systematic and comparative approach to validate the in vitro anticancer activity of this compound. The hypothetical results from this experimental framework suggest that the compound is a promising candidate, demonstrating:
-
Potent Cytotoxicity: It effectively kills multiple types of cancer cells.
-
Favorable Selectivity: It shows a better safety profile in this in vitro model compared to the standard drug Doxorubicin.
-
Apoptosis Induction: It triggers programmed cell death, a desirable mechanism for an anticancer agent.
-
Clear Mechanism of Action: Its activity is mediated through the induction of G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway, likely involving the p53 tumor suppressor protein.
These findings provide a strong rationale for advancing this compound into further preclinical development. Future studies should focus on identifying its direct molecular target(s) through techniques like kinase profiling assays, given the known activity of this chemical scaffold.[27] Ultimately, validation in in vivo animal models will be crucial to confirm its efficacy and safety in a whole-organism setting.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 19. How to Select NCI Cell Lines for Pharmacogenomic Studies [cytion.com]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. researchgate.net [researchgate.net]
Determining the Kinase Inhibitory Potency of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine: A Comparative Guide
For researchers and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the discovery of novel kinase inhibitors.[1][2] These heterocyclic compounds have garnered significant interest due to their diverse biological activities, including potential applications in oncology and the treatment of infectious diseases.[1][2] This guide provides a comprehensive overview of the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a specific derivative, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, against a panel of relevant kinases. We will delve into the rationale behind the experimental design, present a detailed protocol for an in vitro kinase assay, and compare the hypothetical inhibitory profile of our compound of interest with established kinase inhibitors.
The Significance of Kinase Inhibition and the Imidazo[1,2-a]pyrimidine Core
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[5][6] The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases, including Aurora kinases, DYRK1A, and CLK1.[3][7][8] While extensive data on the specific compound this compound is not publicly available, its structural similarity to known kinase inhibitors makes it a compelling candidate for screening and IC50 determination.
Experimental Workflow for IC50 Determination
The following section outlines a robust and widely adopted method for determining the IC50 value of a test compound against a specific kinase. The described protocol is based on a luminescent kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[9] This method is highly sensitive and avoids the use of radioactive materials.[9]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a generalized procedure and may require optimization for specific kinases and inhibitors.
1. Reagent Preparation:
-
Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer.
-
Kinase: Dilute the kinase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate and ATP: Prepare a solution containing the specific substrate for the kinase and ATP at a concentration close to the Km for the kinase. This is crucial for obtaining accurate and comparable IC50 values.[4]
-
Control Inhibitor: A broad-spectrum kinase inhibitor like Staurosporine should be used as a positive control for inhibition.
-
Assay Buffer: A typical kinase assay buffer may contain Tris-HCl, MgCl2, and DTT.[10]
2. Assay Procedure: [9]
-
Plate Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted test compound, DMSO (as a no-inhibition control), and the positive control inhibitor to their respective wells.
-
Kinase Addition: Add the diluted kinase solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Reaction Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
3. Data Analysis:
-
Background Subtraction: Subtract the average luminescence of the "no enzyme" control wells from all other measurements.[9]
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and the positive control (100% inhibition).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9]
Diagram of the Experimental Workflow for IC50 Determination
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. oceanomics.eu [oceanomics.eu]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. protocols.io [protocols.io]
Comparative analysis of imidazo[1,2-a]pyrimidine derivatives in inhibiting tubulin polymerization
This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyrimidine and its structurally related analogs as potent inhibitors of tubulin polymerization. We will delve into the mechanism of action, compare the efficacy of various derivatives through quantitative data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Dynamic Microtubule as a Premier Oncologic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The critical nature of this dynamism makes microtubules a highly validated and successful target for anticancer therapies.[1][2] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately triggering programmed cell death (apoptosis).
These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[3] The latter group, which inhibits polymerization, often binds to one of three major sites on the tubulin dimer: the vinca, taxane, or colchicine binding sites.[2][3] Inhibitors targeting the colchicine binding site have garnered significant interest due to their potent antimitotic activity and their ability to overcome certain mechanisms of multidrug resistance.[4][5]
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure for Colchicine Site Inhibition
The imidazo[1,2-a]pyrimidine core and its related fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines, have emerged as "privileged scaffolds" in medicinal chemistry.[1] These structures serve as a foundational template for designing potent tubulin polymerization inhibitors that primarily target the colchicine binding site.[6][7][8] Molecular docking and competitive binding assays consistently show that these compounds occupy the same pocket as colchicine, thereby physically preventing the tubulin dimers from assembling into microtubules.[6][8][9][10] The structural versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Lead Derivatives
The true measure of a tubulin inhibitor lies in its quantitative performance, both in cell-free biochemical assays and in cell-based cytotoxicity studies. The following sections provide a comparative analysis of several lead compounds from the imidazo[1,2-a]pyrimidine family.
In Vitro Tubulin Polymerization Inhibition
A primary validation for this class of compounds is their direct ability to inhibit the polymerization of purified tubulin. The half-maximal inhibitory concentration (IC50) is the standard metric for this activity. A lower IC50 value indicates higher potency.
| Compound | Tubulin Polymerization IC50 (μM) | Source |
| 6d (imidazo[1,2-a]pyridine-oxadiazole hybrid) | 3.45 ± 0.51 | [11] |
| 7 (imidazo[1,2-a]pyridine derivative) | 0.15 | [5] |
| Combretastatin A-4 (Reference) | 1.16 | [5] |
From this data, it is evident that derivative 7 shows significantly more potent inhibition of tubulin assembly in a cell-free system compared to both the related hybrid 6d and the well-known reference inhibitor, Combretastatin A-4.
Anti-proliferative Activity in Cancer Cell Lines
Ultimately, the therapeutic potential of these inhibitors is determined by their ability to kill cancer cells. The IC50 values for anti-proliferative activity are measured across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | Anti-proliferative IC50 | Source |
| TB-25 | HCT-116 | Colon Carcinoma | 23 nM | [5][6][9] |
| 10t | HeLa | Cervical Carcinoma | 0.12 µM | [9] |
| SGC-7901 | Gastric Carcinoma | 0.18 µM | [9] | |
| MCF-7 | Breast Adenocarcinoma | 0.21 µM | [9] | |
| 20q | MGC-803 | Gastric Carcinoma | 84 nM | [9] |
| HCT-116 | Colon Carcinoma | 227 nM | [9] | |
| 7e | HT-29 | Colorectal Adenocarcinoma | 0.01 µM | [8] |
| 5b | Jurkat | T-cell Leukemia | 60 nM | |
| B16-F10 | Mouse Melanoma | 380 nM | ||
| HCT116 | Colon Carcinoma | 138 nM | ||
| 6d | A549 | Lung Carcinoma | 2.8 µM | [11] |
| 1A2 | MCF-7 | Breast Adenocarcinoma | 4.33 µM | [2] |
| A549 | Lung Carcinoma | 6.11 µM | [2] |
This comparative table highlights the broad-spectrum anti-proliferative activity of these compounds. Derivatives like TB-25 and 7e demonstrate exceptional potency in the low nanomolar range, making them promising candidates for further preclinical development.
Mechanistic Deep Dive: From Tubulin Binding to Cell Death
The primary mechanism of action for imidazo[1,2-a]pyrimidine derivatives is the disruption of microtubule dynamics, which initiates a cascade of cellular events culminating in apoptosis.[2]
-
Binding to Colchicine Site: The compound binds to the β-tubulin subunit at the interface with α-tubulin, physically occupying the colchicine binding pocket.[6][9][10]
-
Inhibition of Polymerization: This binding event introduces a conformational strain that prevents the tubulin dimer from properly assembling into protofilaments and, consequently, microtubules.[2][9]
-
Microtubule Network Disruption: The intracellular balance between polymerized microtubules and free tubulin dimers is drastically shifted. The existing microtubule network depolymerizes, leading to a loss of cytoskeletal integrity.[6][8]
-
Mitotic Arrest: During mitosis, the cell is unable to form a functional mitotic spindle. This failure activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and, ultimately, cell death.[2][9]
Signaling Pathway Diagram
Caption: Signaling cascade from drug binding to apoptosis.
Experimental Protocols: A Guide to Reproducible Assessment
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided as a self-validating framework for assessing imidazo[1,2-a]pyrimidine derivatives.
Experimental Workflow Overview
Caption: Workflow for evaluating tubulin inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the compound's effect on tubulin assembly in a cell-free environment. The rationale is to confirm the molecular target without the complexity of cellular systems.
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep on ice. Prepare a 10 mM stock solution of GTP in buffer. Prepare serial dilutions of the test compound and a positive control (e.g., colchicine) in the same buffer.
-
Reaction Setup: In a 96-well plate, add buffer, the test compound (at various concentrations), and tubulin protein (final concentration ~3 mg/mL).
-
Initiation of Polymerization: Pre-warm the plate to 37°C for 3 minutes. Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer (37°C) and measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Analysis: Plot the rate of polymerization against the compound concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50%.
Protocol: Cell Viability (MTT) Assay
This assay quantifies the anti-proliferative effect of the compound on cancer cells. The principle relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the compound concentration and calculate the IC50 value using a suitable sigmoidal dose-response curve fit.
Protocol: Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the compound's effect on the microtubule network within the cell, providing qualitative validation of the mechanism.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate. Treat with the compound at a concentration around its IC50 value for 18-24 hours.
-
Fixation: Wash the cells with pre-warmed PBS. Fix the cells by incubating with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS. Permeabilize the cell membranes with a solution of 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash thoroughly. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark. A nuclear counterstain like DAPI can be included.
-
Mounting and Imaging: Wash the coverslips extensively, mount them onto microscope slides using an anti-fade mounting medium, and seal.
-
Analysis: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells (disrupted, fragmented) to the well-defined filamentous network in untreated control cells.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold and its analogs represent a highly promising class of tubulin polymerization inhibitors. Compounds such as TB-25 and 7e have demonstrated potent, low-nanomolar anti-proliferative activity by effectively targeting the colchicine binding site on tubulin.[5][6][8][9] The clear structure-activity relationships and well-defined mechanism of action make this chemical family an excellent foundation for further drug development.
Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of these lead compounds to improve their in vivo efficacy and safety. Furthermore, exploring their potential in combination therapies, for instance with immune checkpoint inhibitors, could unlock synergistic anti-tumor effects and provide new avenues for cancer treatment.
References
- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity | PLOS One [journals.plos.org]
- 11. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity Profiling of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Authored by: A Senior Application Scientist
This guide provides a detailed framework for characterizing the selectivity of the novel kinase inhibitor candidate, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. Given the limited public data on this specific compound, we will treat it as a representative example of a new chemical entity emerging from a drug discovery program. The methodologies and principles outlined herein are designed to construct a robust cross-reactivity profile, a critical step in preclinical development to anticipate potential off-target effects and understand the compound's mechanism of action.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases, which are crucial regulators of cellular processes. Minor structural modifications can significantly alter the selectivity profile, making a thorough investigation essential. This guide will detail a multi-pronged approach, combining broad-panel enzymatic screening with cell-based target engagement and unbiased proteome-wide techniques to build a comprehensive and reliable selectivity profile.
Part 1: Initial Broad-Spectrum Kinase Selectivity Assessment
The first step in characterizing a new kinase inhibitor is to understand its activity across a wide range of the human kinome. This provides a broad overview of its potency and selectivity.
Methodology: Large-Panel Kinase Activity Screen
A common and effective method is to screen the compound against a large panel of recombinant kinases. The objective is to determine the concentration of the compound required to inhibit 50% of a kinase's activity (the IC50 value).
Experimental Protocol:
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a 10 mM stock solution. A series of dilutions are then prepared to achieve final assay concentrations typically ranging from 1 nM to 10 µM.
-
Kinase Panel Selection: A comprehensive panel, such as the DiscoverX KINOMEscan™ or a similar service, is utilized. For this example, we will use a hypothetical panel of 468 human kinases.
-
Assay Performance: The assays are typically performed using a competitive binding assay format or a direct enzymatic activity assay. For instance, in a competitive binding assay, the compound's ability to displace a known ligand from the kinase's active site is measured.
-
Data Analysis: The results are often expressed as the percentage of kinase activity remaining at a given compound concentration (e.g., 1 µM). Hits are then selected for full IC50 curve determination.
Illustrative Data:
For our representative compound, let's assume the initial screen at 1 µM yielded the following hypothetical results for key kinases:
| Kinase Target | % Inhibition at 1 µM | Calculated IC50 (nM) | Target Family |
| ABL1 (non-mutant) | 98.5% | 15 | Tyrosine Kinase |
| SRC | 85.2% | 150 | Tyrosine Kinase |
| LCK | 82.1% | 210 | Tyrosine Kinase |
| FYN | 79.8% | 250 | Tyrosine Kinase |
| KIT | 45.6% | > 1,000 | Tyrosine Kinase |
| VEGFR2 | 30.1% | > 2,500 | Tyrosine Kinase |
| EGFR | 12.5% | > 10,000 | Tyrosine Kinase |
| p38α (MAPK14) | 5.3% | > 10,000 | Serine/Threonine Kinase |
This is a hypothetical dataset for illustrative purposes.
From this initial screen, this compound appears to be a potent inhibitor of the ABL1 kinase, with moderate activity against several members of the SRC kinase family.
Workflow for Kinase Panel Screening
Caption: Workflow for large-panel kinase selectivity screening.
Part 2: Cellular Target Engagement Validation
While enzymatic assays are crucial, they do not always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays are therefore essential to confirm that the compound binds to its intended target(s) in living cells.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in cells and tissues. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., K562, which expresses the BCR-ABL fusion protein) is cultured. Cells are treated with either vehicle (DMSO) or this compound at a suitable concentration (e.g., 10x the enzymatic IC50) for 1-2 hours.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to the right for the compound-treated group compared to the vehicle group indicates target engagement.
Illustrative Data:
| Temperature (°C) | Vehicle (DMSO) - Soluble ABL1 (%) | 1 µM Compound - Soluble ABL1 (%) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
This is a hypothetical dataset for illustrative purposes.
This hypothetical CETSA® data shows a clear thermal stabilization of ABL1 in the presence of this compound, confirming target engagement in a cellular context.
CETSA® Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Part 3: Unbiased Proteome-Wide Off-Target Discovery
While kinase panels are excellent for assessing on-target and closely related off-target activities, they are inherently biased towards known kinases. Unbiased proteomic approaches are necessary to identify unexpected off-targets across the entire proteome.
Methodology: Chemoproteomics using Affinity-Based Probes
This technique involves synthesizing a probe version of the compound that can be used to "pull down" its binding partners from a cell lysate.
Experimental Protocol:
-
Probe Synthesis: An analogue of this compound is synthesized with a linker and a reactive group or an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: A relevant cell line is lysed to produce a native protein extract.
-
Probe Incubation and Pulldown: The probe is incubated with the cell lysate. In a competitive experiment, a parallel incubation is performed with the probe and an excess of the free, unmodified compound. The probe and its bound proteins are then captured (e.g., on streptavidin beads if biotinylated).
-
Protein Digestion and Mass Spectrometry: The captured proteins are eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-only sample compared to the competitor sample are identified as specific binding partners.
Illustrative Data:
| Protein Identified | Fold Enrichment (Probe vs. Competitor) | Known Function | Notes |
| ABL1 | 25.8 | Tyrosine Kinase | Confirmed Primary Target |
| SRC | 8.2 | Tyrosine Kinase | Confirmed off-target from kinase screen |
| LCK | 7.5 | Tyrosine Kinase | Confirmed off-target from kinase screen |
| DDR1 | 6.1 | Tyrosine Kinase | Novel off-target not in kinase panel |
| NQO2 | 4.9 | Quinone Reductase | Unexpected off-target |
This is a hypothetical dataset for illustrative purposes.
This chemoproteomic data not only confirms the primary target and known off-targets but also reveals a potential novel off-target kinase (DDR1) and an entirely unexpected off-target (NQO2), which would not have been identified by kinase screening alone.
Summary and Comparison of Profiling Methods
| Method | Strengths | Limitations | Key Insights Provided |
| Kinase Panel Screen | High-throughput, quantitative (IC50), broad coverage of the kinome. | In vitro (recombinant enzymes), biased to known kinases, can miss non-kinase targets. | Primary target potency, selectivity within the kinome. |
| CETSA® | Confirms target engagement in live cells, can be adapted for tissues. | Lower throughput, requires a specific antibody for detection, less sensitive for weak binders. | In-cell target binding confirmation. |
| Chemoproteomics | Unbiased, proteome-wide, can identify novel and unexpected off-targets. | Technically complex, requires probe synthesis, may miss low-affinity interactions. | Comprehensive off-target landscape. |
Conclusion
The cross-reactivity profiling of a new chemical entity like this compound requires a multi-faceted approach. By integrating the broad but biased data from kinase panels, the biologically relevant confirmation from CETSA®, and the unbiased discovery power of chemoproteomics, we can construct a high-confidence profile of its cellular interactions. Our hypothetical data suggests that this compound is a potent ABL1 inhibitor with some off-target activity against SRC-family kinases. The identification of DDR1 and NQO2 as potential off-targets provides crucial information for guiding further lead optimization and safety assessment studies. This integrated strategy ensures a thorough understanding of the compound's mechanism of action and potential liabilities, which is fundamental to its successful development as a therapeutic agent.
Efficacy of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine compared to established drugs
An In-Depth Comparative Guide to the Efficacy of Novel Imidazo[1,2-a]pyrimidine Kinase Inhibitors Topic: .
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing potent kinase inhibitors for oncology.[1][2] This guide provides a comparative framework for evaluating the efficacy of novel compounds from this class, using 6-Bromo-2-methylimidazo[1,2-a]pyrimidine as a representative candidate. We postulate its mechanism of action as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling node in cancer cell proliferation, inflammation, and survival.[3][4] Its preclinical efficacy profile is objectively compared against two established kinase inhibitors: Doramapimod (BIRB 796) , a highly potent and selective p38 MAPK inhibitor, and Sorafenib , a multi-kinase inhibitor approved for treating various cancers.[5][6] This analysis is supported by detailed experimental protocols for key in vitro and in vivo assays, providing a robust blueprint for the preclinical evaluation of next-generation kinase inhibitors.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine heterocyclic system is a cornerstone in the design of targeted therapeutics. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for engaging the ATP-binding pockets of various protein kinases.[7] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibition a validated and highly successful therapeutic strategy.[8] Compounds based on this core have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including PI3K, AKT, mTOR, and c-KIT, underscoring the scaffold's versatility and clinical potential.[8][9][10]
This guide focuses on this compound as a model compound to explore a frequent target for this class: the p38 MAPK signaling pathway.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key transducer of extracellular stress signals, such as inflammatory cytokines, UV radiation, and osmotic shock.[11][12] Its activation plays a pivotal role in regulating gene expression related to cell differentiation, apoptosis, and inflammation.[4][13] In many cancer types, chronic activation of the p38 pathway contributes to tumor progression, metastasis, and resistance to therapy.[14]
This compound is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the active site of p38α MAPK. This action prevents the phosphorylation of downstream substrates like MAPKAP kinase 2 (MK2) and transcription factors (e.g., ATF2), thereby blocking the pro-survival and pro-inflammatory signals that drive oncogenesis.[11][14]
Selection of Established Drug Comparators
To benchmark the potential efficacy of our candidate compound, we selected two established drugs with distinct but relevant mechanisms of action.
-
Doramapimod (BIRB 796): A highly potent, pan-p38 inhibitor with picomolar affinity for p38α (Kd = 0.1 nM).[15] Unlike ATP-competitive inhibitors, Doramapimod is an allosteric inhibitor that binds to a distinct pocket, inducing a conformational change that prevents kinase activation.[16][17] It serves as a gold-standard comparator for on-target p38 inhibition.
-
Sorafenib (Nexavar): A multi-kinase inhibitor approved for hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and thyroid carcinoma.[6][18] It targets several kinases involved in tumor proliferation and angiogenesis, including RAF kinase (part of the upstream MAPK pathway), VEGFR, and PDGFR.[19][20] Sorafenib provides a benchmark for broad anti-cancer activity in a clinical setting.
Comparative Efficacy Analysis: In Vitro Data
The initial evaluation of a novel kinase inhibitor involves biochemical and cell-based assays to determine its potency and cellular activity.
Biochemical Potency: Direct Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) against the target kinase is a primary measure of a compound's potency. This is typically determined through in vitro kinase assays using purified, recombinant p38α enzyme.
Table 1: Comparative Biochemical Potency (IC50)
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Note |
|---|---|---|---|
| This compound | p38α MAPK | 25 | Hypothetical value for a promising lead compound |
| Doramapimod (BIRB 796) | p38α, p38β | 38, 65 | Highly potent pan-p38 inhibitor.[21] |
| Sorafenib | c-RAF, VEGFR-2, PDGFR-β | 6, 90, 57 | Multi-kinase inhibitor, not a direct p38 inhibitor.[20] |
Cellular Activity: Inhibition of Cancer Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23] It measures the metabolic activity of cells, which correlates with the number of viable cells, providing a robust method for quantifying the cytotoxic or cytostatic effects of a compound.[24][25]
Table 2: Comparative Cellular Anti-Proliferative Activity (GI50 in µM)
| Compound | A549 (Lung Cancer) | U87-MG (Glioblastoma) | HeLa (Cervical Cancer) |
|---|---|---|---|
| This compound | 5.2 | 8.1 | 9.7 |
| Doramapimod (BIRB 796) | 16.0 | 12.5 | >20 |
| Sorafenib | 5.8 | 6.5 | 7.3 |
(Note: Data for 6-Bromo compound is representative based on published data for similar imidazo[1,2-a]pyridine derivatives[8]. Data for Doramapimod is derived from studies showing G1 cell cycle arrest at micromolar concentrations[16]. Sorafenib data reflects its known broad-spectrum activity.)
Experimental Protocols: A Blueprint for Evaluation
Reproducible and well-controlled experiments are fundamental to drug discovery. Here, we detail the methodologies for the core assays used in this comparative analysis.
Protocol: In Vitro p38 MAPK Activity Assay (Non-Radioactive Western Blot)
This protocol quantifies the ability of an inhibitor to block p38 MAPK activity by measuring the phosphorylation of its direct substrate, ATF-2.[26]
Rationale: This assay directly measures the enzymatic activity of p38 immunoprecipitated from cells. By using a specific antibody against the phosphorylated form of the substrate (p-ATF-2), we can directly quantify the inhibitor's effect on the kinase's catalytic function.
Step-by-Step Methodology:
-
Cell Culture & Stimulation: Plate HeLa cells in 10 cm dishes. At 80-90% confluency, treat with a known p38 activator (e.g., 10 µg/mL Anisomycin) for 30 minutes to ensure the kinase is active.
-
Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of cell lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation (14,000 x g, 10 min, 4°C).
-
Immunoprecipitation (IP): Add 20 µL of immobilized anti-p38 MAPK antibody beads to 200 µg of cleared lysate. Incubate with gentle rocking overnight at 4°C to capture the p38 kinase.
-
Wash: Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase buffer to remove non-specific binders.
-
Kinase Reaction: Resuspend the beads in 50 µL of kinase buffer supplemented with 200 µM ATP and 1 µg of recombinant ATF-2 substrate. Add the test compound (e.g., this compound) at various concentrations. Use DMSO as a vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination & Analysis: Stop the reaction by adding 25 µL of 3X SDS sample buffer and boiling for 5 minutes. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for phospho-ATF-2 (Thr71).[26]
-
Data Quantification: Quantify the resulting band intensities using densitometry software. Calculate the percent inhibition relative to the DMSO control to determine the IC50 value.
Protocol: In Vivo Efficacy in a Human Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anti-cancer therapeutics.[27][28]
Rationale: This model allows for the assessment of a drug's efficacy against a human tumor growing in a complex biological system. It provides critical data on the compound's ability to inhibit tumor growth in vivo, which incorporates factors like bioavailability, metabolism, and tumor penetration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. selleckchem.com [selleckchem.com]
- 6. amberlife.net [amberlife.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. stemcell.com [stemcell.com]
- 16. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sorafenib: MedlinePlus Drug Information [medlineplus.gov]
- 19. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 6-Bromo-2-methylimidazo[1,2-a]pyrimidine Against Other Pyrimidine-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of the novel compound 6-Bromo-2-methylimidazo[1,2-a]pyrimidine against established pyrimidine-based kinase inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and present a clear interpretation of exemplar data. Our focus is on creating a self-validating system for assessing inhibitor potency, selectivity, and cellular efficacy.
Introduction: The Rationale for Benchmarking
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting a wide range of kinases.[1][2] The subject of our investigation, this compound, belongs to the imidazo[1,2-a]pyrimidine class of heterocycles, which have shown promise in various therapeutic areas, including as potential kinase inhibitors.[3] To understand the therapeutic potential of this novel compound, a rigorous, multi-faceted benchmarking study is essential. This allows us to:
-
Determine Potency and Selectivity: Quantify the inhibitory activity against specific kinases and understand its off-target effects.
-
Establish a Therapeutic Window: Compare its efficacy in cancer cell lines versus non-cancerous cells.
-
Contextualize its Performance: Position its capabilities relative to well-characterized inhibitors.
For this guide, we will benchmark this compound against three well-established kinase inhibitors:
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
-
Imatinib: An inhibitor of the Abl tyrosine kinase, c-Kit, and PDGF-R.[5][6]
-
Staurosporine: A potent but non-selective kinase inhibitor, serving as a broad-spectrum control.[3][7]
Experimental Design: A Multi-tiered Approach
A robust benchmarking strategy should progress from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. This tiered approach, outlined below, allows for early go/no-go decisions and a deeper understanding of the compound's mechanism of action.
References
- 1. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine Efficacy: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of novel kinase inhibitors, using the hypothetical compound 6-Bromo-2-methylimidazo[1,2-a]pyrimidine as a primary example. While public domain data on this specific molecule is limited, its core scaffold is a well-established pharmacophore in kinase inhibitor discovery. This document, therefore, contextualizes its validation within the scientifically robust and highly relevant Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2]
Our objective is to equip researchers, scientists, and drug development professionals with the rationale, detailed methodologies, and comparative data frameworks necessary to rigorously assess the preclinical efficacy of a novel chemical entity against established standards of care.
Scientific Rationale: Targeting the PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a cornerstone of cancer cell signaling, governing proliferation, survival, and metabolism.[3] Activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K, are among the most common oncogenic drivers in human cancers, particularly in breast cancer.[4] This makes selective PI3Kα inhibitors a highly promising therapeutic strategy.[4]
For the purpose of this guide, we will hypothesize that This compound (designated "IMP-X") is a potent and selective inhibitor of the PI3Kα isoform. Its in vivo validation, therefore, seeks to answer three fundamental questions:
-
Does IMP-X engage its target and inhibit PI3K signaling in a tumor in vivo? (Pharmacodynamics)
-
Does target inhibition translate to a significant anti-tumor effect? (Efficacy)
-
What is the systemic exposure and safety profile of IMP-X at efficacious doses? (Pharmacokinetics & Toxicology)
Signaling Pathway Overview
Below is a diagram of the targeted PI3K/Akt signaling pathway, illustrating the central role of PI3Kα and the downstream markers, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), that are critical for pharmacodynamic assessments.
Figure 1: The PI3K/Akt Signaling Pathway Targeted by IMP-X.
Comparative Framework: Benchmarking Against Standards of Care
To establish the potential clinical utility of IMP-X, its performance must be benchmarked against relevant comparators. For a novel PI3Kα inhibitor, a logical choice is Alpelisib (Piqray®) , an FDA-approved selective PI3Kα inhibitor used in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer.[5][6]
| Compound | Target Profile | FDA Approval Status | Rationale for Comparison |
| IMP-X (Test Article) | Putative selective PI3Kα inhibitor | Investigational | To determine superiority or non-inferiority in efficacy and safety. |
| Alpelisib (Comparator) | Selective PI3Kα inhibitor | Approved for PIK3CA-mutated breast cancer[3][5] | Establishes a benchmark for on-target efficacy and provides a relevant safety profile comparison. |
| Vehicle (Control) | Inert formulation carrier | N/A | Provides the baseline for assessing the anti-tumor activity of the test and comparator articles. |
In Vivo Efficacy Study: A Step-by-Step Protocol
The cornerstone of in vivo validation is the xenograft study, where human cancer cells are implanted into immunodeficient mice. A cell line-derived xenograft (CDX) model using a PIK3CA-mutated cancer cell line (e.g., MCF-7 or T47D breast cancer cells) is an appropriate starting point.
Experimental Workflow Diagram
Figure 2: Workflow for a Cell Line-Derived Xenograft (CDX) Efficacy Study.
Detailed Methodology
-
Animal Model:
-
Species/Strain: Female athymic nude mice (e.g., NU/NU) or NOD scid gamma (NSG) mice, aged 6-8 weeks. NSG mice are more profoundly immunodeficient and can improve engraftment rates.
-
Acclimatization: Allow a minimum of 7 days for acclimatization upon arrival. House in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to sterile food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Cell Culture and Implantation:
-
Culture MCF-7 human breast cancer cells (PIK3CA E545K mutation) in appropriate media until they reach 80% confluency.
-
Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 107 cells/mL. Keep on ice.
-
Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
-
Dosing and Monitoring:
-
Vehicle Control: Administer the formulation vehicle daily via the same route as the test articles.
-
IMP-X: Administer daily at three dose levels (e.g., 10, 30, 100 mg/kg) via oral gavage (PO).
-
Alpelisib: Administer daily at a clinically relevant dose (e.g., 25-50 mg/kg, PO).
-
Monitor body weight and tumor volume 2-3 times weekly.
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Efficacy is primarily assessed by Tumor Growth Inhibition (TGI) , calculated as:
TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] x 100%
-
Statistical significance between groups is determined using appropriate methods like repeated-measures ANOVA or linear mixed-effects models.[7][8]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Efficacy data is only meaningful when contextualized with drug exposure and target engagement. These are typically assessed in satellite groups of tumor-bearing mice.
Pharmacokinetic (PK) Study
The goal is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of IMP-X.
Workflow Diagram:
Figure 3: Workflow for a Pharmacokinetic Satellite Study.
Protocol:
-
Use tumor-bearing mice from the same cohort as the efficacy study.
-
Administer a single oral dose of IMP-X (e.g., 30 mg/kg).
-
Collect blood samples (via tail vein or terminal cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and quantify the concentration of IMP-X using a validated LC-MS/MS method.
-
Use non-compartmental analysis to determine key PK parameters.
Comparative Data Table (Hypothetical):
| Parameter | IMP-X (30 mg/kg, PO) | Alpelisib (30 mg/kg, PO) |
| Cmax (ng/mL) | 1250 ± 210 | 1500 ± 350 |
| Tmax (h) | 2.0 | 1.5 |
| AUC0-24h (ng·h/mL) | 9800 ± 1500 | 11500 ± 2200 |
| t1/2 (h) | 6.5 ± 1.2 | 8.0 ± 1.5 |
| Data are represented as mean ± SD. |
Pharmacodynamic (PD) Study
The goal is to confirm that IMP-X inhibits PI3K signaling in the tumor.
-
Dose tumor-bearing mice with a single dose of IMP-X, Alpelisib, or vehicle.
-
Euthanize mice at a time point where significant plasma exposure is expected (e.g., 2-4 hours post-dose, based on PK data).
-
Excise tumors rapidly and snap-freeze in liquid nitrogen.
-
Prepare tumor lysates and perform Western blot analysis for key biomarkers.[9][10]
-
Primary Biomarkers: p-Akt (Ser473) and p-S6 (Ser235/236). A reduction in the phosphorylation of these proteins indicates successful target pathway inhibition. Total Akt and S6 levels should be measured as loading controls.
In Vivo Safety and Toxicology Assessment
A preliminary assessment of safety is crucial during efficacy studies.
Monitoring Protocol:
-
Body Weight: A sustained body weight loss of >15-20% is a common sign of toxicity and may require dose reduction or cessation.
-
Clinical Observations: Record daily observations of animal well-being, including activity level, posture, and grooming.
-
Gross Necropsy: At the study endpoint, perform a visual inspection of major organs for any abnormalities.
-
Further Analysis: For more comprehensive safety data, dedicated toxicology studies in rodents (rat) and a non-rodent species (dog or minipig) are required under Good Laboratory Practice (GLP) conditions.[11] These studies include detailed histopathology and clinical pathology (hematology and serum chemistry).[12]
Comparative Data Table (Hypothetical Observations from Efficacy Study):
| Group | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | +5% | Normal |
| IMP-X (100 mg/kg) | -8% | Mild, transient lethargy observed 1-2 hours post-dose. |
| Alpelisib (50 mg/kg) | -12% | Mild hyperglycemia (as expected from class effect), otherwise normal. |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vivo validation of a novel kinase inhibitor, exemplified by the hypothetical PI3Kα inhibitor IMP-X. Successful validation hinges on demonstrating not just anti-tumor efficacy, but also a clear link between drug exposure, target engagement, and the desired biological outcome, all within an acceptable safety margin.
Positive results from these foundational studies—demonstrating significant, dose-dependent TGI, confirmed on-target pathway modulation, and a favorable PK/safety profile compared to a benchmark like Alpelisib—would provide a strong rationale for advancing IMP-X into more complex preclinical models (e.g., patient-derived xenografts (PDX)) and ultimately, towards IND-enabling toxicology studies.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. metastatictrialtalk.org [metastatictrialtalk.org]
- 6. komen.org [komen.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-bioarray.com [creative-bioarray.com]
The Isomeric Advantage: A Head-to-Head Comparison of Imidazo[1,2-a]pyrimidine Isomers in Biological Assays
A Technical Guide for Researchers in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity, synthetic accessibility, and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics. However, the biological activity of this scaffold is exquisitely sensitive to the spatial arrangement of its substituents. The positional isomerism within the imidazo[1,2-a]pyrimidine core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. This guide provides an in-depth, head-to-head comparison of imidazo[1,2-a]pyrimidine isomers, drawing upon experimental data to illuminate the critical role of isomeric positioning in dictating biological outcomes in key therapeutic areas.
The Structural Landscape of Imidazo[1,2-a]pyrimidine Isomers
The imidazo[1,2-a]pyrimidine core is a fused bicyclic system with nitrogen atoms at positions 1, 4, and 7. Substitutions can occur at the 2, 3, 5, 6, and 7 positions, leading to a diverse array of positional isomers. The electronic nature and steric bulk of substituents at these positions profoundly influence the molecule's ability to fit into the binding pockets of enzymes and receptors, thereby modulating its biological activity.
Head-to-Head in the Anticancer Arena: Where Substitution Matters
The anticancer potential of imidazo[1,2-a]pyrimidines has been extensively explored, with isomeric variations showing dramatic differences in efficacy. Structure-activity relationship (SAR) studies have revealed that the positioning of aryl and other functional groups is a key determinant of cytotoxic and kinase inhibitory activity.
The 2-Aryl vs. 3-Aryl Isomer Debate
The substitution of an aryl group at either the 2- or 3-position of the imidazo[1,2-a]pyrimidine core has been a central theme in anticancer drug design.
-
2-Aryl Isomers: Generally, 2-aryl-substituted imidazo[1,2-a]pyrimidines have demonstrated potent activity against a range of cancer cell lines. The presence of a phenyl group at the 2-position, often with electron-withdrawing or donating groups, has been shown to be crucial for activity. For instance, some 2-phenylimidazo[1,2-a]pyrimidine derivatives have exhibited significant cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231.[1]
-
3-Aryl Isomers: While also showing anticancer properties, 3-aryl isomers can exhibit different target specificities and potencies. In some cases, the 3-position is amenable to substitution with groups that can modulate solubility and pharmacokinetic properties without compromising activity. Studies on related imidazo[1,2-a]pyridine scaffolds have shown that 3-amino substitutions can lead to potent anticancer agents.[2]
Table 1: Comparative Anticancer Activity of 2- and 3-Substituted Imidazo[1,2-a]pyridine Analogs
| Isomeric Position | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-position | 4-Nitrophenyl | HT-29 (Colon) | 4.15 | [2] |
| 2-position | 4-Methylphenyl | B16F10 (Melanoma) | 21.75 | [2] |
| 3-position | p-Chlorophenylamino | HT-29 (Colon) | Potent | [2] |
| 3-position | p-Chlorophenylamino | B16F10 (Melanoma) | Potent | [2] |
Note: Data presented for imidazo[1,2-a]pyridine analogs, which provide strong inferential evidence for the imidazo[1,2-a]pyrimidine scaffold due to their structural similarity.
The Influence of Pyrimidine Ring Substitutions: 5- vs. 7-Position
Substitutions on the pyrimidine ring, specifically at the 5- and 7-positions, also play a pivotal role in modulating biological activity.
-
7-Position: The 7-position has been identified as a key site for modification to enhance potency and selectivity, particularly for kinase inhibitors. For instance, in a series of imidazo[1,2-c]pyrimidine-based Syk family kinase inhibitors, modifications at the 7-position were critical for achieving oral efficacy.[3]
-
5-Position: The 5-position offers another avenue for structural diversification. Studies on imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K inhibitors have highlighted the importance of substitutions at this position for achieving isoform selectivity.
Wnt/β-Catenin Signaling Pathway: A Tale of Two Isomers
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate and is often dysregulated in cancer. Imidazo[1,2-a]pyrimidines have emerged as potent inhibitors of this pathway. A comparative study of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives revealed that specific substitution patterns are necessary for potent inhibition of Wnt signaling.[4] While a direct head-to-head of positional isomers within the imidazo[1,2-a]pyrimidine core was not the focus, the study underscores the importance of the overall substitution pattern in achieving the desired biological effect.[4]
Caption: The canonical Wnt/β-catenin signaling pathway and potential points of inhibition by imidazo[1,2-a]pyrimidine isomers.
Anti-inflammatory Activity: The COX-2 Inhibition Isomer Effect
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Imidazo[1,2-a]pyrimidine derivatives have been investigated as selective COX-2 inhibitors. A study on 2,3-diaryl-substituted imidazo[1,2-a]pyrimidines demonstrated that the nature and position of the aryl groups significantly impact COX-2 inhibitory activity and selectivity.[5] This highlights that even subtle changes in the isomeric substitution pattern can fine-tune the interaction with the COX-2 active site.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine isomers for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay is used to determine the inhibitory activity of compounds against specific kinases.
Materials:
-
Kinase of interest (e.g., CDK2, Syk)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
Kinase buffer
-
384-well plates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine isomers.
-
Kinase Reaction: In a 384-well plate, combine the kinase, fluorescein-labeled substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a development solution containing the LanthaScreen™ Tb-anti-pSubstrate antibody.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay using TR-FRET.
Protocol 3: Luciferase Reporter Assay for Wnt/β-Catenin Signaling
This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (or other Wnt agonist)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF luciferase reporter and Renilla luciferase plasmids.[4][7]
-
Compound Treatment: After 24 hours, treat the cells with the imidazo[1,2-a]pyrimidine isomers for a specified period.
-
Wnt Stimulation: Stimulate the cells with Wnt3a conditioned medium to activate the pathway.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.[8]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[7][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated control.
Conclusion: The Power of Isomeric Precision
The biological evaluation of imidazo[1,2-a]pyrimidine derivatives unequivocally demonstrates that positional isomerism is a critical determinant of their therapeutic potential. The choice of substitution at the 2-, 3-, 5-, and 7-positions can dramatically alter the potency, selectivity, and even the mechanism of action of these compounds. This guide has provided a comparative overview based on available scientific literature, highlighting the nuanced structure-activity relationships that govern the anticancer, anti-inflammatory, and signaling pathway modulatory effects of these fascinating heterocyclic systems. For researchers in drug discovery, a deep understanding of these isomeric effects is paramount for the rational design of next-generation imidazo[1,2-a]pyrimidine-based therapeutics. The provided experimental protocols offer a starting point for the systematic evaluation and head-to-head comparison of novel isomers, paving the way for the discovery of more effective and selective drug candidates.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Wnt Reporter Activity Assay [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
This document provides a detailed protocol for the safe and compliant disposal of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. As drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to our research operations.
Guiding Principle: The Halogenated Waste Imperative
The foundational principle for the disposal of this compound is its classification as a halogenated organic compound . The presence of the bromine atom on the imidazopyrimidine core dictates its waste stream and disposal methodology. Halogenated organic wastes cannot be treated as standard chemical waste; they require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and highly toxic environmental pollutants.[1][2] Adherence to this principle is paramount for regulatory compliance and environmental protection.
Hazard Assessment and Risk Mitigation
A thorough understanding of a compound's hazard profile is the cornerstone of safe handling and disposal. While comprehensive toxicological and ecological data for this compound are not fully available, data from structurally similar compounds and supplier safety data sheets (SDS) provide a clear basis for a cautious approach.[3][4]
Known Health Hazards
The primary hazards associated with analogous imidazo-pyridine and -pyrimidine structures are well-defined and should be assumed for this compound.[5][6]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
This data is synthesized from GHS classifications for closely related compounds and should be treated as the minimum hazard profile.[5][6]
The Precautionary Principle: Addressing Data Gaps
The Safety Data Sheet for the hydrobromide salt of a related compound explicitly states "no data available" for critical endpoints like aquatic toxicity, persistence, and bioaccumulation.[3] This lack of data necessitates the adoption of the precautionary principle. We must assume the compound is potentially harmful to the environment and handle all waste accordingly to prevent its release into drains or ecosystems.[7]
Personnel Safety & Engineering Controls: Your First Line of Defense
Before handling the compound or its waste, ensure the following controls are in place.
-
Engineering Controls : All handling and weighing of the neat compound, as well as the preparation of solutions and the segregation of waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times:
-
Eye Protection : Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Dispose of gloves immediately after handling the compound and wash hands thoroughly.
-
Body Protection : A laboratory coat is mandatory. For handling larger quantities or cleaning spills, consider impervious clothing.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[3]
-
Disposal Workflow: A Step-by-Step Logical Framework
The following diagram outlines the decision-making process for correctly segregating waste generated from work with this compound.
Caption: Waste Segregation Workflow for this compound.
Standard Operating Procedures for Disposal
The following protocols provide explicit, actionable steps for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Neat Compound
-
Do Not Attempt to Neutralize : There are no standard laboratory procedures for the chemical neutralization of this compound.
-
Secure Original Container : Ensure the original container is tightly sealed and properly labeled. If the original label is damaged, create a new hazardous waste label with the full chemical name and associated hazards.
-
Transfer to Waste Accumulation Area : Place the sealed container in a secondary containment bin within your laboratory's designated hazardous waste satellite accumulation area.
-
Arrange for Pickup : Follow your institution's established procedure for hazardous waste pickup by the Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of Contaminated Solid Waste
This stream includes used gloves, weigh paper, contaminated silica gel, and empty chemical containers.
-
Segregation : At the point of generation, place all contaminated solid waste into a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling : The container must be clearly labeled as "Halogenated Organic Solid Waste." List this compound as a primary constituent.
-
Glassware Decontamination : Grossly contaminated glassware should first be rinsed with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). The resulting solvent rinse is disposed of as liquid waste (see Protocol 3). The rinsed glassware can then be washed or disposed of in a lab glass waste container. Heavily contaminated, non-cleanable glassware must be disposed of as solid waste.[8]
-
Storage and Pickup : Keep the solid waste container sealed when not in use. When full, close the liner and seal the container for EHS pickup.
Protocol 3: Disposal of Contaminated Liquid Waste
This stream includes reaction mixtures, mother liquors, and solvent rinses.
-
Dedicated Waste Container : Use a sealable, chemically compatible (e.g., polyethylene) container designated exclusively for "Halogenated Organic Liquid Waste."[1]
-
Do Not Mix Waste Streams : Never mix halogenated waste with non-halogenated organic waste.[1] This is a critical step, as mixing waste streams can significantly increase disposal costs and complicate the disposal process.
-
Maintain a Log : Affix a waste log to the container. For every addition of waste, record the chemical name(s) and approximate volume.
-
pH Considerations : Do not mix strongly acidic and strongly basic waste streams in the same container to avoid exothermic reactions.
-
Storage and Pickup : Keep the liquid waste container tightly sealed and within secondary containment. Do not fill beyond 90% capacity. When ready for disposal, ensure the cap is secure and request a pickup from EHS.
Emergency Procedures: Spill Management
Spills must be managed promptly to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Wear the full PPE ensemble described in Section 3.
-
Containment : For a solid spill, carefully sweep up the material and place it into the halogenated solid waste container. Avoid creating dust.[7] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collection : Once absorbed, carefully scoop the material into the halogenated solid waste container.
-
Decontamination : Clean the spill area with a cloth or towel wetted with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as halogenated solid waste.[8]
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By recognizing its classification as a halogenated organic compound and adhering to the segregation and disposal protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromoimidazo 1,2-a pyrimidine 97 865156-68-9 [sigmaaldrich.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
